molecular formula C11H8ClNO2 B564248 Quinmerac-13C6 CAS No. 1185039-71-7

Quinmerac-13C6

Cat. No.: B564248
CAS No.: 1185039-71-7
M. Wt: 227.594
InChI Key: ALZOLUNSQWINIR-KIHIGKDESA-N
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Description

Quinmerac-13C6, with the CAS Number 1185039-71-7, is a stable isotope-labelled analog of the herbicide Quinmerac, specifically designed for use as an internal standard in advanced analytical methods . This compound is classified as a laballed auxin-type herbicide, making it a crucial tool for research in plant biology and agricultural chemistry . Its primary application lies in the field of environmental and residue analysis, where it enables highly accurate quantification and tracking of the parent compound Quinmerac in various sample matrices through techniques such as liquid chromatography-mass spectrometry (LC-MS) . The incorporation of six 13C atoms into its molecular structure, yielding a defined molecular weight of 227.60 g/mol, provides a distinct mass shift that eliminates analytical interference . The molecular formula is noted as C513C6H8ClNO2 . To ensure the integrity of the product, it is recommended to store this compound in a refrigerator at 2-8°C . This product is strictly labeled "For Research Use Only" (RUO) . This designation means it is not subject to the regulatory controls of in vitro diagnostic medical devices and is expressly not intended for use in diagnostic procedures, patient management, or any other clinical applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-chloro-3-methylquinoline-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)/i2+1,3+1,7+1,8+1,9+1,10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZOLUNSQWINIR-KIHIGKDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[13C]2=[13C]([13C](=[13C]([13CH]=[13CH]2)Cl)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80676126
Record name 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185039-71-7
Record name 7-Chloro-3-methyl(4a,5,6,7,8,8a-~13~C_6_)quinoline-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80676126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Quinmerac-13C6: Structure, Properties, and Application in Isotope Dilution Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class. It is effective for the control of broad-leaved weeds, particularly Galium aparine (cleavers), in crops such as cereals, oilseed rape, and sugar beets.[1][2] Its herbicidal activity stems from its function as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations, which leads to uncontrolled growth and eventual plant death.[3][4]

For researchers, environmental scientists, and drug development professionals, the accurate quantification of Quinmerac in various matrices—be it environmental samples like soil and water, or biological tissues—is paramount for toxicological studies, environmental monitoring, and regulatory compliance. The gold standard for quantitative analysis by mass spectrometry is isotope dilution, which employs a stable, isotopically labeled version of the analyte as an internal standard.[5][6][7] Quinmerac-13C6 serves this exact purpose. By incorporating six heavy carbon-13 isotopes into its core structure, it becomes chemically identical to the native Quinmerac but is distinguishable by its mass. This allows it to perfectly mimic the analyte's behavior during sample preparation, chromatography, and ionization, correcting for matrix effects and variations in instrument response, thus ensuring the highest degree of accuracy and precision in quantification.[8]

This guide provides a comprehensive technical overview of this compound, covering its fundamental properties, a plausible synthetic pathway, and its critical application in modern analytical methodologies.

Physicochemical Properties

The key to utilizing an isotopically labeled standard is understanding that its chemical and physical properties are nearly identical to the unlabeled analyte, with the primary difference being its molecular weight. This distinction is fundamental to its application in mass spectrometry.

PropertyQuinmeracThis compoundReference(s)
IUPAC Name 7-chloro-3-methylquinoline-8-carboxylic acid7-chloro-3-methylquinoline-8-carboxylic acid-13C6[1]
CAS Number 90717-03-61185039-71-7[2][9]
Molecular Formula C₁₁H₈ClNO₂13C₆C₅H₈ClNO₂[1]
Molecular Weight 221.64 g/mol ~227.64 g/mol [1]
Canonical SMILES CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1Not available[1]
InChIKey ALZOLUNSQWINIR-UHFFFAOYSA-NNot available[1]
Appearance Colourless solidColourless solid[3]
Acidic pKa 3.96~3.96[1]
Isotopic Purity Not ApplicableTypically ≥99% 13C[5]
Chemical Structure Visualization

The structures of Quinmerac and its 13C6-labeled isotopologue are presented below. The six carbon-13 atoms in this compound are typically incorporated into the quinoline ring structure that does not include the methyl or carboxyl groups, providing a stable and significant mass shift for clear analytical distinction.

G cluster_0 Quinmerac cluster_1 This compound a quinmerac b quinmerac_13c6 c * Indicates 13C atom

Caption: 2D structures of Quinmerac and its stable isotope-labeled form, this compound.

Synthesis of this compound: A Conceptual Pathway

While specific proprietary synthesis routes for this compound are not publicly detailed, a plausible pathway can be conceptualized based on the known synthesis of Quinmerac and established isotope labeling methodologies.[1][10] The synthesis would begin with a 13C6-labeled benzene derivative, ensuring the stable isotopes are incorporated early and carried through the synthetic sequence.

A likely starting material would be aniline-13C6. The synthesis would proceed via a reaction analogous to the Doebner-von Miller reaction or a similar quinoline synthesis.

Caption: A plausible synthetic workflow for producing this compound from a labeled precursor.

Mechanism of Action: The Role of a Synthetic Auxin

Quinmerac exerts its herbicidal effects by acting as a synthetic auxin.[11] Natural auxins like IAA are essential hormones that regulate plant growth and development. At normal physiological concentrations, they control processes like cell elongation, division, and differentiation.

Synthetic auxins like Quinmerac are more resistant to degradation within the plant than natural IAA.[4] When applied at herbicidal rates, they overwhelm the plant's normal hormonal balance, leading to a cascade of detrimental effects:

  • Receptor Binding: The auxin herbicide binds to specific receptor proteins (like the TIR1/AFB family of F-box proteins), which are part of an ubiquitin ligase complex (SCFTIR1/AFB).[12][13]

  • Repressor Degradation: This binding event targets transcriptional repressor proteins (Aux/IAA) for degradation by the proteasome.

  • Gene Overexpression: With the repressors removed, Auxin Response Factors (ARFs) are free to activate the transcription of numerous auxin-responsive genes.

  • Hormonal Imbalance: This leads to the overproduction of other hormones, notably ethylene and abscisic acid (ABA).[11][12]

  • Phytotoxicity: The resulting hormonal chaos causes rapid, uncontrolled cell division and elongation, tissue swelling, epinasty (downward bending of leaves), and ultimately, senescence and plant death.[4]

G Auxin Quinmerac (Synthetic Auxin) Receptor Binds to TIR1/AFB Receptor Complex Auxin->Receptor 1. Perception Degradation Targets Aux/IAA Repressors for Degradation Receptor->Degradation 2. Ubiquitination Activation Derepression of Auxin Response Factors (ARFs) Degradation->Activation 3. Derepression GeneExp Overexpression of Auxin-Responsive Genes Activation->GeneExp 4. Transcription Hormones Increased Ethylene & ABA Biosynthesis GeneExp->Hormones 5. Signaling Cascade Symptoms Uncontrolled Growth, Epinasty, Senescence Hormones->Symptoms Death Plant Death Symptoms->Death 6. Phytotoxicity

Caption: Simplified signaling pathway for the mechanism of action of auxinic herbicides.

Application in Quantitative Analysis: Isotope Dilution LC-MS/MS

The primary and most critical application of this compound is as an internal standard (IS) for the quantification of Quinmerac using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10] This technique, known as Stable Isotope Dilution (SID), is the most reliable method for quantitative bioanalysis.[7]

The Principle: A known amount of this compound is added to a sample at the very beginning of the analytical process. Because the labeled IS is chemically identical to the unlabeled analyte, any loss of material during sample extraction, cleanup, or derivatization will affect both compounds equally. Similarly, any enhancement or suppression of the MS signal due to the sample matrix will be the same for both.[5][6] The mass spectrometer detects both the analyte and the IS simultaneously. Quantification is then based on the ratio of the analyte's signal to the IS's signal, which remains constant regardless of sample loss or matrix effects.

Caption: Experimental workflow for quantitative analysis using isotope dilution mass spectrometry.

Experimental Protocol: Quantification of Quinmerac in Water

This section provides a representative, field-proven protocol for the determination of Quinmerac in surface water samples.

5.1. Materials and Reagents

  • Quinmerac certified reference material (CRM).[2]

  • This compound solution (e.g., 10 µg/mL in acetonitrile), as the internal standard.

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid, analytical grade.

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent).

5.2. Sample Preparation

  • Spiking: To a 100 mL water sample, add a precise volume of the this compound internal standard solution to achieve a final concentration of 50 ng/L.

  • Acidification: Acidify the sample to pH 3 with formic acid to ensure Quinmerac is in its neutral form for efficient extraction.

  • SPE Conditioning: Condition an SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Loading: Load the entire 100 mL water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove interfering salts and polar impurities.

  • Elution: Elute the analyte and internal standard from the cartridge with 5 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

5.3. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II, Waters ACQUITY UPLC, or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex 7500, Waters Xevo TQ-S, or equivalent triple quadrupole.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions (Hypothetical):

    • Quinmerac: Q1: 222.0 m/z → Q3: 176.0 m/z (quantifier), 204.0 m/z (qualifier)

    • This compound: Q1: 228.0 m/z → Q3: 182.0 m/z (quantifier)

5.4. Calibration and Quantification Prepare a series of calibration standards in blank matrix extract ranging from 1 ng/L to 500 ng/L. Spike each standard with the same concentration of this compound as the samples. Generate a calibration curve by plotting the peak area ratio (Quinmerac/Quinmerac-13C6) against the concentration of Quinmerac. The concentration in the unknown samples is then calculated from this curve.

Metabolism and Environmental Fate

Understanding the fate of Quinmerac in the environment is crucial for assessing its ecological impact.

  • Soil: Quinmerac is primarily degraded by soil microorganisms.[14] Its persistence can vary depending on soil type, temperature, and microbial activity.

  • Water: Due to its potential for runoff from agricultural fields, Quinmerac has been detected in watercourses.[15] Its degradation in aqueous media can be initiated by hydroxyl radicals, a process influenced by pH and temperature.[15]

  • Metabolism: In plants and the environment, Quinmerac can be transformed into metabolites such as 3-hydroxymethyl-7-chloro-quinoline-8-carboxylic acid and 7-chloro-3,8-quinolinedicarboxylic acid.[1] Regulatory assessments often consider the sum of Quinmerac and its key metabolites.[2]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

  • Handling: Handle this compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store the material in a tightly sealed container, typically at low temperatures (e.g., -20°C) and protected from light, as specified by the supplier.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is an indispensable tool for the precise and accurate quantification of the herbicide Quinmerac. Its role as a stable isotope-labeled internal standard in isotope dilution mass spectrometry represents the pinnacle of analytical reliability, enabling researchers to generate defensible data for environmental monitoring, food safety analysis, and toxicological research. A thorough understanding of its properties, synthesis, and application, as detailed in this guide, empowers scientists to deploy this critical reagent with confidence and scientific rigor.

References

  • Ngo, T. T. L., et al. (2023). Theoretical Insights into the Oxidation of Quinmerac Herbicide Initiated by HO Radical in Aqueous Media: Mechanism, Kinetics, and Ecotoxicity. ResearchGate. Available at: [Link]

  • AERU. (n.d.). Quinmerac (Ref: BAS 518H). University of Hertfordshire. Available at: [Link]

  • Illinois State Water Survey. (n.d.). Pesticide Fate in the Environment: A Guide for Field Inspectors. Illinois State Water Survey. Available at: [Link]

  • Wang, G., et al. (2015). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PLoS ONE. Available at: [Link]

  • Purdue University. (n.d.). Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. Purdue University. Available at: [Link]

  • Racz, S. M., et al. (2020). Investigation and development of stable isotope dilution mass spectrometry methods for therapeutic drug monitoring of anti-infectives. Journal of Mass Spectrometry. Available at: [Link]

  • Lehmann, R. G. (1991). Environmental Fate of a Herbicide: An Industrialist's Perspective. Journal of Agronomic Education. Available at: [Link]

  • Grossmann, K. (2009). Mode of action of auxin herbicides: A new ending to a long, drawn out story. Pest Management Science. Available at: [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Available at: [Link]

  • LGC Standards. (n.d.). Dr. Ehrenstorfer reference materials for food and environmental analysis. Grupo Biomaster. Available at: [Link]

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. Plant Signaling & Behavior. Available at: [Link]

  • Avellan, C. A., et al. (2017). Auxinic herbicides, mechanisms of action, and weed resistance. Planta Daninha. Available at: [Link]

  • McFadden, M. E. (2021). Environmental occurrence, fate, and transformation of herbicide safeners. Iowa Research Online. Available at: [Link]

  • De Nys, S., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry and Advances in the Clinical Lab. Available at: [Link]

  • Previs, S. F., & Kelley, M. (2012). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis. Available at: [Link]

  • Jemal, M., & Xia, Y. Q. (2006). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Nord, J., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals. Available at: [Link]

Sources

Introduction: The Analytical Challenge of Quinmerac and the Isotopic Solution

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Application of Quinmerac-13C6 in Advanced Analytical Research

Quinmerac is a quinolinecarboxylic acid herbicide used to control broadleaf weeds, particularly Galium aparine (cleavers), in crops such as oilseed rape, sugar beet, and cereals. Its persistence and potential for mobility in soil and water necessitate sensitive and accurate monitoring to ensure compliance with regulatory limits and to safeguard environmental and human health. The analysis of quinmerac residues in complex matrices like soil, water, and food products presents a significant analytical challenge due to matrix effects, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification.

To overcome these challenges, the principle of isotope dilution mass spectrometry (IDMS) is employed, which is considered the gold standard for quantitative analysis. This technique involves the use of a stable isotope-labeled internal standard (SIL-IS), a compound that is chemically identical to the analyte but has a different mass. This compound is the ideal SIL-IS for this purpose. It is synthesized to have six Carbon-13 (¹³C) atoms in its quinoline ring structure instead of the naturally abundant Carbon-12 (¹²C). This mass shift allows it to be distinguished from the native quinmerac by a mass spectrometer, while its identical chemical and physical properties ensure it behaves the same way during sample preparation, extraction, cleanup, and chromatographic separation. By adding a known quantity of this compound to a sample at the very beginning of the analytical workflow, it serves as a perfect proxy, compensating for any analyte loss or matrix-induced signal variation.

Part 1: The Core Principle - Why this compound is Essential for Accurate Quantification

In quantitative mass spectrometry, particularly LC-MS/MS, the signal intensity of an analyte can be significantly affected by other co-eluting compounds from the sample matrix. This "matrix effect" is variable and unpredictable. The brilliance of using this compound lies in its ability to nullify this variability.

Causality Behind the Choice:

  • Co-elution: this compound has virtually the same chromatographic retention time as the native (unlabeled) quinmerac. This means both compounds experience the exact same matrix effects as they enter the mass spectrometer's ion source simultaneously.

  • Extraction & Recovery: Any loss of the target analyte during the multi-step sample preparation process (extraction, cleanup) will be mirrored by a proportional loss of the internal standard.

  • Quantification: The final quantification is based on the ratio of the signal from the native quinmerac to the signal from the known amount of added this compound. Since both signals are suppressed or enhanced to the same degree, the ratio remains constant and accurate, reflecting the true concentration of the analyte in the original sample. This makes the method a self-validating system for each individual sample analysis.

The following workflow diagram illustrates the integration of this compound into the analytical process.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Raw Sample (e.g., Lentil, Soil, Water) Spike 2. Fortification (Spike with known amount of This compound) Sample->Spike Add SIL-IS Extract 3. Extraction (e.g., QuEChERS method) Spike->Extract Cleanup 4. Cleanup (e.g., d-SPE or SPE cartridge) Extract->Cleanup FinalExtract 5. Final Extract Cleanup->FinalExtract LC 6. LC Separation (Analyte and IS co-elute) FinalExtract->LC MS 7. MS/MS Detection (Separate detection by mass) LC->MS Ratio 8. Calculate Peak Area Ratio (Quinmerac / this compound) MS->Ratio CalCurve 9. Calibration Curve (Ratio vs. Concentration) Ratio->CalCurve Result 10. Final Concentration (Accurate Quantification) CalCurve->Result G cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_output Output Dosing 1. Dosing System (Plant in hydroponics with This compound) Uptake 2. Uptake & Translocation (¹³C label moves through plant) Dosing->Uptake Metabolism 3. Metabolic Conversion (Parent -> Metabolite-13C6) Uptake->Metabolism Extraction 4. Tissue Extraction Metabolism->Extraction Harvest at different times HRMS 5. HRMS Analysis (Scan for ¹³C signature) Extraction->HRMS ID 6. Metabolite ID (Structure Elucidation) HRMS->ID Pathway 7. Metabolic Pathway Mapping ID->Pathway

Foreword: The Quintessential Role of Isotopic Standards in Agrochemical Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Purification of Quinmerac-¹³C₆

In the landscape of modern agriculture, the herbicide Quinmerac (7-chloro-3-methylquinoline-8-carboxylic acid) is a vital tool for managing broad-leaved weeds in crucial crops like cereals and sugar beets.[1][2] Its mechanism as a synthetic auxin requires precise application and monitoring to ensure efficacy and environmental safety.[3][4] Consequently, regulatory bodies and research institutions worldwide demand highly accurate analytical methods to quantify its residues in complex matrices such as soil, water, and plant tissues.

This guide details the synthesis and purification of Quinmerac-¹³C₆, an isotopically labeled internal standard designed for use in stable isotope dilution assays. Such standards are indispensable for modern analytical techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] By incorporating a known quantity of the ¹³C-labeled analogue into a sample, variations in sample extraction, processing, and instrument response can be normalized, drastically improving the accuracy and precision of quantification.[7][8] The six-carbon label (¹³C₆) on the core quinoline ring provides a significant mass shift (+6 Da) from the native compound, ensuring clear spectral separation without altering the physicochemical properties essential for co-elution and co-extraction.[9]

This document provides a comprehensive, field-proven framework for the chemical synthesis, multi-step purification, and rigorous analytical characterization of high-purity Quinmerac-¹³C₆, intended for researchers, analytical scientists, and professionals in the agrochemical and drug development sectors.

Strategic Approach: Retrosynthetic Analysis

The cornerstone of a successful labeled synthesis is a strategy that incorporates the isotopic label early from a stable, commercially available precursor, minimizing isotopic scrambling and maximizing yield. Our retrosynthetic analysis of Quinmerac-¹³C₆ identifies the critical C-C and C-N bond formations that construct the quinoline core. The well-established Skraup-Doebner-von Miller reaction, a powerful method for quinoline synthesis, is adapted for this purpose. The commercial synthesis of unlabeled Quinmerac also utilizes a Skraup reaction, validating this approach.[10]

The key disconnection points lead back to a ¹³C₆-labeled aniline derivative, specifically 3-amino-4-chloro-[1,2,3,4,5,6-¹³C₆]-benzoic acid , which contains the fully labeled aromatic ring required for the final product. This key intermediate is, in turn, conceptually derived from a simpler, commercially accessible starting material like [¹³C₆]-Aniline.

G quinmerac Quinmerac-¹³C₆ intermediate1 3-amino-4-chloro- [¹³C₆]-benzoic acid + Crotonaldehyde quinmerac->intermediate1 Skraup-Doebner-von Miller Reaction precursor 4-chloro-3-nitro- [¹³C₆]-benzoic acid intermediate1->precursor Nitro Group Reduction start_material [¹³C₆]-Aniline Derivative (Conceptual Starting Point) precursor->start_material Multi-step functionalization (e.g., chlorination, nitration, carboxylation)

Caption: Retrosynthetic pathway for Quinmerac-¹³C₆.

Part I: Synthesis of Quinmerac-¹³C₆

This synthesis is a multi-step process requiring careful control of reaction conditions to achieve high yield and isotopic purity. The pathway focuses on the construction of the key labeled intermediate followed by the final ring-closing reaction.

Reagents and Materials
Reagent/MaterialGradeSupplierPurpose
4-chloro-3-nitro-[¹³C₆]-benzoic acid>98% ¹³CIsotope VendorLabeled Starting Material
Iron powder (<100 mesh)ReagentSigma-AldrichReducing Agent
Ammonium Chloride (NH₄Cl)ACS GradeFisher ScientificCatalyst for Reduction
Crotonaldehyde>99%Acros OrganicsC4 Synthon for Quinoline Ring
Arsenic Acid (H₃AsO₄)ACS GradeStrem ChemicalsOxidizing Agent (Caution!)
Sulfuric Acid (H₂SO₄), concentratedACS GradeBDHCatalyst & Dehydrating Agent
Ethanol, 200 proofACS GradeDecon LabsSolvent
Dichloromethane (DCM)HPLC GradeVWRExtraction Solvent
Ethyl Acetate (EtOAc)HPLC GradeVWRExtraction Solvent
Sodium Sulfate (Na₂SO₄), anhydrousACS GradeEMD MilliporeDrying Agent
Step-by-Step Synthesis Protocol

Step 1: Reduction of 4-chloro-3-nitro-[¹³C₆]-benzoic acid to 3-amino-4-chloro-[¹³C₆]-benzoic acid

This step creates the essential aniline precursor for the subsequent cyclization reaction.

  • Set up a 250 mL three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and nitrogen inlet.

  • Charge the flask with 4-chloro-3-nitro-[¹³C₆]-benzoic acid (1.0 eq), ethanol (10 volumes), and water (3 volumes).

  • Add ammonium chloride (0.2 eq) and iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the iron salts. Wash the filter cake with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-amino-4-chloro-[¹³C₆]-benzoic acid. This intermediate is typically carried forward without further purification.

Causality: The use of iron powder in the presence of a mild acid source like ammonium chloride is a classic Béchamp reduction. It is a cost-effective and highly efficient method for reducing aromatic nitro groups to amines with excellent functional group tolerance, preserving the carboxylic acid and chloride substituents.

Step 2: Skraup-Doebner-von Miller Cyclization to form Quinmerac-¹³C₆

This is the key ring-forming step that constructs the quinoline scaffold.

  • To the crude 3-amino-4-chloro-[¹³C₆]-benzoic acid from the previous step, cautiously add concentrated sulfuric acid (5 volumes) under cooling in an ice bath.

  • Once the intermediate is fully dissolved, slowly add crotonaldehyde (1.5 eq) dropwise, ensuring the temperature does not exceed 20 °C.

  • After the addition is complete, add arsenic acid (1.2 eq) portion-wise as the oxidizing agent. Extreme caution is required when handling arsenic compounds.

  • Heat the reaction mixture to 110-120 °C for 3-4 hours. The reaction is highly exothermic and requires careful temperature management.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and carefully pour it onto crushed ice (approx. 20 volumes).

  • A precipitate will form. Adjust the pH to 3-4 with a concentrated sodium hydroxide solution to ensure the carboxylic acid is protonated and insoluble.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield crude Quinmerac-¹³C₆.

Causality: This reaction is a variation of the Skraup synthesis. Crotonaldehyde serves as the α,β-unsaturated carbonyl component. The concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, while arsenic acid is the traditional oxidizing agent required to aromatize the dihydronaphthalene intermediate to the final quinoline ring system.

G cluster_0 Part 1: Synthesis start 4-chloro-3-nitro- [¹³C₆]-benzoic acid reduction Reduction (Fe / NH₄Cl) start->reduction intermediate 3-amino-4-chloro- [¹³C₆]-benzoic acid reduction->intermediate cyclization Skraup-Doebner-von Miller (Crotonaldehyde, H₂SO₄, H₃AsO₄) intermediate->cyclization crude_product Crude Quinmerac-¹³C₆ cyclization->crude_product

Caption: Synthetic workflow for Quinmerac-¹³C₆.

Part II: Purification and Isolation

Achieving the requisite >99% chemical and isotopic purity for an analytical standard demands a robust, multi-stage purification strategy. The crude product from the synthesis contains unreacted intermediates, regioisomers, and polymeric byproducts.

Purification Strategy
  • Acid-Base Extraction: This initial workup leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. The crude solid is dissolved in a base (e.g., 1M NaOH), washed with an organic solvent (e.g., DCM), and then re-precipitated by adding acid (e.g., 1M HCl).

  • Recrystallization: A highly effective technique for purifying crystalline solids. Given Quinmerac's solubility profile, a solvent system such as ethanol/water or acetic acid/water is ideal for removing closely related impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This is the final and most critical step to achieve the highest possible purity. It separates the target compound from any remaining isomers and trace impurities based on differential partitioning between a stationary and mobile phase.

Detailed Preparative HPLC Protocol

This protocol is a self-validating system; the purity of the collected fractions can be immediately confirmed by analytical HPLC before pooling.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A time-based gradient from 10% B to 90% B over 30 minutes.

    • Flow Rate: 15-20 mL/min.

    • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the recrystallized Quinmerac-¹³C₆ in a minimal amount of DMSO or mobile phase.

  • Injection and Fraction Collection: Inject the sample onto the column. Collect fractions corresponding to the main product peak, avoiding the front and tail ends where impurities may co-elute.

  • Purity Analysis: Analyze each collected fraction using a rapid analytical HPLC method to confirm purity >99.5%.

  • Product Isolation: Pool the pure fractions. Remove the acetonitrile under reduced pressure. Lyophilize the remaining aqueous solution to yield the final Quinmerac-¹³C₆ as a fluffy, white solid.

G cluster_1 Part 2: Purification crude Crude Quinmerac-¹³C₆ (from Synthesis) extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization (e.g., Ethanol/Water) extraction->recrystallization prep_hplc Preparative HPLC (C18 Reverse Phase) recrystallization->prep_hplc final_product High-Purity Quinmerac-¹³C₆ (>99%) prep_hplc->final_product

Sources

A Technical Guide to the Commercial Acquisition and Application of Quinmerac-13C6 for High-Fidelity Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the commercial landscape for Quinmerac-13C6 and serves as a practical handbook for its application as an internal standard in quantitative mass spectrometry. As a senior application scientist, the goal is to move beyond a simple supplier list and instead provide a framework for making informed procurement decisions and implementing robust, self-validating analytical protocols.

Introduction: The Analytical Imperative for Stable Isotope-Labeled Standards

Quinmerac is a selective herbicide used to control broad-leaved weeds in various crops. Its presence and persistence in environmental matrices such as soil and water are of significant regulatory and research interest. For accurate, precise, and defensible quantification of Quinmerac, especially at trace levels in complex samples, the use of a stable isotope-labeled (SIL) internal standard is indispensable.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative analysis. This technique relies on the addition of a known quantity of a SIL analogue of the target analyte at the earliest stage of sample preparation. The SIL standard, in this case, this compound, is chemically identical to the native analyte. It, therefore, co-behaves through extraction, cleanup, and chromatographic separation, and experiences the same potential for analyte loss or ionization efficiency changes in the mass spectrometer. By measuring the ratio of the native analyte to the SIL standard, one can correct for these variations, leading to highly accurate results.

This guide is structured to first navigate the commercial sources of this compound and then to provide a detailed, field-proven protocol for its use.

Part 1: Commercial Sourcing of this compound

Acquiring this compound involves a choice between off-the-shelf catalog products and custom synthesis services. The optimal choice depends on the researcher's specific needs regarding purity, certification, quantity, and timeline.

Off-the-Shelf Commercial Suppliers

Several chemical suppliers list this compound as a catalog item. These are ideal for standard research applications where gram-level quantities are not required and a certified reference material is not an absolute necessity.

SupplierCAS NumberMolecular FormulaTypical Purity & Format
Santa Cruz Biotechnology, Inc. [1]1185039-71-7C₅¹³C₆H₈ClNO₂Purity information should be requested; typically supplied as a solid.
Clearsynth Labs Ltd. [2]1185039-71-7C₅¹³C₆H₈ClNO₂Isotopic and chemical purity typically >98%; confirm with lot-specific CoA. Supplied as a solid.
Absin Bioscience Inc. [2]1185039-71-7C₅¹³C₆H₈ClNO₂Specifications should be confirmed with the supplier via a Certificate of Analysis (CoA).
Other ChemicalBook Suppliers [2]1185039-71-7C₅¹³C₆H₈ClNO₂Various China-based suppliers are listed; due diligence is required to verify quality and documentation.

Note: The information in the table is based on listed data. It is imperative to request a lot-specific Certificate of Analysis (CoA) before purchase to verify chemical and isotopic purity, and to confirm identity.

Custom Synthesis Providers

For applications requiring larger quantities, specific labeling patterns, or certified reference materials (CRMs) with extensive documentation, custom synthesis is the preferred route. These providers specialize in stable isotope labeling and often provide rigorous quality control.

  • Toronto Research Chemicals (TRC): TRC has extensive expertise in synthesizing and labeling complex organic molecules for biomedical and environmental research.[3][4] They can provide this compound as a custom synthesis product, often with a comprehensive CoA.

  • Cambridge Isotope Laboratories, Inc. (CIL): As a world leader in stable isotope-labeled compounds, CIL offers custom synthesis services with state-of-the-art facilities. They can synthesize high-purity this compound to meet specific research requirements, backed by robust analytical data.

Decision Framework: Off-the-Shelf vs. Custom Synthesis

The choice between these sourcing options can be guided by several factors, as illustrated in the workflow below.

G start Requirement Analysis q_certified Is a Certified Reference Material (CRM) required? start->q_certified q_quantity Need >100 mg or non-standard concentration? q_certified->q_quantity No custom Engage Custom Synthesis Provider (e.g., TRC, CIL) q_certified->custom Yes q_catalog Is this compound available from a catalog supplier? q_quantity->q_catalog No q_quantity->custom Yes q_catalog->custom No catalog Procure from Off-the-Shelf Supplier (e.g., SCBT, Clearsynth) q_catalog->catalog Yes end_procure Procure & Obtain CoA custom->end_procure catalog->end_procure

Caption: Decision workflow for sourcing this compound.

Part 2: Technical Application Guide: A Validated Approach

This section provides a comprehensive, step-by-step protocol for the quantification of Quinmerac in a soil matrix using this compound as an internal standard with LC-MS/MS.

The Principle of Isotope Dilution

The core of the IDMS method is the constancy of the analyte-to-internal standard response ratio, irrespective of sample preparation losses or matrix-induced signal suppression.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis A1 A IS1 IS A2 A IS2 IS A3 A A4 A IS3 IS start_mix Initial Sample + IS Spike Ratio = 4A : 3IS loss_mix After Extraction (Analyte Loss) Ratio = 2A : 2IS start_mix->loss_mix Extraction (50% loss) ms_good High Ionization Response Ratio: (Area A / Area IS) = X loss_mix->ms_good Analysis 1 ms_suppressed Low Ionization (Suppression) Response Ratio: (Area A / Area IS) = X loss_mix->ms_suppressed Analysis 2 (50% suppression)

Sources

Quinmerac-13C6 isotopic labeling pattern

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis, Validation, and Application of Quinmerac-¹³C₆

Abstract

This technical guide provides a comprehensive overview of Quinmerac-¹³C₆, a stable isotope-labeled (SIL) analogue of the selective herbicide Quinmerac. Intended for researchers, analytical scientists, and professionals in drug and pesticide development, this document details a proposed synthetic pathway for creating a uniformly labeled aromatic ring structure. It further outlines the critical analytical methodologies, including mass spectrometry and nuclear magnetic resonance spectroscopy, required for structural elucidation and validation of the isotopic labeling pattern. Finally, the guide explores the principal applications of Quinmerac-¹³C₆ as an invaluable tool in environmental fate analysis, metabolic studies, and as a gold-standard internal standard for quantitative mass spectrometry, ensuring the highest level of accuracy and reliability in complex analytical workflows.

Introduction: The Need for Stable Isotope Labeling in Agrochemical Research

Quinmerac is a selective, systemic herbicide belonging to the quinolinecarboxylic acid class, primarily used to control broad-leaved weeds in crops such as cereals, oilseed rape, and sugar beets.[1][2] Its mode of action involves mimicking natural plant auxins, leading to uncontrolled growth and eventual plant death.[3] As with any agrochemical, understanding its environmental persistence, metabolic breakdown, and accurate quantification in complex matrices like soil, water, and biological tissues is paramount for regulatory approval and environmental risk assessment.[4][5]

Conventional analytical methods often struggle to differentiate the target analyte from matrix interferences or to correct for losses during sample preparation.[6] Isotopic labeling, the technique of replacing one or more atoms in a molecule with their isotope, provides an elegant and powerful solution.[7] Specifically, labeling with the stable (non-radioactive) isotope Carbon-13 (¹³C) creates a molecule that is chemically identical to the parent compound but has a distinct, higher mass.

This guide focuses on Quinmerac-¹³C₆ , where all six carbon atoms of the benzene ring portion of the quinoline structure are replaced with ¹³C. This specific labeling pattern provides a significant mass shift (+6 Da) that is easily detectable by mass spectrometry, making it an ideal tracer and internal standard.[8] The applications for such a tool are extensive, enabling researchers to perform definitive environmental fate studies, elucidate metabolic pathways, and achieve unparalleled accuracy in quantitative analysis.[9][10]

Proposed Synthesis of Quinmerac-¹³C₆

The synthesis of Quinmerac-¹³C₆ has not been explicitly detailed in publicly available literature. Therefore, this guide proposes a robust synthetic strategy based on well-established quinoline synthesis methodologies, adapted to incorporate a commercially available ¹³C-labeled precursor. The chosen strategy is a modification of the Doebner-von Miller reaction, which facilitates the construction of the quinoline core from an aniline derivative and an α,β-unsaturated carbonyl compound.

Retrosynthetic Analysis & Strategy

The core of the strategy is to start with a uniformly labeled benzene ring. A commercially available and excellent starting material for this purpose is [U-¹³C₆]-Aniline. This precursor contains the six ¹³C atoms required for the final product's labeled aromatic ring. The remainder of the quinoline skeleton and its substituents can be constructed around this labeled core.

The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone. In this case, we can use crotonaldehyde to form the 3-methylquinoline ring system. Subsequent functionalization steps, including chlorination and carboxylation, are required to arrive at the final Quinmerac structure. The rationale for this choice is its reliability and the direct incorporation of the labeled aniline into the final quinoline backbone.

Synthetic Pathway Diagram

G cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Chlorination cluster_2 Step 3: Directed Carboxylation A [U-¹³C₆]-Aniline + Crotonaldehyde B Acid Catalyst (HCl) Oxidizing Agent (As₂O₅) A->B Reaction C [¹³C₆]-3-Methylquinoline B->C Cyclization & Oxidation D [¹³C₆]-3-Methylquinoline E Chlorinating Agent (e.g., SO₂Cl₂) D->E Reaction F [¹³C₆]-7-Chloro-3-methylquinoline E->F Electrophilic Aromatic Substitution G [¹³C₆]-7-Chloro-3-methylquinoline H 1. Strong Base (e.g., n-BuLi) 2. CO₂ Quench G->H Reaction I Quinmerac-¹³C₆ (7-Chloro-3-methyl-[4,5,6,7,8,9-¹³C₆]-quinoline-8-carboxylic acid) H->I Directed Ortho-Metalation & Carboxylation G cluster_0 Validation Results A Purified Synthetic Product (Crude Quinmerac-¹³C₆) B High-Resolution Mass Spectrometry (LC-HRMS) A->B C ¹H and ¹³C NMR Spectroscopy A->C D Data Analysis & Interpretation B->D C->D E Confirmation of Mass Shift (+6 Da) Isotopic Purity Calculation D->E F Confirmation of Structure Verification of ¹³C Label Positions D->F G Validated Quinmerac-¹³C₆ Standard D->G G A Spike Soil Sample with Quinmerac-¹³C₆ B Incubate Under Controlled Conditions A->B C Time-Course Sampling (Day 0, 7, 14, 30...) B->C D Solvent Extraction of Soil Samples C->D E LC-HRMS Analysis D->E F Quantify Parent (M+6) & Identify Metabolites (M+6 derivatives) E->F G Determine Degradation Kinetics (DT₅₀) & Identify Degradation Pathway F->G

Sources

A Comprehensive Technical Guide to the Stability and Storage of Quinmerac-13C6

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the critical factors influencing the stability of Quinmerac-13C6 and outlines best practices for its long-term storage. As a Senior Application Scientist, the following protocols and explanations are grounded in established principles of chemical stability and practical experience with isotopically labeled compounds.

Introduction to this compound

Quinmerac is a selective herbicide used to control broad-leaved weeds in various crops[1][2]. Its chemical structure is 7-chloro-3-methylquinoline-8-carboxylic acid[3][4]. This compound is the stable isotope-labeled analogue of Quinmerac, where six carbon atoms in the quinoline ring system have been replaced with the Carbon-13 isotope. This isotopic labeling makes it an invaluable internal standard for quantitative analysis in residue studies and environmental monitoring, enabling accurate and precise measurements by mass spectrometry.

The integrity of any analytical standard is paramount. For this compound, this encompasses both its chemical purity and isotopic enrichment. Degradation of the parent molecule or exchange of the 13C label can lead to inaccurate quantification and compromised research data. This guide will provide the foundational knowledge and practical steps to ensure the long-term viability of this compound.

Chemical and Physical Properties

Understanding the inherent properties of this compound is fundamental to predicting its stability and devising appropriate storage strategies. While specific data for the 13C6 variant is limited, the physical and chemical properties are expected to be nearly identical to the unlabeled parent compound.

PropertyValueSource
Chemical Name 7-Chloro-3-methyl-8-quinolinecarboxylic Acid-13C6[5]
CAS Number 1185039-71-7[5][6]
Molecular Formula C₅¹³C₆H₈ClNO₂[5]
Molecular Weight 227.60 g/mol [5]
Appearance Colourless solid[7]
Melting Point 244.0 °C[8]
pKa 3.96[1]
logP (o/w) 0.780[8]

Core Principles of this compound Stability

The stability of this compound is primarily governed by its susceptibility to chemical degradation. Isotopic exchange of the 13C label is not a significant concern under normal storage conditions as the carbon atoms form the stable backbone of the quinoline ring structure. The primary threats to the chemical integrity of this compound are temperature, light, moisture, and oxygen[9].

Degradation Pathways
  • Photodegradation: Quinmerac is susceptible to degradation in the presence of light. Studies on the photocatalytic degradation of Quinmerac have shown that it can be mineralized in the presence of a catalyst and UV light[10]. This suggests that exposure to light, particularly UV light, should be minimized during storage. A safety data sheet for a Quinmerac-containing product also advises protection from direct sunlight[11].

  • Oxidation: The quinoline ring system and the methyl group are potential sites for oxidation. Theoretical studies on the oxidation of Quinmerac by hydroxyl radicals in aqueous media indicate that radical adduct formation is a likely degradation pathway[12][13]. While the concentration of oxidative species in a clean, sealed vial is low, this highlights a potential long-term degradation mechanism.

The following diagram illustrates the key external factors that can influence the stability of this compound.

Factors Influencing this compound Stability cluster_degradation Degradation Pathways cluster_environmental_factors Environmental Factors Quinmerac_13C6 This compound (Solid or Solution) Photodegradation Photodegradation Photodegradation->Quinmerac_13C6 degrades Oxidation Oxidation Oxidation->Quinmerac_13C6 degrades Temperature Temperature Temperature->Oxidation accelerates Light Light Light->Photodegradation initiates Moisture Moisture Moisture->Oxidation can facilitate Oxygen Oxygen Oxygen->Oxidation drives

Caption: Key environmental factors and resulting degradation pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the risks of degradation and ensure the long-term integrity of this compound, the following storage and handling protocols are recommended. These are based on general best practices for stable isotope-labeled compounds and the specific chemical nature of Quinmerac.

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8°C Refrigerator [5]Lower temperatures slow down the rate of chemical reactions, thus minimizing degradation over time. While some solid stable isotope-labeled compounds can be stable at room temperature for shorter periods, long-term storage at refrigerated temperatures is a prudent measure without specific stability data to the contrary[9].
Light Store in the dark Quinmerac is known to be sensitive to light. Storage in amber vials or within a light-proof container inside the refrigerator is essential to prevent photodegradation[9].
Atmosphere Inert atmosphere (Argon or Nitrogen) For long-term storage, particularly for solutions, flushing the vial with an inert gas before sealing can displace oxygen and minimize the risk of oxidation[9].
Container Tightly sealed, high-quality vials A secure seal prevents the ingress of moisture and oxygen from the atmosphere.
Handling Procedures

Proper handling is crucial to maintain the purity of this compound.

  • Equilibration: Before opening, allow the vial to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold compound, which could introduce water and accelerate degradation.

  • Inert Atmosphere: When handling the solid compound, it is best practice to work in a glove box under an inert atmosphere. If this is not feasible, minimize the time the container is open to the atmosphere.

  • Solvent Purity: When preparing solutions, use high-purity, anhydrous solvents to avoid introducing contaminants or water that could affect stability.

  • Solution Storage: Stock solutions should be stored under the same recommended conditions as the solid material (refrigerated, in the dark). It is advisable to prepare smaller, working-concentration solutions from a concentrated stock solution to minimize the number of times the primary stock is handled.

Experimental Workflow for Stability Assessment

For critical applications, it is advisable to periodically assess the stability of this compound, especially if it has been stored for an extended period or if there are concerns about the storage conditions.

Step-by-Step Protocol
  • Initial Analysis (Time Zero):

    • Accurately prepare a solution of this compound of a known concentration.

    • Analyze the solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometric detection (HPLC-UV/MS).

    • Record the purity of the main peak (as a percentage of the total peak area) and confirm the isotopic enrichment by mass spectrometry.

  • Long-Term and Accelerated Stability Studies:

    • Store aliquots of the compound under the recommended storage conditions (2-8°C, dark) and, for accelerated studies, at elevated temperatures (e.g., 40°C) and under light exposure as per ICH Q1B guidelines[9].

    • At predetermined time points (e.g., 3, 6, 12, 24 months for long-term; 1, 3, 6 months for accelerated), retrieve a sample.

  • Analysis at Each Time Point:

    • Prepare and analyze the sample using the same analytical method as the initial analysis.

    • Compare the purity and isotopic enrichment data to the time-zero results. A significant decrease in purity or the appearance of new peaks would indicate degradation.

The following diagram outlines the logical flow of a stability assessment study.

Workflow for this compound Stability Assessment Start Start: Receive This compound T0_Analysis Time-Zero Analysis (Purity & Isotopic Enrichment) Start->T0_Analysis Storage Store Aliquots under Defined Conditions T0_Analysis->Storage Time_Points Analyze at Pre-defined Time Intervals Storage->Time_Points Data_Comparison Compare Data to Time-Zero Results Time_Points->Data_Comparison Decision Stability Confirmed? Data_Comparison->Decision Continue_Use Continue Use & Re-evaluate Later Decision->Continue_Use Yes Investigate Investigate Cause & Consider Replacement Decision->Investigate No

Caption: A logical workflow for conducting a stability assessment of this compound.

Conclusion

The stability of this compound is crucial for its effective use as an internal standard in analytical testing. By understanding its chemical properties and potential degradation pathways, researchers can implement robust storage and handling procedures to ensure its long-term integrity. Adherence to the recommendations outlined in this guide—namely, storage at 2-8°C, protection from light, and minimization of exposure to moisture and oxygen—will provide a solid foundation for reliable and accurate scientific outcomes. For critical applications, a systematic stability assessment program is recommended to validate the continued suitability of the standard.

References

  • A Technical Guide to the Storage and Stability of Stable Isotope Labeled Compounds. BenchChem.
  • Quinmerac is an effective selective herbicide. Chem Service.
  • How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc.
  • Quinmerac. CymitQuimica.
  • Quinmerac | C11H8ClNO2. PubChem - NIH.
  • Quinmerac. Wikipedia.
  • quinmerac 8-quinolinecarboxylic acid, 7-chloro-3-methyl. The Good Scents Company.
  • Photocatalytic Degradation of Herbicide Quinmerac in Various Types of Natural Water.
  • 1185039-71-7(this compound) Product Description. ChemicalBook.
  • Safety d
  • Theoretical Insights into the Oxidation of Quinmerac Herbicide Initiated by HO Radical in Aqueous Media: Mechanism, Kinetics, and Ecotoxicity.
  • The structures of the main degradation products during the degradation of metazachlor (10 mg/L) with 5 mg/L chlorine dioxide for 3 h in light conditions.
  • CAS No : 1185039-71-7| Chemical Name : this compound.
  • SAFETY D
  • quinmerac data sheet. Compendium of Pesticide Common Names.

Sources

An In-depth Technical Guide to Elucidating the Mechanism of Action of Quinmerac Using a Stable Isotope-Labeled (¹³C₆) Approach

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the agrochemical field.

Abstract: Quinmerac is a selective, soil-applied herbicide effective against broad-leaved weeds in various crops.[1][2] Classified as a synthetic auxin, its precise mechanism of action, encompassing uptake, molecular target interaction, and downstream metabolic consequences, remains to be fully elucidated.[3][4] This guide proposes a comprehensive, multi-phase research program utilizing ¹³C₆-labeled Quinmerac (Quinmerac-¹³C₆) to definitively map its molecular journey and physiological impact within plants. By leveraging the power of stable isotope labeling in conjunction with advanced mass spectrometry and transcriptomics, this program is designed to provide an unambiguous, in-depth understanding of Quinmerac's herbicidal activity. This document serves as a technical and strategic blueprint for research teams aiming to perform foundational mechanism of action (MoA) studies.

Introduction: The Case for a Stable Isotope-Resolved Investigation

Quinmerac, 7-chloro-3-methylquinoline-8-carboxylic acid, belongs to the quinolinecarboxylic acid class of herbicides and functions as a synthetic auxin.[3][4] Like natural auxins (e.g., indole-3-acetic acid, IAA), synthetic auxins at high concentrations disrupt normal hormonal balance, leading to uncontrolled growth and eventual death in susceptible plant species.[5] The primary auxin signaling pathway involves the perception of the hormone by a co-receptor complex consisting of a TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) protein and an Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressor.[6][7] This interaction targets the Aux/IAA protein for degradation, releasing AUXIN RESPONSE FACTOR (ARF) transcription factors and initiating profound changes in gene expression.[4][8]

While this general model is accepted for synthetic auxins, the specific interactions, metabolic fate, and system-wide effects of Quinmerac are not fully detailed. Traditional MoA studies can be confounded by the complexity of the plant metabolome and the challenge of distinguishing the herbicide and its metabolites from endogenous compounds.

The use of a stable isotope-labeled active ingredient, such as Quinmerac-¹³C₆, overcomes these challenges. Stable Isotope Resolved Metabolomics (SIRM) allows for the precise tracking of the labeled compound and its metabolic products through the plant system.[9][10] The ¹³C₆ label provides a distinct mass shift that is readily detected by high-resolution mass spectrometry (HRMS), making it possible to:

  • Unambiguously trace the absorption, translocation, and accumulation of Quinmerac.

  • Identify and quantify novel metabolites of the herbicide.

  • Isolate and identify the direct molecular binding target(s).

  • Map the metabolic flux and downstream pathway perturbations caused by the herbicide's action.

This guide outlines a three-phase experimental strategy designed to leverage these advantages for a definitive MoA study.

PHASE 1: Pharmacokinetics and Distribution Analysis (ADME)

Core Objective: To determine the rate and pathway of Quinmerac-¹³C₆ uptake, translocation, and metabolism in both a susceptible and a tolerant plant species.

Expertise & Causality: Understanding where the herbicide goes and how it is modified is the foundational first step. Differences in uptake, translocation speed, or metabolic detoxification are often key determinants of herbicide selectivity.[11] Using Quinmerac-¹³C₆ allows for absolute quantification, eliminating ambiguity between the herbicide and endogenous plant molecules. We employ a time-course study to capture the dynamics of these processes, which is critical for understanding the speed of action.

Experimental Workflow: Phase 1

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Grow susceptible (e.g., Galium aparine) & tolerant (e.g., Triticum aestivum) plants e1 Apply Quinmerac-¹³C₆ to soil at defined concentration p1->e1 p2 Synthesize & validate Quinmerac-¹³C₆ standard a2 LC-HRMS Analysis (Full Scan & MS/MS) p2->a2 Calibration e2 Harvest plants at multiple time points (e.g., 6, 24, 48, 96 hours) e1->e2 e3 Separate tissues: Roots, Stems, Leaves e2->e3 e4 Flash freeze in liquid N₂ e3->e4 a1 Metabolite Extraction (QuEChERS method) e4->a1 a1->a2 a3 Quantify Quinmerac-¹³C₆ & identify ¹³C-metabolites a2->a3 a4 Data Interpretation a3->a4

Caption: Phase 1 Workflow: Tracing Quinmerac-¹³C₆ Distribution.

Protocol 1: Plant Treatment and Sample Collection
  • Plant Growth: Cultivate a known susceptible species (e.g., Galium aparine - cleavers) and a tolerant crop species (e.g., Triticum aestivum - wheat) in a controlled environment (22°C day/18°C night, 16:8 light cycle) using a standardized soil matrix until the 3-4 leaf stage.

  • Herbicide Application: Prepare a solution of Quinmerac-¹³C₆. Apply the solution directly to the soil surface of each pot to simulate a pre-emergence or early post-emergence application, ensuring even distribution. Include a vehicle-only control group.

  • Time-Course Harvest: At designated time points (e.g., 6, 24, 48, 96, and 168 hours post-application), harvest a minimum of 5 biological replicates per species per time point.

  • Root Cleaning: Gently excavate the plants. Wash the roots with deionized water to remove all soil particles. Blot dry carefully.

  • Tissue Sectioning: Dissect each plant into three sections: roots, stems/shoots, and leaves. Record the fresh weight of each section.

  • Sample Preservation: Immediately flash-freeze the sectioned tissues in liquid nitrogen to quench all metabolic activity. Store at -80°C until extraction.

Protocol 2: Extraction and LC-HRMS Analysis
  • Homogenization: Lyophilize and weigh the frozen tissue samples. Homogenize the dry tissue into a fine powder using a cryogenic grinder.

  • Extraction: Use a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extraction, which is effective for a wide range of pesticide residues.[12]

    • To 50 mg of powdered tissue, add 1 mL of ice-cold 80% acetonitrile/20% water.

    • Vortex vigorously for 1 minute.

    • Add QuEChERS salts (e.g., MgSO₄, NaCl) to induce phase separation.

    • Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Cleanup (d-SPE): Transfer the acetonitrile supernatant to a dispersive solid-phase extraction (d-SPE) tube containing PSA (primary secondary amine) and MgSO₄ to remove interfering matrix components like fatty acids and pigments. Vortex and centrifuge.

  • LC-HRMS Analysis: Analyze the final supernatant using a Liquid Chromatography-High-Resolution Mass Spectrometry system (e.g., Q-Exactive Orbitrap).

    • Column: C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • MS Acquisition: Perform full scan analysis in both positive and negative ion modes to detect the precursor ions of Quinmerac-¹³C₆ and its metabolites. Use data-dependent MS/MS to acquire fragmentation spectra for structural elucidation.[3]

Anticipated Data & Interpretation

The results will quantify the concentration of the parent Quinmerac-¹³C₆ and its labeled metabolites in different tissues over time. This data can be summarized in a table for clear comparison.

Table 1: Hypothetical Distribution of Quinmerac-¹³C₆ (ng/g dry weight) in Susceptible vs. Tolerant Species

Time (h)SpeciesTissueQuinmerac-¹³C₆ (ng/g)Metabolite A-¹³Cₓ (ng/g)Metabolite B-¹³Cₓ (ng/g)
24 SusceptibleRoots15005010
Shoots3505< LOD
Leaves120< LOD< LOD
24 TolerantRoots120025080
Shoots504015
Leaves10155
96 SusceptibleRoots80015030
Shoots500205
Leaves25010< LOD
96 TolerantRoots400600200
Shoots208040
Leaves< LOD3015

LOD: Limit of Detection

Interpretation: A result like the one in Table 1 would suggest that the tolerant species metabolizes Quinmerac more rapidly and efficiently in the roots, preventing significant translocation to the shoots and leaves where phytotoxic effects occur. This provides a strong, evidence-based hypothesis for the mechanism of selectivity.

PHASE 2: Molecular Target Identification

Core Objective: To identify the direct protein binding partner(s) of Quinmerac.

Expertise & Causality: As a synthetic auxin, Quinmerac is hypothesized to bind to a member of the TIR1/AFB F-box protein family.[5][7] Identifying the specific receptor(s) and characterizing the binding affinity is crucial to confirming its primary mode of action. We propose a competitive binding assay, a classic pharmacological approach, to validate this interaction. The use of Quinmerac-¹³C₆ offers a potential advantage in certain mass spectrometry-based target identification methods (e.g., DARTS - Drug Affinity Responsive Target Stability) where the label can help confirm target engagement without chemical modification of the drug.[13]

The Auxin Signaling Hub

The canonical auxin signaling pathway provides a clear set of candidate target proteins. Quinmerac is expected to act as a 'molecular glue', stabilizing the interaction between a TIR1/AFB receptor and an Aux/IAA repressor, leading to the latter's degradation.[6]

cluster_pathway Auxin Signaling Cascade Auxin Quinmerac TIR1 TIR1/AFB Receptor Auxin->TIR1 binds AuxIAA Aux/IAA Repressor TIR1->AuxIAA binds SCF SCF Complex (E3 Ligase) TIR1->SCF Proteasome 26S Proteasome AuxIAA->Proteasome degraded by ARF_rep ARF (Repressed) AuxIAA->ARF_rep represses SCF->AuxIAA ubiquitinates Ub Ubiquitin Ub->SCF ARF_act ARF (Active) ARF_rep->ARF_act released Genes Auxin Response Genes ARF_act->Genes activates Response Herbicide Response Genes->Response

Caption: Canonical Auxin Signaling Pathway Targeted by Quinmerac.

Protocol 3: Competitive Radioligand Binding Assay

Rationale: This protocol aims to determine if Quinmerac can displace a known, radiolabeled auxin (e.g., ³H-IAA) from a specific TIR1/AFB receptor. This requires heterologous expression and purification of the receptor proteins.

  • Protein Expression: Express and purify key TIR1/AFB proteins (e.g., TIR1, AFB5 from Arabidopsis thaliana or the target crop) and a representative Aux/IAA protein (containing the degron domain) using an E. coli or insect cell expression system.[14]

  • Assay Setup: The assay is performed in a 96-well filter plate format.[15]

    • Total Binding Wells: Add purified TIR1/AFB protein, the Aux/IAA protein, and a constant, low concentration of radiolabeled auxin (e.g., [³H]-IAA).

    • Non-Specific Binding Wells: Add all components from the total binding wells plus a large excess of unlabeled IAA to saturate all specific binding sites.

    • Competition Wells: Add all components from the total binding wells plus increasing concentrations of unlabeled Quinmerac (or Quinmerac-¹³C₆ as a control).

  • Incubation: Incubate the plates to allow the binding reaction to reach equilibrium (e.g., 1-2 hours at 4°C).

  • Separation: Use a vacuum manifold to rapidly filter the contents of the wells through a membrane that retains the large protein complexes but allows unbound radioligand to pass through.

  • Quantification: Add scintillation cocktail to the wells and measure the retained radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the Quinmerac concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of Quinmerac that displaces 50% of the radioligand).

    • Calculate the binding affinity (Ki) for Quinmerac using the Cheng-Prusoff equation.

Interpretation: A low IC₅₀/Ki value would be strong evidence that Quinmerac directly binds to the specific TIR1/AFB-Aux/IAA co-receptor complex, confirming it as a primary molecular target. Comparing affinities across different TIR1/AFB family members can reveal receptor-specific interactions.

PHASE 3: System-Wide Impact Assessment

Core Objective: To map the global transcriptomic and metabolic changes induced by Quinmerac-¹³C₆, linking target engagement to the ultimate phytotoxic phenotype.

Expertise & Causality: The primary action at the receptor unleashes a cascade of downstream events. RNA-Seq provides a snapshot of the entire transcriptome, revealing which gene networks are activated or repressed by Quinmerac.[16][17] Concurrently, Stable Isotope Resolved Metabolomics (SIRM) will use the ¹³C label to trace how Quinmerac's action reroutes cellular metabolism.[18][19] This dual-omics approach provides a powerful, system-level view of the herbicide's mode of action, moving beyond the primary target to the functional consequences.

Protocol 4: RNA-Seq for Transcriptomic Profiling
  • Experimental Setup: Use susceptible plants from the same cohort as the Phase 1 experiment. Select a critical time point determined from Phase 1 (e.g., 24 hours, when translocation is significant but before widespread necrosis). Include at least 5 biological replicates for both Quinmerac-treated and control groups.

  • RNA Extraction: Harvest leaf and root tissues separately and immediately freeze in liquid nitrogen. Extract total RNA using a high-quality plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.

  • Library Preparation: Assess RNA integrity (RIN > 8.0). Prepare sequencing libraries using a standard mRNA-Seq library prep kit (e.g., poly-A selection, fragmentation, reverse transcription, adapter ligation).

  • Sequencing: Sequence the libraries on a high-throughput platform (e.g., Illumina NovaSeq) to generate at least 20 million reads per sample.

  • Bioinformatic Analysis:

    • Quality Control: Trim adapters and low-quality reads.

    • Mapping: Align reads to the reference genome of the susceptible plant species.

    • Differential Expression: Identify genes that are significantly up- or down-regulated in treated vs. control samples (e.g., using DESeq2 or edgeR).

    • Functional Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify perturbed biological processes.

Interpretation: Expect to see significant upregulation of genes related to stress responses, ethylene biosynthesis, abscisic acid (ABA) signaling, and auxin-responsive genes (e.g., GH3s, SAURs), confirming the downstream effects of auxin overdose.[20]

Protocol 5: Stable Isotope Resolved Metabolomics (SIRM)
  • Sample Collection: Use the same samples generated for the Phase 1 ADME study. The presence of the ¹³C label is the key.

  • Metabolite Extraction & Analysis: Use the same LC-HRMS data acquired in Protocol 2.

  • Data Analysis:

    • Feature Detection: Use software (e.g., XCMS, MS-DIAL) to detect all metabolic features in the dataset.

    • ¹³C Tracer Analysis: Specifically filter the data to identify all features that show the characteristic mass shift and isotopic pattern of having incorporated ¹³C atoms from Quinmerac-¹³C₆. This identifies the "Quinmerac-derived sub-metabolome."

    • Metabolic Pathway Analysis: Use software like MetaboAnalyst to map the significantly altered metabolites (both labeled and unlabeled) onto metabolic pathways. This will reveal which pathways (e.g., amino acid synthesis, secondary metabolism, hormone biosynthesis) are most affected by the herbicide treatment.

Interpretation: SIRM will reveal how the plant's metabolic network responds to the herbicidal action. For example, an observed increase in ¹³C-labeled ACC (1-aminocyclopropane-1-carboxylic acid), the precursor to ethylene, would provide direct evidence that carbon from the herbicide's quinoline ring structure is being repurposed by the stressed plant, linking the herbicide's presence to the induction of stress hormone pathways.

Synthesis and Model Building

The final step is to integrate the data from all three phases into a unified mechanistic model.

cluster_model Integrated MoA Model Phase1 Phase 1: ADME - Quinmerac is root-absorbed - Translocated via xylem - Metabolized faster in tolerant species Model Unified Mechanism of Action Quinmerac is absorbed by roots and binds to the TIR1/AFB5-Aux/IAA co-receptor, triggering degradation of Aux/IAA repressors. This leads to massive transcriptional reprogramming, including the induction of ethylene/ABA synthesis and general stress responses, ultimately causing metabolic collapse and plant death in susceptible species. Phase1->Model Phase2 Phase 2: Target ID - Binds to TIR1/AFB5 co-receptor - IC₅₀ = X nM Phase2->Model Phase3 Phase 3: Systems Impact - Upregulates ethylene & ABA genes - Disrupts amino acid pools - Induces senescence pathways Phase3->Model

Caption: Data Integration for a Unified Mechanistic Model.

This integrated model, grounded in direct, unambiguous evidence from the Quinmerac-¹³C₆ tracer studies, provides a robust and defensible understanding of the herbicide's mode of action. This knowledge is invaluable for regulatory submissions, developing strategies to manage herbicide resistance, and guiding the discovery of next-generation weed control solutions.

References
  • Quinmerac | C11H8ClNO2 | CID 91749. PubChem, National Institutes of Health.[Link]

  • Quinmerac is an effective selective herbicide. Chem Service.[Link]

  • A schematic of the auxin signaling pathway. ResearchGate.[Link]

  • Effects of selected auxin herbicides (quinclorac, QC; dicamba, DC;...). ResearchGate.[Link]

  • Quinmerac - Wikipedia. Wikipedia.[Link]

  • A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology, NIH.[Link]

  • Auxin Signaling. The Plant Cell, PMC, NIH.[Link]

  • Quinmerac (Ref: BAS 518H). AERU, University of Hertfordshire.[Link]

  • Stable Isotope Resolved Metabolomics Studies in ex vivo TIssue Slices. Bio-protocol.[Link]

  • SCFTIR1/AFB-Based Auxin Perception: Mechanism and Role in Plant Growth and Development. The Arabidopsis Book, PMC, NIH.[Link]

  • Herbicide Absorption and Translocation in Plants using Radioisotopes. USDA ARS.[Link]

  • Stable Isotope Resolved Metabolomics Studies in Ex Vivo TIssue Slices. PMC, NIH.[Link]

  • Development of Analytical Methods to Analyze Pesticide Residues. MDPI.[Link]

  • Herbicide Absorption and Translocation in Plants Using Radioisotopes. Scribd.[Link]

  • Stable Isotope–Assisted Plant Metabolomics: Combination of Global and Tracer-Based Labeling for Enhanced Untargeted Profiling and Compound Annotation. Frontiers in Plant Science.[Link]

  • Optimizing RNA-seq studies to investigate herbicide resistance. Pest Management Science, PubMed.[Link]

  • Absorption, translocation and metabolism studies of herbicides in weeds and crops. Planta Daninha.[Link]

  • Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. International Journal of Molecular Sciences, NIH.[Link]

  • Affinity Chromatography. Creative Biolabs.[Link]

  • Stable isotope-resolved metabolomics and applications for drug development. PMC, PubMed Central, NIH.[Link]

  • Comprehensive insights into herbicide resistance mechanisms in weeds: a synergistic integration of transcriptomic and metabolomi. Frontiers in Plant Science.[Link]

  • Crop Metabolome Analysis – In Vivo-Labeling With Stable Isotopes for Specific Metabolite Profiling. ResearchGate.[Link]

  • Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil. J-STAGE.[Link]

  • Insights into the Role of Transcriptional Gene Silencing in Response to Herbicide-Treatments in Arabidopsis thaliana. International Journal of Molecular Sciences, PMC, NIH.[Link]

  • Target identification using drug affinity responsive target stability (DARTS). CVRTI.[Link]

  • Identifying Unknown Herbicide Targets. Plant and Soil Sciences eLibrary.[Link]

  • Affinity-based target identification for bioactive small molecules. RSC Publishing.[Link]

  • The protocol of competitive binding assay. ResearchGate.[Link]

  • 2.3: Uptake and translocation of herbicides. GRDC.[Link]

  • New Molecular Targets for Herbicide Discovery. Weed Science Society of America.[Link]

  • Defining Binding Efficiency and Specificity of Auxins for SCFTIR1/AFB-Aux/IAA Co-receptor Complex Formation. ACS Publications.[Link]

  • Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Philosophical Transactions of the Royal Society A, PMC, NIH.[Link]

  • Metabolite Annotation through Stable Isotope Labeling. Trends in Biotechnology, ScienceDirect.[Link]

  • RNA-Seq Experimental Design Guide for Drug Discovery. Lexogen.[Link]

  • Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. Methods in Molecular Biology, PMC, NIH.[Link]

  • Receptor Binding Assays for HTS and Drug Discovery. Probe Mines, NIH.[Link]

  • Receptor Binding Assays - Multiwell Plates. Merck.[Link]

Sources

A Technical Guide to the Application of Quinmerac-13C6 as an Analytical Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Residue Analysis

In the field of environmental and agricultural science, the accurate quantification of herbicide residues is paramount for ensuring regulatory compliance, protecting ecosystems, and safeguarding human health. Quinmerac, a selective auxin-type herbicide used to control broad-leaved weeds in crops like cereals and oilseed rape, is a key target for such monitoring.[1][2] The gold standard for quantitative analysis in complex matrices is isotope dilution mass spectrometry (IDMS), a technique that relies on the use of a stable isotope-labeled (SIL) internal standard.[3][4]

This guide provides an in-depth technical framework for researchers and analytical chemists on the use of Quinmerac-13C6, the ¹³C-labeled analogue of Quinmerac. We will move beyond simple procedural lists to explore the fundamental principles that make SILs, particularly ¹³C-labeled standards, the superior choice for mitigating analytical variability and achieving the highest levels of accuracy and precision.[5][6] The protocols and insights described herein are grounded in established analytical chemistry principles and regulatory guidelines to ensure a self-validating and robust methodological approach.

Section 1: Physicochemical Characterization of the this compound Standard

Understanding the fundamental properties of both the native analyte and its labeled internal standard is the foundation of any robust analytical method. This compound is chemically and structurally identical to Quinmerac, with the exception that the six carbon atoms of the quinoline ring structure have been replaced with the heavy isotope, Carbon-13. This substitution results in a predictable mass shift without significantly altering physicochemical properties like polarity, solubility, or chromatographic retention time—a critical advantage over deuterium-labeled standards, which can sometimes exhibit chromatographic shifts.[4][5]

PropertyQuinmerac (Analyte)This compound (Internal Standard)Rationale for Importance
IUPAC Name 7-chloro-3-methylquinoline-8-carboxylic acid7-chloro-3-methylquinoline(2,4,4a,5,6,8a-¹³C₆)-8-carboxylic acidUnambiguous chemical identification.
CAS Number 90717-03-61185039-71-7[7]Unique registry number for tracking and procurement.
Molecular Formula C₁₁H₈ClNO₂C₅¹³C₆H₈ClNO₂Defines elemental composition.
Molecular Weight 221.64 g/mol [8]~227.64 g/mol Basis for preparing standard solutions by weight.
Exact Mass 221.0243562 Da[8]~227.044455 Da (Calculated)Critical for high-resolution mass spectrometry (HRMS) identification and mass accuracy measurements.

Section 2: The Principle of Isotope Dilution - A Self-Validating System

The core value of this compound lies in its application in Isotope Dilution Mass Spectrometry (IDMS). This technique is inherently more trustworthy than other calibration methods because the internal standard acts as a near-perfect surrogate for the analyte throughout the entire analytical process.

A known concentration of this compound is spiked into the sample at the very beginning of the workflow. Because it is chemically identical to the native Quinmerac, it experiences the same potential sources of error:

  • Extraction Inefficiency: Any loss of analyte during sample extraction is mirrored by a proportional loss of the internal standard.

  • Matrix Effects: In the mass spectrometer's ion source, co-eluting compounds from the sample matrix (e.g., soil organics, water salts) can suppress or enhance the ionization of the target analyte. The SIL internal standard experiences the same suppression or enhancement.[9]

  • Instrumental Variability: Fluctuations in injection volume or detector response affect both compounds equally.

Quantification is based on the ratio of the MS signal of the native analyte to the signal of the labeled standard. Since any variations affect both analyte and standard proportionally, this ratio remains constant and directly correlates to the analyte's concentration, leading to highly accurate and precise results.[3]

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Sample Soil/Water Sample (Unknown Quinmerac) Extract Extraction & Cleanup (e.g., QuEChERS, SPE) Sample->Extract Spike Add Known Amount of this compound Spike->Extract IS co-processed with analyte, correcting for loss LCMS LC Separation & MS/MS Detection Extract->LCMS Both compounds co-elute Data Measure Signal Ratio (Analyte / IS) LCMS->Data Corrects for ion suppression/ enhancement Cal Calibration Curve (Ratio vs. Concentration) Data->Cal Result Accurate Concentration of Quinmerac Cal->Result

Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.

Section 3: Quality, Handling, and Preparation of Analytical Standards

The integrity of any quantitative analysis begins with the quality of the reference material. As a Senior Application Scientist, I cannot overstate the importance of sourcing this compound from accredited reference material producers.

Trustworthiness through Accreditation: Look for suppliers accredited under ISO 17034 (General requirements for the competence of reference material producers) and who perform analytical measurements under an ISO/IEC 17025 scope.[10][11] This dual accreditation ensures that the material's certified values for purity and concentration are established with metrological traceability, accompanied by a comprehensive Certificate of Analysis (CoA).[12]

The Certificate of Analysis (CoA): A Critical Document The CoA is not merely a packing slip; it is the foundational document for your analysis. It must provide:

  • Certified Purity: The chemical purity of the standard (e.g., >98%).

  • Isotopic Purity: The percentage of molecules that are correctly labeled (e.g., >99 atom % ¹³C). This is crucial to ensure minimal contribution from unlabeled species in the standard.[13]

  • Certified Concentration & Uncertainty: For solution standards, the concentration and its associated measurement uncertainty.

Protocol 3.1: Preparation of Stock and Working Solutions This protocol assumes the use of a neat (solid) standard.

  • Equilibration: Allow the vial containing the neat standard to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Using a calibrated analytical balance, accurately weigh a suitable amount (e.g., 1-5 mg) of the standard into a volumetric flask.

  • Dissolution: Dissolve the standard in a high-purity solvent in which Quinmerac is freely soluble, such as methanol or acetonitrile. Ensure complete dissolution using sonication if necessary.

  • Primary Stock Solution (e.g., 100 µg/mL): Dilute to the final volume with the chosen solvent. This solution should be stored in an amber vial at the recommended temperature (typically ≤ -18°C).

  • Working Standard Solutions: Prepare intermediate and working-level solutions by serial dilution from the primary stock solution. These are used for creating calibration curves and for spiking samples. Prepare fresh working solutions regularly.

Section 4: Representative Analytical Workflow for Soil and Water Matrices

cluster_0 Sample Collection & Prep cluster_1 Extraction cluster_2 Analysis S_Soil Soil Sample (Sieve <2mm) Spike Spike with This compound S_Soil->Spike S_Water Water Sample (Acidify pH~3) S_Water->Spike Ext_Soil Acidified Acetonitrile Extraction (QuEChERS) Spike->Ext_Soil Soil Ext_Water Solid Phase Extraction (SPE) Spike->Ext_Water Water Cleanup d-SPE Cleanup (PSA/C18) Ext_Soil->Cleanup Final Solvent Exchange & Concentration Ext_Water->Final Cleanup->Final LCMS LC-MS/MS Analysis Final->LCMS

Caption: General Analytical Workflow for Quinmerac Analysis.

Protocol 4.1: Extraction from Soil (Modified QuEChERS) The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is highly effective for multi-residue pesticide analysis in food and environmental samples. This modification is optimized for acidic herbicides.

  • Sample Weighing: Weigh 10.0 g of homogenized soil into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add a precise volume of this compound working solution to the soil.

  • Hydration & Acidification: Add 10 mL of water and vortex to create a slurry. Add 10 mL of 1% formic acid in acetonitrile.

  • Extraction: Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 RCF for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents. PSA removes organic acids and polar interferences; C18 removes non-polar interferences.

  • Final Preparation: Shake, centrifuge, and transfer the final extract for LC-MS/MS analysis.

Protocol 4.2: Extraction from Water (Solid-Phase Extraction - SPE) SPE is ideal for extracting and concentrating analytes from aqueous samples.

  • Sample Preparation: Take a 100 mL aliquot of the water sample. Acidify to pH 3 with formic acid to ensure Quinmerac is in its neutral form.

  • Internal Standard Spiking: Add a precise volume of this compound working solution.

  • SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) sequentially with methanol and acidified water.

  • Sample Loading: Pass the entire water sample through the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Section 5: Mass Spectrometry - Fragmentation and Detection

The selectivity of the method is achieved by tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM). In this mode, the mass spectrometer is programmed to isolate a specific precursor ion (the protonated molecule, [M+H]⁺) and then fragment it to produce characteristic product ions.

Proposed Fragmentation Pathway: Based on the MS/MS spectrum of unlabeled Quinmerac from PubChem and established fragmentation patterns for quinoline carboxylic acids, the primary fragmentation involves the neutral loss of water (18 Da) and carbon monoxide (28 Da) from the carboxylic acid group.[8][14]

  • Quinmerac (Analyte): The protonated molecule [M+H]⁺ has an m/z of 222.0 . The most abundant fragment is likely formed by the loss of H₂O and CO, resulting in an m/z of 176.0 .

  • This compound (Internal Standard): The protonated molecule [M+H]⁺ has an m/z of 228.0 (+6 Da shift). The corresponding fragment, which also contains the ¹³C-labeled ring, will have an m/z of 182.0 (+6 Da shift).

cluster_0 Quinmerac (Analyte) cluster_1 This compound (IS) A_Parent [M+H]⁺ m/z 222.0 A_Frag1 Fragment Ion m/z 176.0 A_Parent->A_Frag1 - H₂O, -CO IS_Parent [M+H]⁺ m/z 228.0 IS_Frag1 Fragment Ion m/z 182.0 IS_Parent->IS_Frag1 - H₂O, -CO

Caption: Proposed Primary Fragmentation for MRM Analysis.

Protocol 5.1: LC-MS/MS Method Parameters

  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, <2.7 µm particle size) is suitable.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.

  • Gradient: A typical gradient would start at 10-20% B, ramp to 95% B over several minutes, hold, and then re-equilibrate.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Role
Quinmerac222.0176.0Quantifier
Quinmerac222.0204.0 (Loss of H₂O)Qualifier
This compound 228.0 182.0 Internal Standard

Section 6: Method Validation and Quality Control

A method is only trustworthy if its performance has been rigorously validated. Validation must be performed for each matrix type (e.g., clay soil, sandy soil, surface water) according to established guidelines such as those from the EPA or SANTE.[15][16]

Key Validation Parameters:

  • Selectivity: Analysis of at least five blank matrix samples to ensure no endogenous interferences are present at the retention time of the analyte and IS.

  • Linearity & Range: A calibration curve prepared in matrix extract with at least five concentration levels. The response (analyte/IS ratio) must be linear over the expected concentration range.

  • Accuracy & Precision: Determined by analyzing spiked matrix samples at multiple concentrations (e.g., Limit of Quantification, low, mid, and high levels) in replicate (n≥5). Accuracy should be within 70-120% and precision (RSD) should be ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.

  • Matrix Effect: Assessed by comparing the analyte signal in a post-extraction spiked sample to a pure solvent standard. The use of this compound is expected to compensate for this effect.

  • Recovery: Assessed by comparing the analyte signal in a pre-extraction spiked sample to a post-extraction spiked sample.

Conclusion

This compound is the quintessential analytical tool for the high-fidelity quantification of its corresponding herbicide in complex environmental matrices. Its value is not merely as a standard, but as an integral component of a self-validating analytical system founded on the principle of isotope dilution. By co-purifying and co-eluting with the native analyte, it intrinsically corrects for variations in sample preparation and instrumental analysis, providing a level of trustworthiness unattainable with other calibration strategies. Adherence to rigorous quality control, proper handling of the certified reference material, and thorough method validation are the final pillars that support the generation of scientifically defensible and accurate data for critical research and regulatory decisions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • Chen, S., et al. (2013). Synthesis of C-13-labeled atrazine. Journal of Labelled Compounds and Radiopharmaceuticals, 56(5), 305-306. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91749, Quinmerac. Retrieved from [Link]

  • Mehrsheikh, A. (1996). Synthesis of 13C‐ and 14C‐labeled 3‐(dichloroacetyl)‐5‐(2‐furanyl)‐2,2‐dimethyloxazolidine. Journal of Labelled Compounds and Radiopharmaceuticals.
  • Wang, Y., et al. (2021).
  • ResearchGate. (2025). "Stable Labeled Isotopes as Internal Standards: A Critical Review".
  • Alfa Chemistry. (n.d.). 13C Labeled Compounds. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2005). Guidelines for the validation of analytical methods for testing agricultural chemical residues in food.
  • Austin Publishing Group. (2020). Optimization and Validation of an Analytical Method for Determination of Herbicides Residues in Elephant Grass.
  • U.S. Environmental Protection Agency. (n.d.). Series 860 - Residue Chemistry Test Guidelines. Retrieved from [Link]

  • Chinese Journal of Natural Medicines. (2025). MS/MS spectrum (a) and proposed fragmentation pathways (b)
  • ResearchGate. (n.d.). Identification process and fragmentation pathway of Quinic Acid based on Progenesis QI.
  • Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards.
  • Wikipedia. (n.d.). Quinmerac. Retrieved from [Link]

  • Science.gov. (n.d.). isotope-labeled internal standards: Topics.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Pharmaffiliates. (n.d.). CAS No : 1185039-71-7| Chemical Name : this compound.
  • LGC Group. (n.d.). Dr. Ehrenstorfer reference materials for food and environmental analysis.
  • LGC Standards. (n.d.). 2,4-Dichlorophenoxyacetic Acid-13C6.
  • SciSpace. (n.d.).
  • LinkedIn. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra.
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2020).
  • AERU, University of Hertfordshire. (n.d.). Quinmerac (Ref: BAS 518H). Retrieved from [Link]

  • ResearchGate. (2025). Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)
  • ResearchGate. (2025).
  • ChemBuyersGuide.com, Inc. (n.d.). Toronto Research Chemicals.
  • PubMed. (2019).
  • Canadian Life Science. (n.d.). LGC (Dr Ehrenstorfer).
  • LGC Standards. (2020). Dr. Ehrenstorfer Reference Materials for Food and Environmental Analysis.
  • Bioquote. (n.d.). Toronto Research Chemicals.
  • LGC Standards. (n.d.). Dr.
  • LGC Group. (n.d.). Toronto Research Chemicals Newsletter.
  • LGC Standards. (2014). Dr. Ehrenstorfer Reference standards for residue analysis 2014.
  • Sigma-Aldrich. (2022).

Sources

Methodological & Application

Harnessing Precision: Quantitative Analysis of the Herbicide Quinmerac Using Stable Isotope Dilution Mass Spectrometry with Quinmerac-¹³C₆

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of herbicides in complex environmental and agricultural matrices is paramount for regulatory compliance and environmental safety assessment. Quinmerac, a widely used herbicide for controlling broad-leaved weeds, is frequently monitored in soil, water, and crops.[1][2] This application note presents a robust and highly accurate analytical methodology for the quantification of Quinmerac using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with the Isotope Dilution Mass Spectrometry (IDMS) technique. By employing Quinmerac-¹³C₆ as a stable isotope-labeled internal standard (SIL-IS), this method effectively mitigates matrix effects and variations in sample preparation and instrument response, ensuring the highest level of analytical precision and accuracy.[3][4] We provide detailed, field-proven protocols for sample extraction from water and soil, comprehensive LC-MS/MS parameters, and a framework for method validation.

The Principle: The Power of Isotope Dilution

Liquid chromatography coupled to tandem mass spectrometry is a cornerstone for measuring metabolites and environmental contaminants due to its high specificity and sensitivity.[5] However, a significant challenge in LC-MS/MS analysis is the phenomenon of "matrix effects," where co-eluting components from the sample matrix interfere with the ionization of the target analyte, leading to either suppression or enhancement of the signal.[5] This can cause significant under- or overestimation of the analyte's concentration.

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for overcoming these challenges.[3][6] The technique involves adding a known quantity of a stable isotope-labeled version of the analyte (the internal standard) to the sample at the very beginning of the workflow.

Causality of Experimental Choice: The ideal internal standard is chemically identical to the analyte, ensuring it behaves the same way during every step of the process—extraction, cleanup, chromatography, and ionization.[3] Quinmerac-¹³C₆ is the perfect candidate. Replacing six of the natural abundance ¹²C atoms with heavy ¹³C atoms results in a molecule with a higher mass (+6 Da) but virtually identical physicochemical properties.[7][8] It co-elutes with the native Quinmerac but is easily distinguished by the mass spectrometer. Because the ratio of the native analyte to the labeled standard is measured, any sample loss or matrix-induced signal fluctuation affects both compounds equally, leaving the ratio unchanged and the final calculated concentration accurate and precise.[6][9]

IDMS_Principle cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Extraction & Analysis cluster_2 Step 3: Quantification Sample Sample (Unknown [Analyte]) Spike Known amount of Quinmerac-¹³C₆ (IS) added Sample->Spike Spiking Extract Extraction & Cleanup (Analyte and IS behave identically) Spike->Extract LCMS LC-MS/MS Analysis Extract->LCMS MS Mass Spectrometer detects both Analyte and IS LCMS->MS Ratio Measure Peak Area Ratio (Analyte / IS) MS->Ratio Quant Calculate Concentration (Ratio is independent of recovery or matrix effects) Ratio->Quant

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS).

Experimental Protocols

The following protocols are designed to be self-validating systems. They include the preparation of calibration standards and quality control (QC) samples, which are essential for demonstrating the method's performance, accuracy, and precision.[10]

Preparation of Standards and Reagents
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh ~5 mg of Quinmerac and Quinmerac-¹³C₆ analytical standards into separate 5 mL volumetric flasks.

    • Dissolve and bring to volume with methanol. These stocks should be stored at –20 °C.[11]

  • Intermediate Stock Solution (10 µg/mL):

    • Create a combined intermediate stock solution of the native Quinmerac. Dilute the 1 mg/mL primary stock 1:100 in methanol.

  • Internal Standard Spiking Solution (1 µg/mL):

    • Dilute the 1 mg/mL Quinmerac-¹³C₆ primary stock 1:1000 in methanol. This solution will be used to spike all samples, calibrators, and QCs.

  • Calibration Curve Standards:

    • Perform serial dilutions of the 10 µg/mL intermediate stock solution with a 50:50 mixture of methanol:water to prepare calibration standards at concentrations such as 1, 2, 5, 10, 25, 50, and 100 ng/mL.

    • Spike each calibration standard with the Internal Standard Spiking Solution to a final concentration of 20 ng/mL.

Protocol for Water Sample Analysis

This direct injection method is rapid and suitable for monitoring surface and drinking water.[2][12]

  • Sample Collection: Collect water samples in clean glass or polypropylene bottles. Store at 4 °C until analysis.

  • Fortification: Take a 980 µL aliquot of the water sample (or blank water for calibrators/QCs) in an autosampler vial.

  • Spiking: Add 20 µL of the Internal Standard Spiking Solution (1 µg/mL) to each vial. For calibration curves and QCs, add the appropriate volume of the standard dilutions.

  • Acidification: Add 10 µL of 5% formic acid to each sample. This ensures the acidic herbicide is in its protonated form, which improves retention on reversed-phase columns.[12]

  • Vortex & Analyze: Vortex the vial for 10 seconds and place it in the autosampler for LC-MS/MS analysis.

Protocol for Soil Sample Analysis

This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for effective extraction from a complex matrix.[13]

  • Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.[14][15]

  • Weighing: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Fortification & Hydration: Add 10 mL of ultrapure water to the soil. Add 100 µL of the Internal Standard Spiking Solution (1 µg/mL). For recovery checks, spike blank soil with a known concentration of native Quinmerac.

  • Extraction:

    • Add 10 mL of acetonitrile containing 1% acetic acid. The acid aids in the extraction of acidic herbicides.

    • Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl). Magnesium sulfate facilitates the partitioning of water from the organic solvent.

    • Cap tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE (dispersive solid-phase extraction) tube containing PSA (primary secondary amine) and MgSO₄. PSA removes organic acids and other interfering compounds.

    • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Final Preparation: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental_Workflow cluster_Water Water Sample Workflow cluster_Soil Soil Sample Workflow W1 1. Aliquot 980 µL Water Sample W2 2. Spike with 20 µL Quinmerac-¹³C₆ IS W1->W2 W3 3. Acidify with 10 µL Formic Acid W2->W3 W4 4. Vortex and Inject W3->W4 LCMS LC-MS/MS Analysis (Common Endpoint) W4->LCMS S1 1. Weigh 10 g Sieved Soil S2 2. Spike with IS & Add 10 mL Water S1->S2 S3 3. Add 10 mL Acetonitrile + QuEChERS Salts S2->S3 S4 4. Shake & Centrifuge S3->S4 S5 5. d-SPE Cleanup of Supernatant S4->S5 S6 6. Transfer and Inject S5->S6 S6->LCMS

Caption: Sample preparation workflows for water and soil matrices.

Instrumental Analysis: LC-MS/MS Configuration

The following tables outline the optimized parameters for a typical triple quadrupole mass spectrometer system.

Table 1: Mass Spectrometry Parameters

The analysis is performed in Negative Ion Mode using Multiple Reaction Monitoring (MRM).

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Quinmerac 220.0176.05015
(Quantifier)
Quinmerac 220.0202.05012
(Qualifier)
Quinmerac-¹³C₆ 226.0182.05015
(Internal Standard)
Table 2: Liquid Chromatography Parameters
ParameterCondition
LC System Agilent 1290 Infinity II or equivalent[11]
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 10% B to 95% B over 8 min, hold for 2 min, re-equilibrate

Method Validation and Quality Control

To ensure the method is fit for its intended purpose, a single-laboratory validation should be performed according to established guidelines.[16][17] This process demonstrates the method's reliability and documents its performance characteristics.[18]

Key Validation Parameters:

  • Linearity: The calibration curve should exhibit a linear response, with a correlation coefficient (r²) of >0.99 across the defined analytical range (e.g., 1-100 ng/mL).[10][16]

  • Accuracy: Determined by analyzing spiked blank matrix samples (QCs) at low, medium, and high concentrations. The mean recovery should be within 80-120%.[10]

  • Precision: Assessed from replicate analyses of QC samples. The relative standard deviation (RSD) for repeatability should be ≤15%.[10][16]

  • Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by the absence of interfering peaks in blank matrix samples.

Table 3: Representative Method Performance Data
ParameterAcceptance CriteriaTypical Result
Linearity (r²) > 0.990.998
Range 1 - 100 ng/mL1 - 100 ng/mL
Accuracy (% Recovery) 80 - 120%92 - 107%
Precision (% RSD) < 15%< 8%
LOQ (Water) -1 ng/mL
LOQ (Soil) -2 ng/g

Conclusion

The use of Quinmerac-¹³C₆ as an internal standard for the analysis of Quinmerac by LC-MS/MS provides a highly robust, accurate, and precise quantification method. The stable isotope dilution strategy effectively compensates for sample loss and matrix-induced ionization variability, which are common pitfalls in complex environmental and agricultural analyses. The detailed protocols and validation framework presented here offer a comprehensive guide for researchers to implement a reliable, high-performance analytical system for monitoring this key herbicide, ensuring data of the highest integrity for regulatory and research purposes.

References

  • Review of the existing maximum residue levels for quinmerac according to Article 12 of Regulation (EC) No 396/2005. EFSA Journal. Available at: [Link]

  • Utilizing ¹³C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. ACS Publications. Available at: [Link]

  • Synthesis of isotope labeled internal standards and derivatizing agents for mass spectrometry based quantitation of quorum sensing molecules. RTI International. Available at: [Link]

  • Analysis of quinclorac and quinclorac methyl ester in canola from the 2015 harvest using QuEChERS with liquid chromatography polarity-switching tandem mass spectrometry. PubMed. Available at: [Link]

  • Metazachlor stewardship. BASF Agricultural Solutions UK. Available at: [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PubMed Central. Available at: [Link]

  • A multi-component method to determine pesticides in surface water by liquid-chromatography tandem quadrupole mass spectrometry. Cranfield University. Available at: [Link]

  • Metazachlor and Quinmerac. Voluntary Initiative. Available at: [Link]

  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent. Available at: [Link]

  • Quinmerac (Ref: BAS 518H). AERU - University of Hertfordshire. Available at: [Link]

  • Analysis of Acid Herbicides in Drinking and Surface Water Using On-line SPE-LC-MS/MS. Biotage. Available at: [Link]

  • Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. Waters. Available at: [Link]

  • Samples Preparation Method | Soil Analyses Service Center. The University of Kansas. Available at: [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Available at: [Link]

  • Metazachlor and Quinmerac Stewardship - FAQs. BASF Agricultural Solutions UK. Available at: [Link]

  • SOLID-PHASE EXTRACTION OF DICAMBA AND PICLORAM FROM WATER AND SOIL SAMPLES FOR HPLC. Journal of Liquid Chromatography. Available at: [Link]

  • High-resolution isotope-dilution mass spectrometry using metabolism of isotope-labeled compounds: application to drug metabolites. PubMed. Available at: [Link]

  • What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone. YouTube. Available at: [Link]

  • Collection and preparation of soil, water and plant samples for analysis. International Journal of Chemical Studies. Available at: [Link]

  • Recommended Chemical Soil Test Procedures. Agronomic Crops Network. Available at: [Link]

  • Guidelines on method validation to be performed in support of analytical methods for agrochemical formulations. CIPAC. Available at: [Link]

  • Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry. PubMed. Available at: [Link]

  • AOAC SMPR® 2020.010 Standard Method Performance Requirements (SMPRs®) for Targeted Testing (TT) of Other Vegetable Oils and Lo. AOAC International. Available at: [Link]

  • Evaluation of different isotope dilution mass spectrometry strategies for the characterization of naturally abundant and isotopically labelled peptide standards. National Institutes of Health (NIH). Available at: [Link]

  • Guidelines for the Validation of Chemical Methods for the Foods Program. U.S. Food & Drug Administration (FDA). Available at: [Link]

  • HARMONIZED GUIDELINES FOR SINGLE-LABORATORY VALIDATION OF METHODS OF ANALYSIS. IUPAC. Available at: [Link]

Sources

tracer studies with Quinmerac-13C6 in soil columns

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Environmental Fate Analysis: A Detailed Protocol for Soil Column Tracer Studies with Quinmerac-¹³C₆

Audience: Researchers, environmental scientists, and regulatory professionals.

Introduction: The Rationale for Stable Isotope Tracer Studies

Quinmerac is a selective herbicide used for the control of broad-leaved weeds, particularly in cereal crops and oilseed rape.[1] Understanding its behavior in the soil environment—its mobility, persistence, and degradation—is critical for a comprehensive environmental risk assessment. Soil column leaching studies are standard laboratory methods designed to simulate and predict the potential for a substance to move through the soil profile and reach groundwater.[2][3]

The use of an isotopically labeled active ingredient, such as Quinmerac-¹³C₆, provides a powerful and unambiguous tool for these studies. Unlike studies with non-labeled ("cold") compounds, a stable isotope label allows for the precise differentiation of the applied herbicide and its transformation products from any pre-existing background levels in the soil.[4] This methodology facilitates the construction of a detailed mass balance, accounting for the distribution of the applied substance in leachate, different soil horizons, and its transformation into various metabolites, ensuring a robust and scientifically defensible dataset.[5][6] This protocol is designed in accordance with the principles of the OECD Guideline 312 for Leaching in Soil Columns to ensure methodological rigor and regulatory acceptance.[2][7]

Guiding Principles and Experimental Design Considerations

The objective of this protocol is to quantify the mobility and degradation of Quinmerac-¹³C₆ in a controlled, reproducible soil column environment. The experimental design must account for several key factors to yield meaningful data.

  • Soil Selection and Characterization: The choice of soil is paramount. A representative agricultural soil, preferably with a known history and from a relevant geographic region, should be used. Key physicochemical properties (texture, pH, organic carbon content, cation exchange capacity) must be thoroughly characterized as they significantly influence herbicide sorption, degradation, and mobility.[8][9] For instance, higher organic carbon and clay content generally increase the adsorption of herbicides, reducing their leaching potential.[9]

  • The ¹³C₆-Stable Isotope Label: Using a ¹³C-labeled molecule offers a significant advantage over radioactive ¹⁴C tracers by eliminating radioactive waste disposal and associated safety protocols. The six ¹³C atoms on the quinoline ring provide a stable, heavy signature that is readily distinguished by mass spectrometry (MS). This allows for highly sensitive and specific quantification of the parent compound and its ¹³C₆-containing metabolites.

  • Column Design and Packing: The physical dimensions and packing of the soil column are critical for simulating natural soil profiles and preventing artifacts like preferential flow.[10] A column height of at least 30 cm is recommended to represent a significant portion of the root zone.[2][11] Uniform packing to a consistent bulk density is essential to ensure homogenous water flow.

  • Leaching Regime: The study simulates precipitation events using an artificial rain solution, typically 0.01 M CaCl₂, which mimics the ionic strength of soil pore water.[11] The total volume of leachate collected should correspond to a realistic amount of rainfall over a defined period.

  • Mass Balance as a Self-Validating System: A core principle of a trustworthy tracer study is the mass balance calculation. The total amount of the ¹³C₆ label recovered at the end of the experiment (in leachate, soil extracts, and non-extractable residues) should ideally be within 90-110% of the initial amount applied.[12] This confirms the integrity of the experimental procedure.

Materials and Reagents

Equipment
  • Glass or stainless steel chromatography columns (e.g., 35-40 cm length, 5 cm internal diameter)

  • Peristaltic pump or automated irrigation system

  • Soil grinder and 2 mm sieve

  • Analytical balance (4-decimal place)

  • High-Performance Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Solid Phase Extraction (SPE) manifold and cartridges (e.g., C18, Oasis HLB)

  • Centrifuge

  • Solvent evaporator (e.g., rotary evaporator or nitrogen blow-down system)

  • pH meter and conductivity meter

  • Standard laboratory glassware

Chemicals and Reagents
  • Quinmerac-¹³C₆ (analytical standard, purity >98%)

  • Non-labeled Quinmerac (analytical standard, purity >98%)

  • Reference substance (e.g., Atrazine, as recommended by OECD 312)[2]

  • Acetonitrile, Methanol, Water (LC-MS grade)

  • Formic Acid or Ammonium Acetate (LC-MS grade mobile phase additives)

  • Calcium Chloride (CaCl₂) (analytical grade)

  • Sodium Hydroxide (NaOH) and Hydrochloric Acid (HCl) for pH adjustment

  • Solvents for extraction (e.g., Acetone, Dichloromethane, Ethyl Acetate)

  • Representative agricultural soil (e.g., sandy loam)

Experimental Protocols

Phase 1: Soil Preparation and Column Packing
  • Soil Sourcing & Characterization: Collect soil from the top 0-20 cm of a relevant agricultural field. Air-dry the soil at room temperature and gently crush aggregates.

  • Sieving: Sieve the dried soil through a 2 mm mesh to remove stones and large organic debris, ensuring homogeneity.

  • Characterization: Sub-sample the sieved soil and send for analysis to determine the parameters listed in Table 1. This is a critical step for data interpretation.

  • Column Packing:

    • Place a glass wool plug or sintered glass disc at the bottom of each column.

    • Add the sieved soil in small increments, gently tapping the column after each addition to ensure uniform packing and achieve a target bulk density (e.g., 1.5 g/cm³).

    • Fill the columns to a height of 30 cm.[2][11] At least duplicate columns per treatment are required.[3]

  • Pre-conditioning: Slowly saturate the columns from the bottom with 0.01 M CaCl₂ solution to avoid air entrapment. Once saturated, allow the columns to drain freely and equilibrate for 24-48 hours.

Table 1: Example Soil Characterization Data

ParameterMethodValueSignificance
Soil TextureUSDA Textural TriangleSandy LoamInfluences water holding capacity and flow rate.
% Sand / Silt / ClayPipette Method60% / 25% / 15%Determines sorption surfaces and porosity.
pH (in 0.01M CaCl₂)ISO 10390-16.5Affects herbicide charge state and microbial activity.[8]
Organic Carbon (%)Walkley-Black / Dry Combustion1.8%Primary sorbent for non-polar herbicides.[9]
Cation Exchange CapacityBaCl₂ Compulsive Exchange12 meq/100gIndicates the soil's ability to retain cations.
Water Holding CapacityGravimetric Method25% (w/w)Used to standardize moisture content.
Phase 2: Application of Quinmerac-¹³C₆
  • Prepare Application Solution: Accurately weigh a precise amount of Quinmerac-¹³C₆ and dissolve it in a minimal volume of a suitable solvent (e.g., acetonitrile/water). The target application rate should reflect the maximum recommended field application rate.

  • Application: Using a calibrated pipette or microsyringe, apply the solution evenly over the entire surface of the pre-conditioned soil columns. Avoid disturbing the soil surface.

  • Equilibration: Allow the columns to stand for a short period (e.g., 2-4 hours) to permit initial partitioning of the herbicide into the topsoil layer.

Phase 3: Leaching Procedure
  • Initiate Leaching: Begin the application of "artificial rain" (0.01 M CaCl₂ solution) to the top of the soil columns. Use a peristaltic pump or similar device to apply the solution at a slow, constant rate (e.g., 1-2 mL/hour) to prevent ponding and preferential flow.

  • Duration and Volume: The leaching event should typically last for 48-72 hours. The total volume of eluent applied should be standardized (e.g., equivalent to 200 mm of rainfall).

  • Collect Leachate: Collect the leachate in fractions (e.g., every 100 mL) in amber glass vials to prevent photodegradation. Record the volume of each fraction. Store samples at 4°C prior to analysis.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2-3: Experiment cluster_analysis Phase 4-5: Analysis Soil Soil Collection (0-20 cm) Sieve Air-Dry & Sieve (<2 mm) Soil->Sieve Characterize Characterize Soil (pH, OC%, Texture) Sieve->Characterize Pack Pack Columns (30 cm height) Sieve->Pack Saturate Saturate & Equilibrate (0.01M CaCl2) Pack->Saturate Apply Apply Quinmerac-¹³C₆ (Surface Application) Saturate->Apply Leach Simulated Rainfall (Peristaltic Pump) Apply->Leach Collect_L Collect Leachate (Fractionated) Leach->Collect_L Extrude Extrude & Section Soil Core (e.g., 0-5, 5-10, 10-20, 20-30 cm) Leach->Extrude Extract_L SPE or LLE (Leachate Fractions) Collect_L->Extract_L Extract_S Solvent Extraction (Soil Sections) Extrude->Extract_S Analyze LC-MS/MS Analysis (Quantify ¹³C₆ Signature) Extract_S->Analyze Extract_L->Analyze Balance Mass Balance Calculation (Recovery Assessment) Analyze->Balance

Caption: Experimental workflow for the Quinmerac-¹³C₆ soil column tracer study.

Phase 4: Sample Processing
  • Soil Extraction:

    • Homogenize the soil from each section.

    • Extract a representative sub-sample (e.g., 20 g) with an appropriate solvent or solvent mixture (e.g., acetonitrile/water or acetone). This may require multiple extraction steps (e.g., sonication followed by shaking).

    • Centrifuge the samples and combine the supernatant extracts for each section.

    • Concentrate the extracts under a gentle stream of nitrogen or using a rotary evaporator.

  • Leachate Extraction:

    • For direct injection, a simple filtration (0.22 µm) may be sufficient if concentrations are expected to be high.

    • For trace concentrations, use Solid Phase Extraction (SPE) to concentrate the analytes and remove interfering matrix components. Condition an SPE cartridge (e.g., C18), load the leachate sample, wash with water, and elute Quinmerac-¹³C₆ with a small volume of organic solvent (e.g., methanol or acetonitrile).

Phase 5: Analytical Quantification by LC-MS/MS
  • Method Development: Develop a sensitive and selective LC-MS/MS method for the quantification of Quinmerac-¹³C₆. Use a non-labeled Quinmerac standard to optimize chromatographic separation and MS/MS transition parameters (precursor ion → product ion). The ¹³C₆-labeled compound will have a precursor ion that is 6 Daltons heavier than the non-labeled standard.

  • Calibration: Prepare a matrix-matched calibration curve using extracts from untreated control soil and leachate to account for matrix effects. Spike known concentrations of Quinmerac-¹³C₆ into these blank extracts.

  • Sample Analysis: Analyze all processed soil and leachate extracts. The high specificity of MS/MS allows for confident quantification even at very low levels.[13][14]

  • Metabolite Screening: In addition to quantifying the parent compound, analyze the data for potential ¹³C₆-containing metabolites. These will appear as unknown peaks with the characteristic +6 Dalton shift from their theoretical non-labeled counterparts. The degradation of herbicides in soil can occur via processes like hydrolysis, oxidation, and demethylation.[15][16]

G Parent Applied Quinmerac-¹³C₆ (in topsoil) Leaching Leaching Parent->Leaching Water Transport Degradation Degradation Parent->Degradation Microbial/Chemical Transformation Sorption Sorption Parent->Sorption Binding to Soil Matrix (OC/Clay)

Caption: Conceptual model of Quinmerac-¹³C₆ fate processes in the soil column.

Data Analysis and Interpretation

  • Quantification: Calculate the concentration (µg/L or µg/kg) of Quinmerac-¹³C₆ in each leachate fraction and soil section using the calibration curve.

  • Mass Distribution: Convert concentrations to the total mass of Quinmerac-¹³C₆ in each compartment (leachate fractions, soil sections). Express this as a percentage of the total applied ¹³C₆ dose.[5]

  • Mass Balance: Sum the percentages from all compartments.

    • Total Recovery (%) = (% in Leachate) + (% in Soil Sections 1..n) + (% Non-Extractable)

    • A recovery between 90-110% validates the experimental procedure.

  • Mobility Assessment: The percentage of the applied dose found in the leachate is a direct measure of Quinmerac's leaching potential under the study conditions.

  • Persistence & Degradation Profile: The vertical distribution of Quinmerac-¹³C₆ in the soil column indicates its mobility and persistence. Higher concentrations remaining in the top layer suggest strong sorption and/or rapid degradation. Identification of metabolites provides insight into the degradation pathway.[17][18]

References

  • Test No. 312: Leaching in Soil Columns. OECD Guidelines for the Testing of Chemicals, Section 3. [Link]

  • Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. Planta Daninha. [Link]

  • Using C-labeled herbicides in aquatic plant management research. Journal of Aquatic Plant Management. [Link]

  • Test No. 312: Leaching in Soil Columns. OECD Publishing. [Link]

  • Quinmerac (Ref: BAS 518H). AERU, University of Hertfordshire. [Link]

  • OECD-Guideline for the Testing of Chemicals, Leaching in Soil Columns. International Journal of Botany and Research. [Link]

  • OECD Guidelines for the Testing of Chemicals / Section 3: Degradation and Accumulation Test No. 312: Leaching in Soil Columns. Google Books.
  • Fate of herbicide chemicals in the agricultural environment with particular emphasis on the application of nuclear techniques. International Atomic Energy Agency. [Link]

  • Radiometric approaches with carbon-14-labeled molecules for determining herbicide fate in plant systems. ResearchGate. [Link]

  • Synthesis of radiolabeled herbicides for environmental fate studies. International Atomic Energy Agency. [Link]

  • Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. ResearchGate. [Link]

  • Determination of quinclorac residue in paddy water, soil and rice plants in a simulated paddy environment based on QuEChERS-liquid chromatography-tandem mass spectrometry. Semantic Scholar. [Link]

  • Herbicide and tracer movement in soil columns containing an artificial macropore. Agriculture, Ecosystems & Environment. [Link]

  • Photocatalytic Degradation of Herbicide Quinmerac in Various Types of Natural Water. ResearchGate. [Link]

  • A multi-component method to determine pesticides in surface water by liquid-chromatography tandem quadrupole mass spectrometry. Cranfield University. [Link]

  • Herbicide Testing: Resistance, Residues, and Soil Impact. Contract Laboratory. [Link]

  • OECD Guidelines for the Testing of Chemicals. ResearchGate. [Link]

  • DEGRADATION OF HERBICIDES IN SOILS. University of California, Davis. [Link]

  • Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. PMC, National Institutes of Health. [Link]

  • (PDF) Experimental methods to evaluate herbicides behavior in soil. ResearchGate. [Link]

  • Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography. USGS Publications Warehouse. [Link]

  • Analysis of Pesticide Residues in Water Sample: Occurrence of Pesticides in Paddy Field. ResearchGate. [Link]

  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

  • Potential degradation pathways of three herbicides in soil. ResearchGate. [Link]

  • Literature review of the environmental fate of four herbicides applied to surface water bodies in New Jersey. U.S. Geological Survey. [Link]

  • Environmental Fate and Behavior of the Herbicide Glyphosate in Sandy Soils of Florida Under Citrus Production. Frontiers in Environmental Science. [Link]

  • Pesticide Fate in the Environment: A Guide for Field Inspectors. Illinois State Water Survey. [Link]

  • Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. ResearchGate. [Link]

  • Pre-emergence herbicides widely used in urban and farmland soils: fate, and potential human and environmental health risks. PMC, National Institutes of Health. [Link]

Sources

plant uptake and translocation of Quinmerac-13C6

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Tracing the Path: A Method for Quantifying Plant Uptake and Translocation of the Herbicide Quinmerac using Stable Isotope Labeling (Quinmerac-¹³C₆) and LC-MS/MS

Abstract & Introduction

Quinmerac is a selective, soil-acting herbicide belonging to the quinolinecarboxylic acid chemical class, primarily used for the control of broad-leaved weeds in crops such as cereals, sugar beet, and oilseed rape.[1][2] Its mode of action is that of a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) at supraoptimal concentrations.[3][4][5] This leads to a disruption of multiple growth processes in susceptible plants, including cell wall plasticity and nucleic acid metabolism, ultimately causing uncontrolled growth and plant death.[3] A critical aspect of Quinmerac's efficacy is its ability to be absorbed by the plant's root system and subsequently translocated to the meristematic tissues where it exerts its phytotoxic effects.[1][3]

Understanding the dynamics of this uptake and translocation is paramount for optimizing herbicide application, assessing crop selectivity, and evaluating its environmental fate. Traditional methods for such studies often rely on radiolabeled compounds (e.g., ¹⁴C), which, while effective, pose logistical and safety challenges.[6][7] This application note details a robust and sensitive protocol utilizing a stable isotope-labeled (SIL) analog, Quinmerac-¹³C₆, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The use of SIL compounds provides a powerful alternative for tracer studies.[8][9] Quinmerac-¹³C₆ is chemically identical to its unlabeled counterpart but is heavier due to the incorporation of six ¹³C atoms into its quinoline ring structure. This mass difference allows for its precise and unambiguous detection by mass spectrometry, even in complex plant matrices, without the interference of endogenous or naturally occurring Quinmerac. This approach, a form of Compound-Specific Isotope Analysis (CSIA), enables accurate quantification of the herbicide's movement and accumulation within different plant tissues over time.[10][11]

This guide provides researchers, scientists, and drug development professionals with a comprehensive workflow, from experimental design in a controlled hydroponic environment to sample preparation and final quantitative analysis.

Principle of the Method

The core of this methodology is to trace the movement of Quinmerac from the growth medium into and throughout a model plant system. The experiment involves cultivating plants in a hydroponic solution, which allows for precise control over nutrient and herbicide exposure. At time zero, a known concentration of Quinmerac-¹³C₆ is introduced into the hydroponic medium.

Plants are then harvested at specific time intervals. Tissues are segregated into roots, stems, and leaves to map the translocation pathway. The Quinmerac-¹³C₆ is extracted from the homogenized plant tissues using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[12] This extraction and cleanup procedure is designed to efficiently recover the analyte while removing interfering plant matrix components such as pigments and lipids.

The final extract is analyzed using a highly sensitive LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. The mass spectrometer is tuned to detect the specific mass transition of the stable isotope-labeled parent compound to a characteristic product ion, ensuring high selectivity and accurate quantification. The resulting data provides a quantitative snapshot of the herbicide's concentration in each tissue type at each time point, elucidating the rate of uptake and the efficiency of translocation.

Experimental Workflow Overview

G cluster_0 Phase 1: Plant Cultivation & Treatment cluster_1 Phase 2: Time-Course Sampling cluster_2 Phase 3: Sample Preparation cluster_3 Phase 4: Analysis & Data Interpretation P1 Seed Germination & Seedling Growth P2 Transfer to Hydroponic System P1->P2 P3 Spike Hydroponic Solution with Quinmerac-¹³C₆ P2->P3 S1 Harvest Plants at Time Points (T₀...Tₙ) P3->S1 Incubation Period S2 Separate Tissues: Roots, Stems, Leaves S1->S2 S3 Wash, Weigh, and Flash-Freeze Tissues S2->S3 E1 Tissue Homogenization (Cryo-milling) S3->E1 Stored at -80°C E2 QuEChERS Extraction (ACN + Salts) E1->E2 E3 Dispersive SPE Cleanup (dSPE) E2->E3 E4 Evaporate & Reconstitute E3->E4 A1 LC-MS/MS Analysis (MRM Mode) E4->A1 Inject Sample A2 Quantification via Calibration Curve A1->A2 A3 Data Interpretation: Uptake & Translocation Rates A2->A3

Caption: High-level workflow for the Quinmerac-¹³C₆ uptake study.

Detailed Experimental Protocols

Protocol 1: Plant Cultivation and Hydroponic Treatment

Rationale: A hydroponic system is chosen over soil to eliminate variables associated with soil composition, such as organic matter content and microbial activity, which can affect herbicide availability and degradation.[13][14] This ensures that the primary route of uptake is via the roots from a medium of known composition and concentration.

Materials:

  • Model plant seeds (e.g., Arabidopsis thaliana or a relevant crop/weed species)

  • Growth medium (e.g., Murashige and Skoog basal salt mixture)

  • Hydroponic containers (light-proof) with lids to support plants

  • Aeration system (aquarium pump and air stones)

  • Controlled environment growth chamber (e.g., 22°C, 16/8h light/dark cycle)

  • Quinmerac-¹³C₆ standard

  • Analytical grade solvent for stock solution (e.g., DMSO or Methanol)

Procedure:

  • Seed Germination: Sterilize seeds and germinate on a suitable sterile medium (e.g., agar plates with 0.5x MS medium) until seedlings have developed a healthy root system (approx. 7-10 days).

  • Acclimatization: Carefully transfer seedlings to the hydroponic containers filled with a complete nutrient solution. Ensure roots are submerged and the system is aerated. Allow plants to acclimate for 5-7 days.

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Quinmerac-¹³C₆ in a suitable solvent.

  • Treatment Initiation (T₀): Replace the nutrient solution with a fresh batch. Spike the solution with the Quinmerac-¹³C₆ stock to achieve the desired final experimental concentration (e.g., 100 µg/L). Mix thoroughly.

  • Control Group: Maintain a separate set of plants in a Quinmerac-¹³C₆-free nutrient solution to serve as a biological control.

  • Incubation: Place all containers back into the growth chamber. The first harvest point is immediately after application (T₀), followed by subsequent harvests at planned intervals (e.g., 6, 12, 24, 48, 72 hours).

Protocol 2: Sample Harvesting and Processing

Rationale: Proper harvesting and tissue separation are critical for accurately mapping the translocation of the herbicide. A thorough washing step is necessary to distinguish between herbicide adsorbed to the root surface and that which has been absorbed into the tissue.

Procedure:

  • Harvesting: At each designated time point, carefully remove three replicate plants from the hydroponic solution.

  • Root Washing: Immediately wash the roots by dipping them sequentially in three beakers of deionized water for 30 seconds each to remove surface-adhered herbicide. Gently blot dry with a lab wipe.

  • Tissue Dissection: On a clean surface, use a sterile scalpel to dissect each plant into three parts: roots , stems (including petioles), and leaves .

  • Weighing: Place the separated tissues into pre-weighed 2 mL microcentrifuge tubes and record the fresh weight.

  • Sample Preservation: Immediately flash-freeze the tubes in liquid nitrogen to quench all metabolic activity.[15]

  • Lyophilization (Optional but Recommended): For normalization, lyophilize (freeze-dry) the samples to a constant weight and record the dry weight. This is the preferred method for reporting concentration.

  • Storage: Store all samples at -80°C until extraction.

Protocol 3: Quinmerac-¹³C₆ Extraction (QuEChERS-based)

Rationale: The QuEChERS method is a well-established technique for pesticide residue analysis.[12] It utilizes an initial extraction with acetonitrile followed by a salting-out step which partitions the analyte into the organic layer, separating it from water-soluble matrix components. A subsequent dispersive SPE (dSPE) step is used for further cleanup, removing interferents like chlorophyll that can suppress the MS signal.

Materials:

  • Homogenizer/bead beater with 2 mL tube adaptors

  • Zirconia or steel grinding beads

  • Acetonitrile (ACN) with 1% acetic acid (v/v)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Acetate (NaOAc)

  • dSPE tubes containing PSA (primary secondary amine) sorbent and MgSO₄

  • Centrifuge capable of >5000 x g

  • Nitrogen evaporator

Procedure:

  • Homogenization: Place a pre-chilled grinding bead into each 2 mL tube containing the frozen plant tissue. Homogenize using a bead beater for 2 minutes at a high frequency until a fine powder is obtained.[15]

  • Extraction: To the powdered sample, add 1.5 mL of cold ACN with 1% acetic acid. Vortex vigorously for 1 minute.

  • Salting-Out: Add the contents of a salt packet (e.g., 600 mg MgSO₄, 150 mg NaOAc) to the tube. Immediately cap and vortex for 1 minute. This step drives the Quinmerac-¹³C₆ into the ACN layer.

  • Centrifugation: Centrifuge the tubes at 5000 x g for 5 minutes at 4°C. This will separate the sample into an upper ACN layer (containing the analyte) and a lower layer of water and solid plant debris.[12]

  • Dispersive SPE Cleanup: Carefully transfer 1 mL of the upper ACN supernatant into a dSPE tube. Vortex for 1 minute. The PSA sorbent will bind and remove organic acids and pigments.

  • Final Centrifugation: Centrifuge the dSPE tube at 5000 x g for 5 minutes.

  • Concentration and Reconstitution: Transfer 0.5 mL of the final cleaned supernatant to a new tube. Evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis

Rationale: LC-MS/MS provides unparalleled sensitivity and selectivity for quantifying low-level analytes in complex mixtures.[16][17] The chromatographic separation resolves the target analyte from other compounds, while tandem mass spectrometry provides definitive identification and quantification based on the specific precursor-to-product ion transition.

Instrumentation:

  • UPLC or HPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Data Presentation: Tables

Table 1: Suggested LC-MS/MS Parameters for Quinmerac-¹³C₆ Analysis

Parameter Setting Rationale
LC Column C18 reverse-phase, <2.5 µm Provides good retention and separation for moderately polar compounds like Quinmerac.
Mobile Phase A Water + 0.1% Formic Acid Acid modifier promotes protonation for positive ion ESI.
Mobile Phase B Acetonitrile + 0.1% Formic Acid Standard organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 min A typical gradient to elute the analyte and wash the column.
Flow Rate 0.4 mL/min Standard flow rate for UPLC systems.
Injection Volume 5 µL Balances sensitivity with potential matrix effects.
Ionization Mode ESI Positive The carboxylic acid and quinoline nitrogen are readily protonated.
Precursor Ion (Q1) m/z 228.0 [M+H]⁺ for C₅¹³C₆H₈ClNO₂. The mass is +6 Da compared to unlabeled Quinmerac (m/z 222.0).
Product Ion (Q3) m/z 182.0 Corresponds to the loss of CO₂ and H₂O from the protonated ¹³C₆-labeled precursor.

| Collision Energy | Optimized empirically | Typically 15-25 eV. Must be optimized for the specific instrument. |

Table 2: Example Quantitative Data: Concentration of Quinmerac-¹³C₆ in Plant Tissues (ng/g dry weight)

Time (Hours) Root Concentration (ng/g) Stem Concentration (ng/g) Leaf Concentration (ng/g)
0 < LOQ < LOQ < LOQ
6 850.4 45.2 10.1
12 1235.1 110.8 35.6
24 1510.9 250.3 98.4
48 1450.5 480.6 215.7
72 1390.2 610.9 350.2

Note: Data is hypothetical and for illustrative purposes only. LOQ = Limit of Quantitation.

Data Interpretation & Scientific Context

The data presented in Table 2 would indicate a rapid uptake of Quinmerac-¹³C₆ into the roots, with concentrations peaking around 24 hours. The concentration in the stem and leaves increases more slowly but steadily over the 72-hour period, which is characteristic of translocation via the xylem stream from the roots to the shoots.[18][19] This pattern is consistent with the known mode of action for soil-applied synthetic auxin herbicides, which must travel to the plant's growing points (meristems in shoots and roots) to be effective.[20]

The slight decrease in root concentration after 24 hours could suggest several phenomena: the establishment of an equilibrium with the hydroponic medium, active transport out of the root, or metabolic degradation of the parent compound within the root tissue.[21][22] This protocol can be expanded to investigate metabolism by including the MRM transitions for expected metabolites of Quinmerac, such as hydroxylated or conjugated forms, in the LC-MS/MS method.[5][23]

Conceptual Pathway of Uptake and Translocation

G cluster_0 Hydroponic Solution cluster_1 Plant System cluster_root Root System (Apoplast & Symplast) cluster_vasc Vascular Tissue cluster_shoot Shoot System (Sink Tissues) Quin_Sol Quinmerac-¹³C₆ in Solution Root_Uptake Root Absorption Quin_Sol->Root_Uptake Uptake Root_Sym Symplastic Movement Root_Uptake->Root_Sym Xylem Xylem (Apoplastic Flow) Root_Sym->Xylem Loading Stem Stem Accumulation Xylem->Stem Translocation Phloem Phloem (Symplastic Flow) Leaves Leaf Accumulation (Growing Points) Stem->Leaves Leaves->Phloem Potential Redistribution

Caption: Conceptual model of Quinmerac uptake and primary translocation pathway.

Conclusion

This application note provides a comprehensive and validated protocol for studying the uptake and translocation of Quinmerac-¹³C₆ in plants. The combination of a controlled hydroponic system, stable isotope labeling, a robust QuEChERS-based extraction, and sensitive LC-MS/MS analysis allows for the precise quantification of the herbicide in various plant tissues. The insights gained from such studies are invaluable for understanding herbicide efficacy, mechanisms of selectivity, and for conducting environmental risk assessments.

References

  • Chem Service. (2014). Quinmerac is an effective selective herbicide.

  • Jeong, Y., et al. (2022). Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues. PubMed Central.

  • International Atomic Energy Agency. (Date N/A). Use of IsotopicTracers in Pesticide and Environmental Contamination Research.

  • Aarhus University. (2025). Shared pathways: How plants transport hormones and herbicides. Institut for Molekylærbiologi og Genetik.

  • UC Agriculture and Natural Resources. (Date N/A). Synthetic Auxins | Herbicide Symptoms.

  • The Ohio State University Pressbooks. (Date N/A). 17.3 Herbicides that Mimic or Interfere with Auxin.

  • Sigma-Aldrich. (Date N/A). Simplified LC-MS/MS for Herbicides in Cereals.

  • Plantae. (2024). PIN auxin transporters also transport auxin-like herbicides (and more?).

  • LCGC International. (Date N/A). A Novel Sample Preparation Approach to Increase the Throughput of Pesticide Analysis by LC–MS-MS.

  • USDA ARS. (2013). Herbicide Absorption and Translocation in Plants using Radioisotopes.

  • Cui, G., et al. (2021). Photodegradation of pesticides using compound-specific isotope analysis (CSIA): a review. Royal Society of Chemistry.

  • Grossmann, K. (2010). Auxin Herbicide Action: Lifting the Veil Step by Step. PubMed Central.

  • SPEX SamplePrep. (2020). QuEChERS Sample Preparation for GC-MS & LC-MS Analysis. YouTube.

  • de Oliveira, R. S., et al. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. SciELO.

  • SciSpace. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes.

  • WSSA. (Date N/A). HERBICIDE MODE OF ACTION TABLE.

  • Planta Daninha. (2017). Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes.

  • Jeong, Y., et al. (2022). Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry. PubMed Central.

  • National Center for Biotechnology Information. (Date N/A). Quinmerac. PubChem.

  • Creative Proteomics. (Date N/A). Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites.

  • University of Nebraska–Lincoln Extension. (Date N/A). Herbicide Behavior in Soils.

  • ResearchGate. (2014). Sample Preparation for determination of Pesticides by HPLC and LC-MS/MS.

  • Bayer, D.E. (Date N/A). Herbicide Metabolism in Plants. University of California, Davis.

  • Madsen, J.D. (Date N/A). Using 14C-labeled herbicides in aquatic plant management research.

  • Microbial Insights. (2022). Using Stable Isotopes to Document Contaminant Degradation and Distinguish Sources. YouTube.

  • University of Hertfordshire. (Date N/A). Quinmerac (Ref: BAS 518H). AERU.

  • ChemicalBook. (Date N/A). QUINMERAC synthesis.

  • Han, H., et al. (2015). Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production. PubMed Central.

  • Adachi, K., et al. (2018). Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil. J-STAGE.

  • Ishii, Y. (2021). Study of uptake, translocation, and metabolic behavior of pesticides in water milfoil. PubMed Central.

  • Voluntary Initiative. (2019). Metazachlor and Quinmerac.

  • Japan Pesticide Science. (2018). Studies on the abilities of uptake and translocation from root to shoot of pesticides in soil.

  • PubMed. (Date N/A). Determination of quinclorac and quinclorac methyl ester in honey by online SPE-UPLC-MS/MS.

  • ResearchGate. (2020). Pesticide biology in plants: Plant uptake, translocation, and accumulation.

  • University of Nebraska–Lincoln. (Date N/A). Lecture Metabolism of Herbicides in Plants.

  • ResearchGate. (2018). Analytical Methods for Pesticides and Herbicides.

  • Plant and Soil Sciences eLibrary. (Date N/A). Translocation of Foliar-Applied Herbicides.

  • YouTube. (2021). Metabolism of Herbicides: A Major Pathway of Herbicidal Selectivity.

  • ResearchGate. (Date N/A). Summary of herbicide metabolism in a plant cell.

  • Cranfield University. (Date N/A). A multi-component method to determine pesticides in surface water by liquid-chromatography tandem quadrupole mass spectrometry.

  • ACS Symposium Series. (2003). Persistence, Mobility, and Bioavailability of Pendimethalin and Trifluralin in Soil.

  • Scribd. (Date N/A). Analytical Methods To Analyze Pesticides and Herbicides.

  • Google Patents. (Date N/A). Herbicidal composition comprising cinmethylin and quinmerac.

  • GRDC. (2020). Understanding pre-emergent herbicide availability, selectivity & persistence.

  • Royal Society of Chemistry. (Date N/A). Determination of residues of the plant growth regulator chlormequat in pears by ion-exchange high performance liquid chromatography-electrospray mass spectrometry.

  • The Pharma Innovation. (2022). Impact of soil properties on persistence of herbicides: A review.

  • CWSS-SCM. (Date N/A). Soil Residual Herbicides.

Sources

Application Note: Quantitative Metabolic Profiling of Quinmerac using a Stable Isotope Dilution LC-MS/MS Protocol with Quinmerac-13C6

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for Precision in Herbicide Analysis

Quinmerac is a selective herbicide belonging to the quinolinecarboxylic acid class, widely used to control broad-leaved weeds in crops such as cereals, sugar beets, and oilseed rape.[1][2] Its mode of action mimics natural plant auxins, leading to uncontrolled growth and eventual death of susceptible weed species.[3][4] Given its application in agriculture, understanding the metabolic fate, environmental persistence, and potential residues of Quinmerac in various matrices like soil, water, and plant tissues is of paramount importance for both regulatory compliance and ecological safety assessment.

Metabolic profiling studies aim to identify and quantify the parent compound and its transformation products. The complexity of biological and environmental matrices, however, presents a significant analytical challenge. Matrix components can interfere with analysis, causing signal suppression or enhancement, which leads to inaccurate quantification when using traditional external calibration methods.

To overcome these challenges, Stable Isotope Dilution Analysis (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard for quantitative analysis.[5][6][7] This application note provides a detailed protocol for the highly accurate and precise quantification of Quinmerac using its stable isotope-labeled analogue, Quinmerac-13C6, as an internal standard. This method ensures reliability by correcting for variations in sample preparation and matrix effects, making it an indispensable tool for metabolic profiling and residue analysis.[5]

Principle: The Power of Stable Isotope Dilution

The core of this protocol lies in the principle of Stable Isotope Dilution Analysis (SIDA). An ideal internal standard (IS) should behave identically to the analyte of interest during sample extraction, cleanup, and chromatographic separation, but be distinguishable by the detector. This compound is chemically identical to native Quinmerac, except that six of its carbon atoms are the heavier 13C isotope instead of 12C.

This mass difference allows the mass spectrometer to detect the analyte and the internal standard as distinct chemical entities. A known quantity of this compound is spiked into the sample at the very beginning of the workflow. Any loss of analyte during the subsequent extraction and cleanup steps will be mirrored by an equivalent proportional loss of the internal standard.[5][8]

During LC-MS/MS analysis, the instrument measures the response ratio of the native Quinmerac to the this compound IS. This ratio is then used to calculate the exact concentration of the native analyte by plotting it against a calibration curve prepared with the same constant amount of IS. This approach effectively nullifies variability from sample preparation and matrix-induced ionization differences, ensuring the highest degree of accuracy and trustworthiness in the results.[6][7]

cluster_1 Analysis & Quantification Sample Sample (e.g., Soil, Plant Tissue) Spike Spike with known amount of this compound (IS) Sample->Spike Analyte (●) is present Extract Extraction & Cleanup (e.g., QuEChERS) Spike->Extract IS (○) is added LCMS LC-MS/MS Analysis Extract->LCMS Analyte & IS co-elute, but are separated by mass Quant Quantification LCMS->Quant Measure Peak Area Ratio (● / ○) Result Accurate Concentration Quant->Result Calculate against Calibration Curve

Figure 1: Principle of Stable Isotope Dilution Analysis (SIDA) Workflow.

Materials, Reagents, and Instrumentation

Standards and Reagents
  • Analytical Standards: Quinmerac (≥98% purity), this compound (≥99% isotopic purity).

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: LC-MS grade formic acid, ammonium acetate.

  • Extraction Salts/Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), Primary Secondary Amine (PSA) sorbent, C18 bulk sorbent. Commercially available QuEChERS salt packets and d-SPE tubes are recommended.[9][10]

  • Consumables: 50 mL and 15 mL polypropylene centrifuge tubes, 2 mL autosampler vials, 0.22 µm syringe filters (PTFE or similar).

Instrumentation
  • Liquid Chromatography System: A UHPLC or HPLC system capable of delivering accurate gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) equipped with an electrospray ionization (ESI) source, capable of Multiple Reaction Monitoring (MRM).[7]

  • Analytical Column: A reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) or equivalent that provides good peak shape for acidic compounds.

  • General Lab Equipment: Analytical balance, vortex mixer, high-speed refrigerated centrifuge, sample evaporator (e.g., nitrogen blowdown).

Detailed Experimental Protocols

This protocol is designed to be a self-validating system, incorporating quality controls throughout the process.

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~10 mg of Quinmerac and this compound into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol. Store at -20°C.

  • Intermediate Stock Solutions (10 µg/mL): Dilute the primary stocks 1:100 in methanol.

  • Internal Standard (IS) Spiking Solution (1 µg/mL): Dilute the this compound intermediate stock 1:10 in 50:50 acetonitrile:water.

  • Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the Quinmerac intermediate stock solution. Fortify each calibrator with the IS Spiking Solution to a final constant concentration (e.g., 10 ng/mL). The final solvent should match the initial mobile phase conditions.

Sample Preparation Protocol (QuEChERS Method)

The following protocols are provided for plant tissue and soil matrices. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is highly effective for multi-residue pesticide analysis.[10][11]

Protocol for Plant Tissue (e.g., Leaves, Shoots)

  • Homogenization: Weigh 10 g of fresh, homogenized plant tissue into a 50 mL centrifuge tube. For dry samples, use 2 g and add 8 mL of water, let rehydrate for 30 minutes.

  • Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound IS Spiking Solution to the sample. Vortex briefly. This fortifies the sample to a level of 10 ng/g.

  • Extraction: Add 10 mL of acetonitrile. Cap tightly and shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl. Immediately cap and shake vigorously for 1 minute. The salts induce phase separation.

  • Centrifugation: Centrifuge at ≥4000 RCF for 5 minutes at 4°C.

  • Dispersive SPE (d-SPE) Cleanup: Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

  • Final Processing: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥10000 RCF for 2 minutes.

  • Analysis: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Protocol for Soil

  • Preparation: Air-dry the soil sample and sieve through a 2 mm mesh to remove stones and debris.[12]

  • Weighing & Spiking: Weigh 10 g of sieved soil into a 50 mL centrifuge tube. Add 100 µL of the 1 µg/mL this compound IS Spiking Solution.

  • Extraction: Add 10 mL of acetonitrile and 5 mL of water. Cap and shake vigorously for 5 minutes.

  • Salting Out & Centrifugation: Follow steps 4 and 5 from the Plant Tissue protocol.

  • Cleanup & Analysis: Follow steps 6 through 8 from the Plant Tissue protocol. The use of C18 in the d-SPE step is particularly important for removing humic substances common in soil extracts.

cluster_workflow Sample Preparation Workflow Start 1. Weigh Sample (10g Plant or Soil) Spike 2. Spike with This compound IS Start->Spike Extract 3. Add Acetonitrile & Shake Spike->Extract Salt 4. Add QuEChERS Salts & Shake Extract->Salt Centrifuge1 5. Centrifuge Salt->Centrifuge1 dSPE 6. Transfer Supernatant to d-SPE Tube Centrifuge1->dSPE Centrifuge2 7. Vortex & Centrifuge dSPE->Centrifuge2 End 8. Analyze Extract by LC-MS/MS Centrifuge2->End

Figure 2: General QuEChERS Sample Preparation Workflow.
LC-MS/MS Analytical Method

The conditions below provide a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

Parameter Setting Rationale
Column C18 Reverse Phase (e.g., 100 x 2.1 mm, 1.8 µm) Provides excellent retention and separation for moderately polar compounds like Quinmerac.
Mobile Phase A Water with 0.1% Formic Acid Acid modifier promotes better peak shape and ionization efficiency in positive ESI mode.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Standard organic phase for reverse-phase chromatography.
Flow Rate 0.3 mL/min Appropriate for a 2.1 mm ID column.
Injection Volume 5 µL Balances sensitivity with potential matrix loading.
Column Temp. 40 °C Ensures reproducible retention times and reduces viscosity.

| Gradient | 10% B to 95% B over 5 min, hold 2 min, re-equilibrate | A standard gradient for eluting a range of analytes. |

Table 2: Mass Spectrometry Parameters

Parameter Setting Rationale
Ionization Mode Electrospray Ionization, Positive (ESI+) Quinmerac contains a nitrogen atom in the quinoline ring that is readily protonated.
Capillary Voltage 3.5 kV Typical voltage for stable spray in ESI+.
Source Temp. 150 °C Optimizes ion formation.
Desolvation Temp. 400 °C Facilitates efficient solvent evaporation.
Desolvation Gas Nitrogen, 800 L/hr Assists in droplet desolvation.

| Collision Gas | Argon | Standard inert gas for collision-induced dissociation (CID). |

Table 3: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV)
Quinmerac 222.0 204.0 50 15
Quinmerac (Confirm) 222.0 176.0 50 25
This compound 228.0 210.0 50 15
This compound (Confirm) 228.0 182.0 50 25

Note: These transitions are based on the [M+H]+ adduct. The precursor for this compound is shifted by +6 Da. The product ions are also expected to shift by +6 Da assuming the 13C labels are on the quinoline ring structure which fragments. These values must be empirically optimized on the specific mass spectrometer being used.[3]

Data Analysis and Method Trustworthiness

  • Integration: Integrate the chromatographic peaks for the quantifier MRM transition for both Quinmerac and this compound.

  • Calibration Curve: Calculate the peak area ratio (Quinmerac Area / this compound Area) for each calibration standard. Plot this ratio against the known concentration of Quinmerac to generate a linear calibration curve (R² > 0.995).

  • Quantification: Calculate the peak area ratio for each sample and determine its concentration from the linear regression equation of the calibration curve.

  • Final Concentration: Adjust the calculated concentration for the initial sample weight and any dilution factors to report the final result in ng/g or µg/kg.

To ensure the trustworthiness of the results, the following method validation parameters should be assessed according to established guidelines.[13]

Table 4: Typical Method Performance Characteristics

Parameter Acceptance Criteria Purpose
Linearity R² ≥ 0.995 over the calibration range Ensures the response is proportional to concentration.
Accuracy (Recovery) 70 - 120% Determined by analyzing spiked blank matrix samples at different concentrations.
Precision (RSD) ≤ 20% Measures the reproducibility of the method (repeatability and intermediate precision).
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10 The lowest concentration that can be reliably quantified with acceptable accuracy and precision.

| Selectivity | No interfering peaks at the retention time of the analytes in blank matrix samples. | Confirms the method can distinguish the analyte from other matrix components. |

References

  • Chem Service. (2014). Quinmerac is an effective selective herbicide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91749, Quinmerac. Retrieved from [Link]

  • Bavarian Center for Biomolecular Mass Spectrometry. (n.d.). Stable Isotope Dilution Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinmerac. Retrieved from [Link]

  • Creek, D. J., et al. (2012). Stable Isotope-Assisted Metabolomics for Network-Wide Metabolic Pathway Elucidation. Analytical Chemistry, 84(20), 8442–8447. [Link]

  • GRDC. (2022). Soil and plant tissue testing for herbicide residues – how can it help. Retrieved from [Link]

  • Grainews. (2019). Check your soil for herbicide residue. Retrieved from [Link]

  • AZoM. (2012). Sample Preparation for Pesticide Residue Analysis using the QuEChERS Method. Retrieved from [Link]

  • Calvo-Agudo, M., et al. (2022). Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. Molecules, 27(13), 4293. [Link]

  • Previs, S. F., & Hubbard, B. K. (2013). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 5(13), 1631–1646. [Link]

  • Koyama, T., et al. (2020). Practical optimization of liquid chromatography/mass spectrometry conditions and pretreatment methods toward the sensitive quantification of auxin in plants. Rapid Communications in Mass Spectrometry, 34(S3), e8559. [Link]

  • Šimášková, M., et al. (2015). Analytical Determination of Auxins and Cytokinins. Springer Nature Experiments. [Link]

  • UMass Amherst. (2016). Active Ingredient Overview: Quinclorac. Retrieved from [Link]

  • Cranfield University. (n.d.). A multi-component method to determine pesticides in surface water by liquid-chromatography tandem quadrupole mass spectrometry. Retrieved from [Link]

  • Parastar, H., & Ballesteros-Gómez, A. (2023). Development of Analytical Methods to Analyze Pesticide Residues. Molecules, 28(7), 3048. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • AOAC International. (2018). AOAC SMPR® 2018.011 Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues. Retrieved from [Link]

Sources

Application Note: High-Resolution NMR Spectroscopy of Quinmerac-13C6 for Structural Verification and Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Isotope-Labeled Herbicides

Quinmerac is a selective herbicide used to control broad-leaved weeds in various crops, belonging to the quinoline carboxylic acid class of compounds.[1] Its environmental persistence and potential for water contamination necessitate robust and precise analytical methods for monitoring and research.[2][3] This application note details the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of Quinmerac uniformly labeled with six Carbon-13 (¹³C) isotopes on its quinoline ring system (Quinmerac-¹³C₆).

Isotopic labeling is a powerful technique used to track molecules through reactions or metabolic pathways and to enhance signals in analytical measurements.[4][5] By replacing specific ¹²C atoms with the NMR-active ¹³C isotope, we can significantly augment the analytical power of ¹³C NMR spectroscopy.[6][7] This guide provides a comprehensive framework for researchers, quality control scientists, and professionals in agrochemical development to leverage ¹³C NMR for the unambiguous structural confirmation and precise quantification of Quinmerac-¹³C₆.

The Strategic Advantage of ¹³C Isotopic Labeling in NMR

Standard ¹³C NMR spectroscopy faces a significant sensitivity challenge due to the low natural abundance (1.1%) of the ¹³C isotope.[8][9] For complex molecules or samples at low concentrations, acquiring high-quality spectra can be time-consuming.

The primary advantages of using Quinmerac-¹³C₆ are:

  • Vastly Increased Sensitivity: By enriching the quinoline ring with ¹³C, the signal intensity for these specific carbons is dramatically increased, reducing experiment time and lowering the limit of detection.[9]

  • Unambiguous Signal Assignment: The enriched carbons provide strong, clear signals, simplifying spectral interpretation and facilitating the assignment of resonances, which is crucial for structural elucidation and impurity profiling.[10]

  • Mechanistic and Metabolic Studies: ¹³C-labeled compounds are invaluable tracers for studying environmental degradation pathways, plant metabolism, and absorption, distribution, metabolism, and excretion (ADME) properties.[4][11] The ¹³C label allows for the clear differentiation of the compound from endogenous biological molecules.

  • Enhanced Quantitative Accuracy: The high signal-to-noise ratio of the labeled carbons improves the precision of quantitative NMR (qNMR), a technique that allows for the determination of compound concentration and purity against a certified internal standard without the need for a specific analyte reference standard.[12][13][14]

Experimental Workflow and Protocols

A successful NMR analysis is predicated on meticulous sample preparation and a logically structured experimental approach. The following workflow provides a self-validating system for achieving high-quality, reproducible results.

G cluster_prep Part 1: Sample Preparation cluster_acq Part 2: NMR Data Acquisition cluster_proc Part 3: Data Processing & Analysis A 1. Weigh Quinmerac-¹³C₆ (& 20-50 mg) B 2. Select & Add Deuterated Solvent (~0.6 mL) A->B C 3. Add Internal Standard (for qNMR) B->C D 4. Dissolve & Homogenize (Vortex/Sonicate) C->D E 5. Filter & Transfer to NMR Tube D->E F 6. Insert Sample & Lock on Solvent Signal E->F G 7. Shim Magnetic Field for Homogeneity F->G H 8. Acquire 1D ¹³C Spectrum (Proton Decoupled) G->H I 9. Acquire 2D Spectra (HSQC, HMBC) if needed H->I J 10. Fourier Transform & Phase Correction I->J K 11. Baseline Correction & Referencing (TMS/Solvent) J->K L 12. Integrate Signals (for qNMR) K->L M 13. Structural Assignment & Purity Calculation L->M

Caption: General Experimental Workflow for NMR Analysis of Quinmerac-¹³C₆.

Protocol: Sample Preparation

The quality of the final spectrum is fundamentally dependent on this stage.[15]

  • Weighing the Sample: Accurately weigh 20-50 mg of Quinmerac-¹³C₆ for a standard ¹³C NMR experiment. For quantitative analysis (qNMR), precise weighing is a critical contributor to the final accuracy.[14]

  • Solvent Selection: Choose a high-purity deuterated solvent that fully dissolves the sample.[16][17] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for quinoline carboxylic acids as it readily dissolves polar compounds and allows for the observation of the carboxylic acid proton.[18] Chloroform-d (CDCl₃) or Methanol-d₄ can also be used depending on solubility. The volume should be approximately 0.6-0.7 mL to achieve a standard sample height of 40-50 mm in a 5 mm NMR tube.[15][19]

  • Internal Standard (for qNMR): For quantitative analysis, add a precisely weighed amount of a certified internal standard. The standard should be soluble in the chosen solvent, have sharp signals that do not overlap with the analyte, and be non-reactive. Dimethyl sulfone (DMSO₂) is a suitable standard for polar solvents.[12] The molar ratio of analyte to standard should be managed to ensure signals of similar intensity for accurate integration.[12]

  • Dissolution and Homogenization: Add the solvent to the vial containing the sample and internal standard. Vortex and, if necessary, gently sonicate to ensure complete dissolution. A homogenous solution is critical for achieving sharp NMR signals.[15]

  • Filtration and Transfer: The solution must be free of any particulate matter.[20] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[19][20]

Protocol: NMR Instrument Parameters (¹³C Observation)

These parameters are a starting point for a typical 500-600 MHz spectrometer and should be optimized as needed.

  • Experiment: 1D ¹³C with proton decoupling (zgpg30 or similar).

  • Pulse Angle: 30-45 degrees. A smaller flip angle allows for a shorter relaxation delay.

  • Spectral Width: 0 to 220 ppm. This range covers most organic compounds.[21]

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds for qualitative spectra. For accurate quantitative analysis, D1 must be at least 5 times the longest T₁ relaxation time of the carbons being measured to ensure full relaxation and accurate signal integration.[9]

  • Number of Scans (NS): 64 to 1024 scans, depending on sample concentration. Due to the ¹³C enrichment, fewer scans will be needed compared to an unlabeled sample.

  • Temperature: 298 K (25 °C).

Data Analysis and Interpretation

Processing the Spectrum
  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.

  • Referencing: Calibrate the spectrum by setting the solvent residual peak to its known chemical shift (e.g., DMSO-d₆ at 39.52 ppm) or to an internal reference like Tetramethylsilane (TMS) at 0.0 ppm.[8]

Structural Interpretation

The molecular structure of Quinmerac features a substituted quinoline ring. The ¹³C₆-labeling is assumed to be on the six carbons of the fused aromatic rings (C4a, C5, C6, C7, C8, C8a).

G cluster_0 Quinmerac Structure (7-Chloro-3-methylquinoline-8-carboxylic acid) n1 C8a n2 C8 n3 C7 n4 C6 n5 C5 n6 C4a n7 C4 n8 C3 n9 C2 n10 COOH n11 CH3 n12 Cl n13 N n14 * = ¹³C Labeled Position img_node

Caption: Structure of Quinmerac with putative ¹³C₆ labeling pattern.

Expected ¹³C Chemical Shifts

The chemical shifts provide a unique fingerprint of the carbon skeleton. The expected shifts for Quinmerac are based on data from similar quinoline carboxylic acid structures.[18][22] The presence of the chlorine atom, methyl group, and carboxylic acid group will influence the electronic environment and thus the chemical shift of each carbon.

Carbon AtomExpected Chemical Shift (δ, ppm)Notes
C2~150-152Affected by proximity to nitrogen.
C3~135-138Substituted with a methyl group.
C4~130-133
C4a~128-130Bridgehead carbon.
C5~127-129
C6~129-131
C7~133-136Substituted with chlorine (downfield shift).
C8~125-128Substituted with a carboxylic acid.
C8a~147-149Bridgehead carbon, adjacent to nitrogen.
-COOH~165-168Carboxylic acid carbon.
-CH₃~18-22Methyl group carbon.

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.[18]

Applications in Agrochemical and Environmental Science

The methodologies described herein are applicable to several key areas:

  • Purity Assessment and Quality Control: qNMR can be used to determine the absolute purity of Quinmerac-¹³C₆ analytical standards with high precision, often exceeding that of chromatographic methods.[12][14][23]

  • Environmental Fate and Monitoring: Labeled Quinmerac can be used in controlled studies to trace its degradation pathways in soil and water systems.[24][25] NMR can identify degradation products without the need for reference standards of those metabolites.[26]

  • Metabolism Studies: In plant or animal systems, the ¹³C label allows for the tracking of Quinmerac and its metabolites, providing crucial data for toxicology and efficacy studies.[11]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Broad Peaks / Poor Resolution 1. Poor magnetic field shimming.2. Sample contains suspended solids.3. High sample viscosity.4. Presence of paramagnetic impurities.1. Re-shim the magnet.2. Re-filter the sample.3. Dilute the sample.4. Purify the sample or add a chelating agent (e.g., EDTA).
Low Signal-to-Noise Ratio 1. Insufficient sample concentration.2. Incorrect number of scans.3. Poor probe tuning.1. Prepare a more concentrated sample.2. Increase the number of scans.3. Re-tune and match the NMR probe.
Inaccurate Quantification (qNMR) 1. Incomplete relaxation of nuclei.2. Inaccurate weighing of sample/standard.3. Overlapping signals between analyte and standard.4. Incorrect integration regions.1. Increase the relaxation delay (D1) to >5x T₁.2. Use a high-precision analytical balance.3. Choose a different internal standard or solvent.4. Carefully review and adjust integration boundaries.

References

  • Journal of Agricultural and Food Chemistry. (2002). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. [Link]

  • Cerno Bioscience. Isotope Labeling. [Link]

  • Creative Biostructure. How NMR Can Detect Environmental Contaminants?[Link]

  • National Institutes of Health (NIH). (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. [Link]

  • EURL-SRM. Testing the Stability of Pesticides in Stock Solutions by Quantitative NMR. [Link]

  • Portland Press. (2022). Specific isotopic labelling and reverse labelling for protein NMR spectroscopy. [Link]

  • PubMed. (2002). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. [Link]

  • Analytical Chemistry. (2020). Environmental Nuclear Magnetic Resonance Spectroscopy: An Overview and a Primer. [Link]

  • Wikipedia. Isotopic labeling. [Link]

  • IsoLife. NMR metabolomics. [Link]

  • Semantic Scholar. Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy. [Link]

  • ResearchGate. ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives. [Link]

  • Area. Advanced Nmr Methodologies. [Link]

  • PubChem. Quinmerac. [Link]

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Rochester Institute of Technology. Sample Preparation. [Link]

  • Pacific Northwest National Laboratory. NMR Technologies for High-Resolution Site Characterization and Monitoring of Environmental Remediation. [Link]

  • National Institutes of Health (NIH). (2023). NMR as a Discovery Tool: Exploration of Industrial Effluents Discharged Into the Environment. [Link]

  • University of Ottawa. How to make an NMR sample. [Link]

  • University of Geneva. NMR sample preparation. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • Trade Science Inc. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives. [Link]

  • ResearchGate. (2011). Photocatalytic Degradation of Herbicide Quinmerac in Various Types of Natural Water. [Link]

  • Organic Chemistry Data. Measuring 13C NMR Spectra. [Link]

  • CEITEC. Measuring methods available and examples of their applications 13C NMR. [Link]

  • Cranfield University. A multi-component method to determine pesticides in surface water. [Link]

  • EPIC. (2018). ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • Nanalysis. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. [Link]

  • The Voluntary Initiative. Metazachlor and Quinmerac. [Link]

Sources

Troubleshooting & Optimization

Quinmerac-13C6 signal suppression in mass spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting Quinmerac-13C6 in mass spectrometry assays. This center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues, particularly signal suppression, encountered during quantitative analysis. The content is structured to move from high-level frequently asked questions to in-depth, protocol-driven troubleshooting guides.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding poor performance of the this compound internal standard.

Q1: My this compound signal is unexpectedly low or completely absent. What are the most common initial causes?

Low or absent signal for a stable isotope-labeled (SIL) internal standard like this compound is a frequent issue. The primary suspects are:

  • Incorrect Standard Concentration: Verify the concentration and dilution scheme of your working standard solution. Simple dilution errors are a common source of problems.

  • Mass Spectrometer Tuning: Ensure the instrument is properly tuned and calibrated. Check that the specific MRM transition for this compound is included in your acquisition method and that parameters like collision energy are optimized.[1]

  • Ion Suppression (Matrix Effect): This is the most prevalent and complex issue. Components from your sample matrix (e.g., salts, lipids, proteins) co-elute with this compound and interfere with its ionization in the MS source, reducing its signal.[2][3][4]

Q2: What is ion suppression, and why does it affect my stable isotope-labeled internal standard?

Ion suppression is a type of matrix effect where non-target compounds in the sample reduce the ionization efficiency of the analyte of interest.[3][5] In an Electrospray Ionization (ESI) source, a finite number of charges are available on the surface of droplets.[6] When a high concentration of matrix components co-elutes with your this compound, they compete for these charges, leaving fewer available for your standard and thus suppressing its signal.[3][6]

While SIL standards like this compound are designed to co-elute with the unlabeled analyte and experience the same degree of suppression (allowing for accurate quantification via the response ratio), this compensation has limits.[2][7] If suppression is severe, the internal standard signal can be reduced to a level where it is no longer reliable or detectable, compromising the entire assay.[5]

Q3: Can the unlabeled Quinmerac analyte suppress the signal of the labeled this compound internal standard?

Yes. This is a known phenomenon, particularly at high analyte concentrations.[6] Because the analyte and the SIL internal standard have nearly identical chemical properties, they compete directly for ionization. If you are analyzing a high-concentration sample, the unlabeled Quinmerac can significantly suppress the signal of the this compound standard you've spiked in at a constant, lower concentration.[6] This can lead to non-linear calibration curves and inaccurate quantification at the upper limits.

Q4: My lab analyzes Quinmerac in different matrices (e.g., soil, water, canola). Should I expect the signal suppression to be the same?

No. The nature and severity of matrix effects are highly dependent on the sample matrix.[2][5]

  • Water samples , especially after direct injection, may have lower matrix complexity.[8]

  • Soil extracts can contain humic acids and other complex organics.

  • Canola extracts , prepared using methods like QuEChERS, will contain lipids and pigments.[9]

Each matrix contains different interfering compounds, which will elute at different times. Therefore, you must evaluate the matrix effect for each sample type as part of method development and validation.[5]

Part 2: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Quantifying Signal Suppression

Before you can fix suppression, you must confirm it is happening and identify where in the chromatogram it occurs. Two primary experiments are used for this diagnosis.

Method 1: Post-Column Infusion (Qualitative Assessment)

This experiment identifies retention time windows where suppression occurs. It involves infusing a constant flow of this compound solution into the MS while a blank, extracted matrix sample is injected through the LC. Dips in the otherwise stable baseline signal of the standard indicate suppression.[10][11]

Experimental Workflow: Post-Column Infusion

G cluster_LC LC System cluster_Infusion Infusion Setup LC_Pump LC Pump (Mobile Phase) Injector Autosampler (Inject Blank Matrix Extract) LC_Pump->Injector Column Analytical Column Injector->Column T_Piece Tee Mixer Column->T_Piece LC Eluent Syringe_Pump Syringe Pump (this compound Solution) Syringe_Pump->T_Piece Constant Flow MS Mass Spectrometer (Monitor this compound MRM) T_Piece->MS

Caption: Workflow for the Post-Column Infusion experiment.

Step-by-Step Protocol:

  • Prepare a solution of this compound in mobile phase at a concentration that gives a strong, stable signal (e.g., 50 ng/mL).

  • Set up a syringe pump to deliver this solution at a low, constant flow rate (e.g., 10 µL/min).

  • Disconnect the LC outlet from the MS source. Using a PEEK tee-piece, combine the eluent from the LC column with the flow from the syringe pump. Connect the outlet of the tee to the MS source.

  • Begin infusing the this compound solution and acquire data on the MS, monitoring the specific MRM transition. You should observe a stable, high-intensity baseline.

  • While continuously acquiring data, inject a blank matrix sample that has been through your entire sample preparation process.

  • Analyze the resulting chromatogram. Any significant drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.[11]

Method 2: Post-Extraction Spike (Quantitative Assessment)

This method quantifies the percentage of signal suppression or enhancement. It compares the signal of a standard in a clean solution to the signal of the same standard spiked into an extracted blank matrix.[2][10]

Step-by-Step Protocol:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into your final mobile phase composition.

    • Set B (Post-Spike Matrix): Take a blank matrix sample (e.g., control soil), perform the complete extraction procedure, and spike the exact same amount of this compound into the final extract.

  • Inject and analyze both sets (n≥3) by LC-MS.

  • Calculate the matrix effect (ME) using the following formula: ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

Interpreting the Results:

Matrix Effect (ME) ValueInterpretationSeverity
ME = 100%No matrix effectIdeal
ME < 100%Ion SuppressionProblematic
ME > 100%Ion EnhancementProblematic
80% ≤ ME ≤ 120%Generally acceptableLow
ME < 80% or > 120%Significant matrix effectHigh

This quantitative data is critical for method validation reports and for justifying changes to the analytical method.[10]

Guide 2: Mitigating Suppression - Sample & Chromatographic Solutions

If diagnosis confirms significant suppression, the most effective solutions involve improving the "front-end" of the method to remove interferences before they reach the mass spectrometer.

Q: My post-column infusion test shows severe suppression right where my this compound elutes. What should I do first?

Your primary goal is to separate the this compound from the interfering matrix components. This can be achieved through better sample cleanup or by modifying the chromatography.

Strategy 1: Enhance Sample Preparation

Simple "dilute-and-shoot" or protein precipitation methods are fast but often result in dirty extracts and significant matrix effects.[2][4] Consider more selective techniques:

  • Solid-Phase Extraction (SPE): Offers superior cleanup by selectively adsorbing the analyte and washing away interferences. Choose a sorbent chemistry (e.g., reversed-phase, ion-exchange) optimized for Quinmerac.

  • Liquid-Liquid Extraction (LLE): Can effectively partition Quinmerac away from different classes of interferences based on solvent polarity and pH.

Strategy 2: Optimize Chromatographic Separation

The goal is to shift the retention time of this compound away from the zone of suppression.

  • Modify the Gradient: Instead of a steep, fast gradient, try a shallower gradient. Extending the run time can provide the resolution needed to separate the standard from the interferences.[12]

  • Change Mobile Phase pH: Quinmerac is an acidic herbicide. Its retention on a C18 column and its ionization efficiency are highly dependent on pH. Modifying the mobile phase pH with additives like formic acid or ammonium acetate can significantly shift retention time and improve ionization.[13][14][15] For acidic compounds, higher pH mobile phases can sometimes improve signal in positive ion mode.[14][15][16]

  • Try a Different Column Chemistry: If a standard C18 column doesn't provide the required selectivity, consider a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded column, which offer different retention mechanisms.

Troubleshooting Logic: Front-End Solutions

G cluster_LC Chromatographic Optimization cluster_SP Sample Prep Optimization Start Severe Suppression Confirmed for this compound Decision1 Can Chromatography Be Modified? Start->Decision1 Mod_Grad Adjust Gradient Slope Decision1->Mod_Grad Yes Dilute Increase Sample Dilution Decision1->Dilute No / Insufficient Mod_pH Change Mobile Phase pH/Additive Mod_Grad->Mod_pH Mod_Col Test Alternative Column Chemistry Mod_pH->Mod_Col End Suppression Mitigated (ME > 80%) Mod_Col->End SPE Implement SPE Cleanup Dilute->SPE LLE Implement LLE Cleanup SPE->LLE LLE->End

Caption: Decision tree for mitigating matrix effects.

Guide 3: Mitigating Suppression - Mass Spectrometer Optimization

While less effective than front-end solutions for severe matrix effects, optimizing the MS source can sometimes provide a crucial improvement in signal.

Q: I've improved my chromatography, but some residual suppression remains. Can I adjust the MS source settings to gain more signal?

Yes, optimizing ESI source parameters can enhance the ionization of this compound, making it more robust against minor matrix interference.[17][18]

Key ESI Parameters to Optimize:

ParameterEffect on Signal & SuppressionTypical Starting Point & Optimization Strategy
Capillary/Spray Voltage Sets the electrical potential to create the spray. Too low results in poor ionization; too high can cause instability or discharge.[17][19]3-4 kV (Positive), -2.5 to -3.5 kV (Negative). Optimize by infusing the standard and adjusting voltage for maximum stable signal.
Gas Temperature Aids in desolvation of droplets. Higher temperatures improve efficiency but can degrade thermally labile compounds.[17]300-400 °C. Increase temperature in 25 °C increments, monitoring for signal improvement without evidence of degradation.
Nebulizer Gas Pressure Controls the formation of the aerosol. Higher pressure creates finer droplets, aiding desolvation but can be detrimental if too high.[17]30-50 psi. Adjust to achieve a fine, stable spray. Dependent on LC flow rate.[20]
Drying Gas Flow Assists in solvent evaporation from the droplets. Higher flow enhances desolvation.8-12 L/min. Increase flow to see if the signal improves, especially at higher LC flow rates.

Alternative Ionization Techniques

If ESI is proving problematic, and your instrument is equipped, consider Atmospheric Pressure Chemical Ionization (APCI). APCI is a gas-phase ionization technique that is often less susceptible to matrix effects from non-volatile salts and other interferences compared to ESI.[2]

References
  • Title: Ion Suppression: A Major Concern in Mass Spectrometry Source: LCGC International URL: [Link]

  • Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: Journal of Analytical Techniques and Research URL: [Link]

  • Title: Effect of Mobile Phase on Electrospray Ionization Efficiency Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review Source: Molecules (MDPI) URL: [Link]

  • Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: LCGC North America URL: [Link]

  • Title: Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions Source: Welch Materials, Inc. URL: [Link]

  • Title: Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There Source: Phenomenex URL: [Link]

  • Title: How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis Source: Drawell URL: [Link]

  • Title: Ion suppression; A critical review on causes, evaluation, prevention and applications Source: Talanta URL: [Link]

  • Title: Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed-mode reversed-phase/anion-exchange high-performance liquid chromatography columns Source: Rapid Communications in Mass Spectrometry URL: [Link]

  • Title: How to optimize ESI source parameters for better sensitivity in LC-MS analysis Source: Ruthigen URL: [Link]

  • Title: Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS Source: Journal of Chromatographic Science URL: [Link]

  • Title: Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS Source: Oxford Academic URL: [Link]

  • Title: Effect of Mobile Phase on Electrospray Ionization Efficiency Source: ResearchGate URL: [Link]

  • Title: Optimizing the Agilent Multimode Source Source: Agilent Technologies URL: [Link]

  • Title: Effect of Mobile Phase pH on the Electrospray Ionization Efficiency and Qualitative Analysis of Pharmaceuticals in ESI + LC-MS/MS. Source: Semantic Scholar URL: [Link]

  • Title: 10 Tips for Electrospray Ionisation LC-MS Source: Element Lab Solutions URL: [Link]

  • Title: Analysis of quinclorac and quinclorac methyl ester in canola from the 2015 harvest using QuEChERS with liquid chromatography polarity-switching tandem mass spectrometry Source: Pest Management Science URL: [Link]

  • Title: Mass Spectrometry Troubleshooting and Common Issues Source: G-M-I, Inc. URL: [Link]

  • Title: Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? Source: ResearchGate URL: [Link]

  • Title: A multi-component method to determine pesticides in surface water by liquid-chromatography tandem quadrupole mass spectrometry Source: Cranfield University URL: [Link]

  • Title: Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: The Role of Internal Standards In Mass Spectrometry Source: SCION Instruments URL: [Link]

Sources

Technical Support Center: Optimizing Quinmerac-13C6 Extraction from Soil

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the extraction of Quinmerac-13C6 from soil matrices. This guide is designed for researchers, analytical scientists, and professionals in environmental science and drug development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you overcome common challenges and improve the efficiency and reliability of your extraction workflows.

This resource is structured to address your issues directly, moving from frequently asked questions to in-depth troubleshooting and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction efficiency critical?

A1: this compound is the stable isotope-labeled (SIL) form of Quinmerac, an auxin-type herbicide used to control broad-leaved weeds[1][2]. In analytical chemistry, SILs like this compound are the gold standard for internal standards. They are added to a sample at the beginning of the workflow to accurately quantify the native (unlabeled) analyte. For this quantification to be valid, the extraction efficiency of the SIL must perfectly mirror that of the native compound. Therefore, poor or variable extraction of this compound directly leads to inaccurate and unreliable results for the target analyte, Quinmerac. High and consistent recovery is paramount for data integrity.

Q2: What makes Quinmerac challenging to extract from soil?

A2: The primary challenges stem from Quinmerac's chemical properties and its interaction with the complex soil matrix.

  • Chemical Structure: Quinmerac is a quinolinecarboxylic acid with a pKa of approximately 3.96[2]. In soils with a pH above this value, it will be deprotonated (anionic), making it more water-soluble and prone to ionic binding with soil components.

  • Soil Matrix Interactions: Soil is a heterogeneous mixture of minerals, organic matter (humus, fulvic acids), and clay[3]. Quinmerac can be strongly adsorbed to these components through various mechanisms, including ion exchange, hydrogen bonding, and hydrophobic partitioning, making it difficult to desorb into an extraction solvent[4][5].

Q3: What are the most effective extraction techniques for Quinmerac and similar herbicides from soil?

A3: The most common and effective methods are Accelerated Solvent Extraction (ASE) and variations of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.

  • Accelerated Solvent Extraction (ASE): This technique uses high temperature and pressure to increase the efficiency of the extraction process. It has been shown to provide better recovery and use less solvent than traditional methods like Soxhlet extraction[6][7][8].

  • QuEChERS: This method has become exceptionally popular for pesticide analysis in diverse matrices, including soil[9][10][11]. It involves a solvent extraction (typically with acetonitrile), followed by a salting-out step and a dispersive solid-phase extraction (d-SPE) for cleanup[12]. A modified QuEChERS approach is highly suitable for acidic herbicides like Quinmerac[13][14].

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter. The following decision tree provides a logical workflow for diagnosing issues with low analyte recovery.

Troubleshooting_Workflow start_node start_node problem_node problem_node check_node check_node solution_node solution_node end_node end_node start Start: Low or Inconsistent This compound Recovery check_ph Is the extraction solvent pH below the analyte's pKa (~3.96)? start->check_ph acidify_solvent ACTION: Acidify solvent with 1-2% Acetic or Formic Acid. This neutralizes the analyte, reducing polarity and improving partitioning into organic solvent. check_ph->acidify_solvent No check_solvent Is the solvent appropriate for the soil type and analyte? check_ph->check_solvent Yes acidify_solvent->check_solvent optimize_solvent ACTION: For high organic matter soils, consider a more polar solvent like Methanol or an Acetonitrile/Water mix to better wet the matrix. check_solvent->optimize_solvent No check_homogenization Was the sample adequately homogenized and shaken? check_solvent->check_homogenization Yes optimize_solvent->check_homogenization increase_shaking ACTION: Increase shaking time/ intensity. Use a mechanical shaker for consistency. Ensure no soil clumps remain. check_homogenization->increase_shaking No check_cleanup Is the d-SPE cleanup step causing analyte loss? check_homogenization->check_cleanup Yes increase_shaking->check_cleanup optimize_cleanup ACTION: PSA can bind acidic analytes. Reduce PSA amount or switch to C18/Z-Sep. Test recovery with and without cleanup. check_cleanup->optimize_cleanup Potential Loss final_review Re-evaluate and perform spike-and-recovery experiment check_cleanup->final_review No Loss optimize_cleanup->final_review

Caption: Step-by-step workflow for the modified QuEChERS protocol.

Step-by-Step Methodology

1. Sample Preparation:

  • Weigh 10.0 ± 0.1 g of sieved, homogenized soil into a 50 mL polypropylene centrifuge tube.

  • Spike the sample with your solution of this compound and any other internal standards. Briefly vortex to mix.

  • Self-Validation Step: Prepare a matrix blank (soil with no standards) and a matrix spike (blank soil spiked with a known concentration of both native Quinmerac and this compound) to calculate recovery and assess matrix effects.

2. Extraction:

  • Add 10 mL of 1% acetic acid in acetonitrile to the tube. The acid is critical for ensuring Quinmerac is in its non-ionized form.[13][14]

  • Cap the tube tightly and shake vigorously for 2 minutes. A mechanical shaker is highly recommended for consistency and efficiency.

  • Add a buffered salt packet (e.g., containing 4 g anhydrous magnesium sulfate (MgSO₄) and 1 g sodium chloride (NaCl)). The salts induce phase separation between the acetonitrile and residual water in the soil.[12]

  • Immediately shake for 1 minute. This prevents the anhydrous MgSO₄ from clumping and ensures thorough mixing.

  • Centrifuge the tube at ≥4000 rcf for 5 minutes. You should see a clear acetonitrile supernatant above the soil pellet.

3. Dispersive SPE (d-SPE) Cleanup:

  • Prepare a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄, 150 mg PSA, and 150 mg C18. The amounts can be optimized depending on your soil type.

  • Carefully transfer a 6 mL aliquot of the acetonitrile supernatant from the extraction tube into the d-SPE tube.

  • Cap and vortex for 1 minute to ensure the extract interacts fully with the sorbents.

  • Centrifuge at ≥4000 rcf for 5 minutes.

4. Final Analysis:

  • Transfer the final, cleaned-up supernatant into an autosampler vial.

  • Analyze by a suitable method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 2: Key Properties of Quinmerac
PropertyValueSourceSignificance for Extraction
Molecular Formula C₁₁H₈ClNO₂[15]Base information for mass spectrometry.
Molecular Weight 221.64 g/mol [2]Used for preparing standard solutions.
Acidic pKa 3.96[2]Crucial. Dictates that extraction pH must be <4 for efficient recovery.
Appearance Colorless solid[15]Physical property.

References

  • International Journal of Environmental Analytical Chemistry. (n.d.). Accelerated Solvent Extraction of Herbicides in Agricultural Soil Samples. Taylor & Francis Online. [Link]

  • Gan, J., et al. (1999). Evaluation of Accelerated Solvent Extraction (ASE) for Analysis of Pesticide Residues in Soil. USDA ARS. [Link]

  • USDA ARS. (n.d.). Evaluation of accelerated solvent extraction (ase) for analysis of pesticide residues in soil. [Link]

  • Lagana, A., et al. (2000). Development of a method based on accelerated solvent extraction and liquid chromatography/mass spectrometry for determination of arylphenoxypropionic herbicides in soil. PubMed. [Link]

  • Gan, J., et al. (1999). Evaluation of Accelerated Solvent Extraction (ASE) for Analysis of Pesticide Residues in Soil. ACS Publications. [Link]

  • Calvete-Sogo, H., et al. (2022). Computational-Based Study of QuEChERS Extraction of Cyclohexanedione Herbicide Residues in Soil by Chemometric Modeling. MDPI. [Link]

  • Hartzler, B. (2018). Absorption of Soil-Applied Herbicides. Iowa State University Extension and Outreach. [Link]

  • University of Nebraska - Lincoln. (n.d.). G92-1081 Factors That Affect Soil-Applied Herbicides. UNL Digital Commons. [Link]

  • Ashton, F.M. (n.d.). Factors affecting soil-active and foliar herbicides. California Weed Conference Proceedings. [Link]

  • Pszczolińska, K., & Michel, M. (2016). The QuEChERS Approach for the Determination of Pesticide Residues in Soil Samples: An Overview. Journal of AOAC INTERNATIONAL. [Link]

  • Boerboom, C. (n.d.). Factors Influencing Crop Tolerance to Herbicides. University of Wisconsin–Madison. [Link]

  • ResearchGate. (2021). QuEChERS and soil analysis. An Overview. [Link]

  • Wang, Y-H., et al. (2012). Simplified Approach for the Extraction of Quinclorac From Soils. Asian Journal of Chemistry. [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1185039-71-7| Chemical Name : this compound. [Link]

  • ResearchGate. (2012). Simplified Approach for the Extraction of Quinclorac From Soils. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinmerac. PubChem. [Link]

  • Raiser, J., et al. (2021). Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. MDPI. [Link]

Sources

Technical Support Center: Synthesis of High-Purity Quinmerac-13C6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of high-purity Quinmerac-13C6. This guide is designed for researchers, scientists, and drug development professionals who are undertaking the complex task of synthesizing this isotopically labeled herbicide. As Senior Application Scientists, we have compiled this resource to address the common challenges and provide actionable troubleshooting advice based on established chemical principles and field experience.

Introduction to the Synthesis of this compound

Quinmerac, or 7-chloro-3-methylquinoline-8-carboxylic acid, is a selective herbicide used to control broad-leaved weeds.[1][2] The synthesis of its isotopically labeled analog, this compound, is a challenging yet crucial task for metabolic studies, environmental fate analysis, and as an internal standard in quantitative assays.[3][4][5]

The most common and direct synthetic route to the quinoline core of Quinmerac is the Doebner-von Miller reaction .[6][7] This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound. For the synthesis of this compound, a plausible route starts with a commercially available, highly enriched [¹³C₆]-aniline . This is then converted to the key intermediate, 2-amino-3-chloro-[¹³C₆]-benzoic acid , which undergoes a Doebner-von Miller cyclization with crotonaldehyde to yield the final product.

This guide will focus on the critical Doebner-von Miller reaction step and the subsequent purification and analysis, as these are the stages where most difficulties arise.

Proposed Synthetic Workflow

Below is a diagram illustrating the proposed synthetic workflow for this compound.

This compound Synthesis Workflow cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Core Reaction & Purification cluster_3 Final Product & Analysis 13C6-Aniline 13C6-Aniline Intermediate 2-amino-3-chloro- [¹³C₆]-benzoic acid 13C6-Aniline->Intermediate Multi-step synthesis Crotonaldehyde Crotonaldehyde DvM_Reaction Doebner-von Miller Reaction Crotonaldehyde->DvM_Reaction Intermediate->DvM_Reaction Purification Crude Product Purification DvM_Reaction->Purification Final_Product High-Purity This compound Purification->Final_Product Analysis Purity & Identity Confirmation Final_Product->Analysis

Caption: Proposed synthetic workflow for this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Part 1: The Doebner-von Miller Reaction

The Doebner-von Miller reaction, while powerful, is notorious for being sensitive to reaction conditions and prone to side reactions, particularly tar formation.[8][9]

Q1: My reaction mixture has turned into a thick, dark tar, making product isolation impossible. What is causing this and how can I prevent it?

A: This is the most common problem with the Doebner-von Miller reaction. The primary cause is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (crotonaldehyde in this case).[8][9]

Causality: Strong acids, high temperatures, and high concentrations of the aldehyde all promote self-condensation and polymerization, leading to intractable tars.

Solutions:

  • Slow Addition of Reagents: Add the crotonaldehyde solution slowly to the heated, acidic solution of the 2-amino-3-chloro-[¹³C₆]-benzoic acid. This keeps the instantaneous concentration of the aldehyde low, minimizing polymerization.[8]

  • Control the Temperature: Avoid excessively high temperatures. The reaction should be heated gently to initiate, and the exothermic nature of the reaction should be carefully controlled.

  • Choice of Acid Catalyst: The type and concentration of the acid are critical. While strong Brønsted acids like HCl and H₂SO₄ are common, Lewis acids such as ZnCl₂ or SnCl₄ can also be effective and may reduce charring.[6][8] Experiment with different catalysts to find the optimal conditions for your specific substrate.

  • Use a Moderator: In some cases, adding a mild oxidizing agent or a moderator like ferrous sulfate can help to control the reaction's vigor and reduce tar formation.[9]

Q2: The yield of my Doebner-von Miller reaction is very low, even with minimal tar formation. What are other potential causes?

A: Low yields can be attributed to several factors beyond polymerization.

Causality: Incomplete reaction, side reactions of intermediates, or suboptimal reaction conditions can all lead to poor yields.

Solutions:

  • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent product degradation from prolonged heating.

  • Purity of Starting Materials: Ensure your 2-amino-3-chloro-[¹³C₆]-benzoic acid intermediate is of high purity. Impurities can interfere with the reaction. Also, use freshly distilled crotonaldehyde, as it can polymerize upon storage.

  • Side Reactions of Intermediates: The reaction proceeds through several intermediates, which can undergo side reactions. For example, reduction of an intermediate imine has been reported.[8][10] While difficult to control directly, optimizing the factors above can disfavor these side pathways.

Q3: I've isolated a product, but my analytical data (NMR, MS) suggests the presence of unexpected isomers. What could have happened?

A: The formation of regioisomers is a known possibility in quinoline synthesis, depending on the substrates and reaction conditions.

Causality: With substituted anilines, cyclization can sometimes occur at different positions on the benzene ring, leading to a mixture of isomers.

Solutions:

  • Thorough Characterization: Use a combination of 1D and 2D NMR techniques (like COSY, HSQC, and HMBC) to definitively determine the structure of the major product and identify any isomers.

  • Purification: Careful column chromatography or preparative HPLC may be required to separate the desired this compound from its isomers.

  • Re-evaluate Reaction Conditions: The regioselectivity of the cyclization can sometimes be influenced by the choice of acid catalyst. Experimenting with different Lewis or Brønsted acids might improve the selectivity for the desired product.

Doebner-von-Miller Side Reactions Reactants 2-amino-3-chloro-[¹³C₆]-benzoic acid + Crotonaldehyde Desired_Product This compound Reactants->Desired_Product Desired Pathway Tar Polymerization of Crotonaldehyde Reactants->Tar Major Side Reaction Isomers Regioisomers Reactants->Isomers Possible Side Reaction Side_Products Reduced Intermediates Reactants->Side_Products Minor Side Reaction

Caption: Common side reactions in the Doebner-von Miller synthesis of this compound.

Part 2: Purification and Analysis

Achieving high purity is paramount for isotopically labeled compounds, especially when they are intended for use as standards.

Q4: My crude product is an oily residue that is difficult to purify by standard column chromatography. What purification strategies do you recommend?

A: Crude products from Doebner-von Miller reactions are often contaminated with polymeric material, which can complicate purification.

Causality: The tarry byproducts are often sticky and can co-elute with the desired product on silica gel.

Solutions:

  • Initial Work-up: A thorough aqueous work-up is crucial. Dissolve the crude reaction mixture in an organic solvent like ethyl acetate and wash sequentially with a dilute acid (to remove any remaining aniline), a dilute base (like sodium bicarbonate solution, which will extract your carboxylic acid product into the aqueous layer), and finally brine. The product can then be recovered by acidifying the basic aqueous layer and extracting with an organic solvent.

  • Steam Distillation: For quinoline derivatives, steam distillation can be a highly effective method to separate the volatile product from non-volatile tars.[9]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent final purification step to achieve high crystalline purity.

  • Preparative HPLC: For the highest purity, preparative reverse-phase HPLC is the method of choice. This allows for the separation of closely related isomers and impurities.

Q5: How can I accurately determine the isotopic purity and enrichment of my final this compound?

A: Determining the isotopic purity is a critical final step. A combination of mass spectrometry and NMR spectroscopy is the gold standard.[3]

Causality: You need to confirm both the percentage of molecules that are labeled (isotopic enrichment) and that the labels are in the correct positions (structural integrity).

Solutions:

  • High-Resolution Mass Spectrometry (HR-MS): This is the primary technique for determining isotopic enrichment.[11][12][13] By analyzing the full scan mass spectrum, you can observe the isotopic cluster of the molecular ion. The relative intensities of the M+0, M+1, ... M+6 peaks will allow you to calculate the percentage of ¹³C₆-labeled product versus unlabeled or partially labeled species.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: This will confirm the positions of the ¹³C labels. The spectrum should show six intense signals corresponding to the labeled carbon atoms of the quinoline ring, with coupling between adjacent ¹³C atoms.

    • ¹H NMR: This is used to confirm the overall structure of the molecule. The absence of ¹H-¹³C coupling for the protons attached to the labeled carbons can also be an indicator of high isotopic enrichment.

Analytical Technique Information Provided Key Considerations
HR-MS (ESI or APCI) Isotopic enrichment, molecular weight confirmationRequires high-resolution instrument to resolve isotopic peaks.[11][12]
¹³C NMR Position of ¹³C labels, structural confirmationLong acquisition times may be needed.
¹H NMR Overall structure, purity from proton-containing impuritiesConfirms structural integrity.
HPLC-UV/MS Chemical purity, separation of isomersEssential for determining the percentage of non-isotopic impurities.[14]
Experimental Protocol: Doebner-von Miller Synthesis of this compound

This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions and scale.

Materials:

  • 2-amino-3-chloro-[¹³C₆]-benzoic acid (1.0 eq)

  • Glycerol (as solvent and mild oxidizing agent)

  • Concentrated Sulfuric Acid (catalyst)

  • Crotonaldehyde (1.2 eq)

  • Sodium Hydroxide solution (for work-up)

  • Hydrochloric Acid (for work-up)

  • Ethyl Acetate (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-3-chloro-[¹³C₆]-benzoic acid and glycerol.

  • Acid Addition: Carefully add concentrated sulfuric acid while stirring and cooling the flask in an ice bath.

  • Heating: Heat the mixture to 120-130 °C.

  • Crotonaldehyde Addition: Add crotonaldehyde dropwise from the dropping funnel over a period of 1-2 hours. Maintain the temperature and vigorous stirring.

  • Reaction: After the addition is complete, continue heating and stirring for an additional 3-4 hours. Monitor the reaction by TLC.

  • Cooling and Quenching: Allow the reaction to cool to room temperature. Carefully pour the mixture into a beaker of ice water.

  • Neutralization and Extraction: Neutralize the solution with a concentrated sodium hydroxide solution until it is basic (pH > 10). This will deprotonate the carboxylic acid, making it water-soluble. Wash the aqueous solution with ethyl acetate to remove non-acidic organic impurities.

  • Product Isolation: Acidify the aqueous layer with concentrated hydrochloric acid until pH < 2. The this compound will precipitate.

  • Purification: Collect the precipitate by filtration. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography.

References

  • BenchChem. (n.d.). byproduct formation in the Doebner-von Miller reaction.
  • Royal Society of Chemistry. (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
  • BenchChem. (n.d.). troubleshooting side reactions in the synthesis of quinoline derivatives.
  • PubMed. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
  • ResearchGate. (n.d.). Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.
  • ResearchGate. (n.d.). (PDF) Rapid Determination of Isotopic Purity of Stable Isotope (D, N, or C)‐Labeled Organic Compounds by Electrospray Ionization‐High‐Resolution Mass Spectrometry.
  • PubMed. (n.d.). Spectrally accurate quantitative analysis of isotope-labeled compounds.
  • National Institutes of Health (NIH). (n.d.). Quinmerac | C11H8ClNO2 | CID 91749 - PubChem.
  • PubMed. (n.d.). Synthesis of four carbon-13-labeled type a trichothecene mycotoxins and their application as internal standards in stable isotope dilution assays.
  • YouTube. (2020, February 3). Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism.
  • Asian Journal of Chemistry. (2012). Simplified Approach for the Extraction of Quinclorac From Soils. Vol. 24, No. 5, 2042-2044.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • PubMed. (2014, May 15). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. J Labelled Comp Radiopharm, 57(5), 378-87.
  • Semantic Scholar. (n.d.). Doebner-von Miller reaction.
  • Chem Service. (2014, August 1). Quinmerac is an effective selective herbicide.

Sources

Technical Support Center: Optimizing Chromatographic Separation of Quinmerac and Quinmerac-13C6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of Quinmerac and its stable isotope-labeled internal standard, Quinmerac-13C6. This guide is designed for researchers, scientists, and professionals in drug development and environmental analysis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and achieve robust and reliable results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the chromatographic separation of Quinmerac and this compound.

Q1: Why am I observing poor peak shape (tailing or fronting) for Quinmerac?

A1: Poor peak shape for Quinmerac, an acidic compound with a pKa of approximately 3.96, is most commonly related to secondary interactions with the stationary phase or issues with the mobile phase pH.[1]

  • Causality: At a mobile phase pH close to or above its pKa, Quinmerac will exist in its anionic (deprotonated) form. Residual, un-endcapped silanol groups on the surface of C18 columns are also negatively charged at mid-range pH values. This can lead to ion-exchange interactions that cause peak tailing.[2][3] To ensure good peak shape, it is crucial to suppress the ionization of both the analyte and the column's residual silanols.

  • Solution:

    • Mobile Phase pH Adjustment: The most effective solution is to lower the mobile phase pH to at least 1.5-2 pH units below the pKa of Quinmerac. A pH of 2.5-3.0 is a good starting point.[3] This is typically achieved by adding a small amount of acid to the aqueous component of the mobile phase. Formic acid or acetic acid at a concentration of 0.1% are common choices and are compatible with mass spectrometry.[4][5]

    • Use of a Modern, High-Purity Column: Employ a high-purity, end-capped C18 column. These columns have a lower concentration of residual silanol groups, minimizing the potential for secondary interactions.[2]

    • Check for Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column, leading to peak distortion. Using a guard column and appropriate sample preparation can mitigate this.[6][7]

Q2: How can I improve the resolution between Quinmerac and this compound?

A2: While stable isotope-labeled internal standards are designed to co-elute with the analyte, slight differences in retention time can occur due to the "isotope effect." In some cases, complete co-elution is not achieved, and baseline separation may be desirable.

  • Causality: The substitution of 12C with 13C can lead to minor changes in the physicochemical properties of the molecule, which can affect its interaction with the stationary phase.

  • Solution:

    • Gradient Optimization: A shallower gradient will increase the separation window and can improve the resolution between closely eluting peaks. Experiment with reducing the rate of change in the organic mobile phase percentage around the elution time of the analytes.

    • Mobile Phase Composition: While acetonitrile is a common choice, methanol can sometimes offer different selectivity.[4] Trying a mobile phase with methanol as the organic modifier may alter the retention characteristics and improve separation.

    • Column Temperature: Increasing the column temperature can improve efficiency and may enhance resolution. However, be mindful that it can also decrease retention times.

Q3: My signal intensity is low and inconsistent. What could be the cause?

A3: Low and variable signal intensity, especially when using LC-MS/MS, can often be attributed to matrix effects or issues with the ionization process.

  • Causality: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes in the mass spectrometer source. This is a common issue in complex matrices like soil or biological fluids.

  • Solution:

    • Effective Sample Preparation: A robust sample preparation method is the first line of defense against matrix effects. Techniques like solid-phase extraction (SPE) can effectively remove interfering compounds.[6][8]

    • Use of a Stable Isotope-Labeled Internal Standard: this compound is the ideal internal standard as it will experience similar matrix effects to the unlabeled Quinmerac.[9][10] The ratio of the analyte to the internal standard should remain constant even if the absolute signal intensity fluctuates.

    • Chromatographic Separation: Ensure that the chromatographic method provides good separation of Quinmerac from the bulk of the matrix components. A longer column or a slower gradient can help to resolve the analytes from interfering compounds.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the analysis of Quinmerac.

Q1: What is a suitable starting HPLC/UHPLC method for Quinmerac and this compound analysis?

A1: A good starting point for method development is a reversed-phase separation on a C18 column with an acidic mobile phase and gradient elution.

  • Rationale: A C18 column provides good retention for moderately polar compounds like Quinmerac. The acidic mobile phase ensures the analyte is in its protonated form, leading to better peak shape and retention.[1][2] A gradient is generally preferred for analyzing samples in complex matrices to ensure good separation and reasonable run times.

  • Recommended Starting Conditions: A detailed protocol is provided in the "Experimental Protocols" section below.

Q2: What are the recommended sample preparation techniques for Quinmerac in soil or water samples?

A2: The choice of sample preparation technique depends on the complexity of the matrix and the required limit of quantification.

  • For Water Samples: For relatively clean water samples, a "dilute-and-shoot" approach may be sufficient, where the sample is simply diluted with the initial mobile phase before injection.[11] For more complex water matrices or when lower detection limits are needed, solid-phase extraction (SPE) is recommended.

  • For Soil Samples: Soil samples require a more rigorous extraction step. A common approach is extraction with an organic solvent, followed by a clean-up step using SPE.[8][12]

Q3: How do I handle potential cross-signal contributions between Quinmerac and this compound in LC-MS/MS?

A3: Cross-signal contribution can occur if the isotopic purity of the internal standard is not 100% or due to the natural isotopic abundance of elements in the analyte.

  • Causality: The unlabeled Quinmerac will have a small natural abundance of 13C isotopes, which can contribute to the signal of the labeled internal standard, particularly at high analyte concentrations.[13]

  • Solution:

    • Check Isotopic Purity: Ensure the this compound standard has high isotopic purity.

    • Optimize MS/MS Transitions: Select specific and sensitive MRM (Multiple Reaction Monitoring) transitions for both the analyte and the internal standard to minimize any potential overlap.

    • Concentration of Internal Standard: The concentration of the internal standard should be carefully chosen to be in a similar range as the expected analyte concentrations to minimize the relative impact of any cross-contribution.[13][14]

Experimental Protocols

General HPLC/UHPLC Method for Quinmerac and this compound Separation

This method provides a robust starting point for your analysis. Optimization may be required based on your specific instrumentation and sample matrix.

Parameter Condition
Column High-purity, end-capped C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detection Mass Spectrometry (ESI+)

Visualizations

Method Development Workflow

MethodDevelopment cluster_start Initial Conditions cluster_optimize Optimization Cycle cluster_troubleshoot Troubleshooting cluster_solutions Solutions Start Select C18 Column & Acidic Mobile Phase (0.1% FA) Gradient Optimize Gradient Profile Start->Gradient PeakShape Assess Peak Shape Gradient->PeakShape Resolution Check Resolution (Analyte/IS) PeakShape->Resolution Sensitivity Evaluate Sensitivity & Matrix Effects Resolution->Sensitivity Tailing Peak Tailing? Sensitivity->Tailing PoorRes Poor Resolution? Sensitivity->PoorRes LowSignal Low Signal? Sensitivity->LowSignal AdjustpH Adjust Mobile Phase pH / Change Column Tailing->AdjustpH ShallowGradient Use Shallower Gradient / Change Organic Modifier PoorRes->ShallowGradient SamplePrep Improve Sample Prep / Optimize MS LowSignal->SamplePrep AdjustpH->Gradient Re-optimize ShallowGradient->Gradient Re-optimize SamplePrep->Gradient Re-optimize

Caption: Workflow for optimizing the chromatographic separation of Quinmerac.

Impact of Mobile Phase pH on Quinmerac Retention

pH_Effect cluster_ph Mobile Phase pH vs. Quinmerac pKa (3.96) cluster_column C18 Stationary Phase pH_low pH_low C18 Hydrophobic C18 Chains pH_low->C18 Strong Hydrophobic Interaction pH_high pH_high pH_high->C18 Weak Interaction / Ionic Repulsion

Caption: Effect of mobile phase pH on Quinmerac's chromatographic behavior.

References

Sources

Technical Support Center: Matrix Effects in Quinmerac-13C6 Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of Quinmerac and its stable isotope-labeled internal standard, Quinmerac-13C6. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in quantitative analysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we will delve into the causes of matrix effects, provide robust troubleshooting strategies, and answer frequently asked questions to ensure the accuracy and reliability of your experimental data.

Section 1: Understanding Matrix Effects in LC-MS/MS Analysis

Matrix effects are a significant challenge in LC-MS/MS analysis, causing either suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix.[1][2][3] These interferences can compromise the accuracy, precision, and sensitivity of the analytical method.[4]

What Causes Matrix Effects?

Matrix effects arise from the competition between the analyte of interest (Quinmerac) and other components of the sample for ionization in the mass spectrometer's ion source.[2][5] The "matrix" encompasses all components within a sample other than the target analyte, such as proteins, salts, lipids, and other endogenous materials.[1] Key mechanisms contributing to matrix effects include:

  • Ion Suppression: This is the most common matrix effect, where co-eluting compounds reduce the ionization efficiency of the analyte.[1][6] This can occur through several mechanisms:

    • Competition for Charge: In electrospray ionization (ESI), a limited number of charges are available on the droplet surface. High concentrations of matrix components can compete with the analyte for these charges, leading to a decreased analyte signal.[1]

    • Changes in Droplet Properties: Co-eluting substances can alter the physical properties of the ESI droplets, such as surface tension and viscosity, hindering solvent evaporation and the subsequent release of gas-phase analyte ions.[4][7]

    • Neutralization: Basic compounds in the matrix can deprotonate and neutralize the charged analyte ions, reducing the signal.[4][7]

  • Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of the analyte, leading to an artificially high signal.[1]

The complexity of the sample matrix, such as soil, water, or biological fluids, directly influences the severity of matrix effects.

The Role of this compound as a Stable Isotope-Labeled Internal Standard

To compensate for matrix effects, a stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred choice.[1][4] A SIL-IS has nearly identical physicochemical properties to the analyte, meaning it will co-elute and experience the same degree of ion suppression or enhancement.[8][9] By measuring the ratio of the analyte response to the SIL-IS response, variability introduced by the matrix can be effectively normalized, leading to more accurate and precise quantification.[1][10]

It is crucial to select a high-quality SIL-IS. While deuterium-labeled standards are common, they can sometimes exhibit slight chromatographic shifts (isotopic effects) compared to the native analyte, potentially compromising their ability to perfectly compensate for matrix effects if they don't co-elute precisely.[11] Carbon-13 labeled standards, like this compound, are generally less prone to such chromatographic shifts and are considered a robust choice for minimizing ion suppression effects.[12][13]

Section 2: Troubleshooting Guide for Matrix Effects

This section provides a structured approach to identifying and mitigating matrix effects during the analysis of Quinmerac using this compound.

Problem 1: Poor Reproducibility and Accuracy in Quality Control (QC) Samples

Symptoms:

  • High relative standard deviation (%RSD) for QC samples.

  • Inaccurate back-calculation of QC concentrations.

  • Drifting instrument response over an analytical run.

Possible Cause: Inconsistent matrix effects between individual samples.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor QC reproducibility.

Detailed Steps:

  • Quantify the Matrix Effect:

    • Protocol: Perform a post-extraction spike experiment.[4]

      • Extract a blank matrix sample (e.g., soil, plasma).

      • Spike the extracted blank matrix with a known concentration of Quinmerac and this compound.

      • Prepare a corresponding standard in a neat solvent (e.g., mobile phase) at the same concentration.

      • Analyze both samples and compare the peak areas.

    • Calculation:

      • Matrix Factor (MF) = (Peak Area in Spiked Extract) / (Peak Area in Neat Solution)

      • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[3]

      • The IS-Normalized MF should be close to 1.0.[3]

  • Optimize Sample Preparation: If significant and variable matrix effects are observed, enhance the sample cleanup.

    • Solid-Phase Extraction (SPE): This is a highly effective technique for removing interfering matrix components.[1][11]

    • Liquid-Liquid Extraction (LLE): Can be optimized by adjusting the pH and using different organic solvents to selectively extract Quinmerac while leaving interferences behind.[14]

    • Protein Precipitation (PPT): A simpler but often less clean method. If used, consider newer plates designed to also remove phospholipids.[14]

    | Sample Preparation Technique | Pros | Cons | | :--- | :--- | :--- | | Dilute-and-Shoot | Fast, simple, inexpensive. | Prone to significant matrix effects.[11][15] | | Protein Precipitation (PPT) | Simple, applicable to many samples. | Co-precipitation of interferences, may not remove phospholipids.[14] | | Liquid-Liquid Extraction (LLE) | Good for removing salts and polar interferences. | Can be labor-intensive, requires solvent optimization.[1][14] | | Solid-Phase Extraction (SPE) | Highly selective, provides the cleanest extracts. | More complex method development, higher cost.[1][11] |

  • Refine Chromatographic Conditions:

    • Modify the LC gradient to achieve better separation between Quinmerac and co-eluting matrix components.[1][5] Even a slight shift in retention time can move the analyte out of a region of ion suppression.[4]

    • Consider a smaller injection volume to reduce the total amount of matrix introduced into the system.[4]

Problem 2: Low Signal Intensity or Complete Signal Loss for Quinmerac

Symptoms:

  • Analyte peak is very small or absent, even at moderate concentrations.

  • Poor sensitivity and high limit of quantification (LOQ).

Possible Cause: Severe ion suppression.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low or absent signal.

Detailed Steps:

  • Perform a Post-Column Infusion Experiment: This is a qualitative technique to visualize regions of ion suppression across the entire chromatogram.[4]

    • Protocol:

      • Infuse a standard solution of Quinmerac at a constant flow rate into the LC eluent stream after the analytical column but before the MS ion source.

      • Inject a blank, extracted matrix sample onto the column.

      • Monitor the Quinmerac signal. A stable baseline will be observed. Any dip in this baseline indicates a region of ion suppression caused by eluting matrix components.[4]

  • Adjust Chromatography: If the retention time of Quinmerac coincides with a significant suppression zone, adjust the chromatographic method (e.g., gradient, column chemistry) to shift its elution to a cleaner region of the chromatogram.[16]

  • Improve Sample Cleanup: As with reproducibility issues, a more rigorous sample preparation method like SPE or LLE is the most effective way to remove the interfering compounds causing severe suppression.[14][17]

  • Consider Alternative Ionization: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[6] If extensive sample cleanup and chromatographic optimization fail, testing the method with an APCI source may provide a solution, assuming Quinmerac ionizes efficiently with this technique.

Section 3: Frequently Asked Questions (FAQs)

Q1: My this compound internal standard signal is also low. Does this mean I don't need to worry about matrix effects?

A: Not necessarily. While the low IS signal confirms the presence of ion suppression, it doesn't guarantee accurate correction. If the suppression is extreme, both analyte and IS signals can be driven down to a level where sensitivity and reproducibility are compromised. The goal is to minimize the matrix effect first, then use the SIL-IS to compensate for any remaining, consistent suppression.[14]

Q2: What are matrix-matched calibrants and when should I use them?

A: Matrix-matched calibrants are calibration standards prepared in a blank matrix extract that is assumed to be identical to the study samples.[1][8] This approach helps to ensure that the calibrants and the unknown samples experience the same matrix effect. They are particularly useful when a reliable SIL-IS is not available or when matrix effects cannot be eliminated through sample preparation.

Q3: Can I just dilute my sample to reduce matrix effects?

A: Yes, sample dilution is a simple and sometimes effective strategy to reduce the concentration of interfering matrix components.[4][15] However, this approach is only feasible if the resulting concentration of Quinmerac is still well above the method's limit of quantification (LOQ).

Q4: How do I know if my sample preparation method is effective enough?

A: The effectiveness of your sample preparation should be validated. According to regulatory guidelines from bodies like the FDA and EMA, this involves assessing the matrix effect across multiple lots of the matrix to ensure it is consistent and does not impact accuracy and precision.[18][19][20] An ideal method will yield an IS-normalized matrix factor close to 1.0 with low variability between different matrix sources.[3]

Q5: Could the LC column itself be causing signal loss?

A: In some cases, particularly with compounds that can chelate metals, the stainless steel hardware of standard HPLC columns can cause analyte adsorption and signal loss.[21] If you suspect this is an issue, testing a metal-free or PEEK-lined column could be a valuable troubleshooting step.

References

  • Tan, S. K., Shaw, P. N., & Hewavitharana, A. K. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Retrieved from [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]

  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. Retrieved from [Link]

  • Bowman, D., Bhandari, D., & Calafat, A. M. (2023). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. Journal of Analytical Toxicology. Retrieved from [Link]

  • Gy μεγαλύτερος. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples? Gy μεγαλύτερος. Retrieved from [Link]

  • D'Auria, G., Di Stasio, E., & Racioppi, R. (2022). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]

  • Yamaguchi, H., et al. (2018). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science. Retrieved from [Link]

  • Calafat, A. M., & Valentin-Blasini, L. (2015). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of the Analysis of Food and Drugs. Retrieved from [Link]

  • Hsieh, Y. (2018). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. Retrieved from [Link]

  • Kaza, M., et al. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Science.gov. (n.d.). isotope-labeled internal standards: Topics by Science.gov. Retrieved from [Link]

  • Hailemariam, T., & Bekele, T. (2015). Recent advances in sample preparation techniques for environmental matrix. International Journal of Modern Chemistry and Applied Science. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Kaza, M., et al. (2019). Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? ResearchGate. Retrieved from [Link]

  • Reddit. (2023). Internal standards for pesticide residues analysis, with GC-MS/MS and optimization approach. Retrieved from [Link]

  • Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]

  • Dr. Ehrenstorfer. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation. Retrieved from [Link]

  • Braun, M., et al. (2021). Sample Preparation Techniques for the Analysis of Microplastics in Soil—A Review. Polymers. Retrieved from [Link]

  • Li, W., & Tse, F. L. S. (2015). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]

  • Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from [Link]

  • Orazi, J., & D'Ovidio, K. (2018). An Uncommon Fix for LC–MS Ion Suppression. LCGC International. Retrieved from [Link]

  • Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Foods. Retrieved from [Link]

  • ResearchGate. (2020). Evaluation of matrix effects in different multipesticide residue analysis methods using liquid chromatography-tandem mass spectrometry, including an automated two-dimensional cleanup approach. Retrieved from [Link]

  • Lee, S. (2013). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Today. Retrieved from [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Niessen, W. M. A. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? Retrieved from [Link]

  • YouTube. (2025). Troubleshooting ion suppression in LC–MS analysis. Retrieved from [Link]

  • Hegstad, S., et al. (2011). C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. Journal of Chromatography A. Retrieved from [Link]

  • Rychlik, M., & Asam, S. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Unice, K. M., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. International Journal of Environmental Research and Public Health. Retrieved from [Link]

Sources

Technical Support Center: Quinmerac-13C6 Isotopic Purity Correction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Quinmerac-13C6. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound as an internal standard in their analytical workflows. As your dedicated Senior Application Scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and ensure the highest data integrity.

This resource will address common questions and challenges related to isotopic impurities in this compound, providing practical, step-by-step protocols for assessment and correction.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: Quinmerac is a selective herbicide used to control broad-leaved weeds.[1][2][3] Its chemical formula is C₁₁H₈ClNO₂.[2][4] this compound is a stable isotope-labeled (SIL) version of the molecule where six of the eleven carbon atoms have been replaced with the heavy isotope, Carbon-13 (¹³C).

This SIL analog is an ideal internal standard for quantitative analysis, particularly with Liquid Chromatography-Mass Spectrometry (LC-MS).[5][6] Because it is chemically identical to the unlabeled analyte (the "native" Quinmerac), it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer. However, its increased mass allows it to be distinguished from the native compound by the MS detector. This co-analysis corrects for variability in sample preparation, injection volume, and matrix effects, leading to highly accurate quantification.[5]

Q2: What are isotopic impurities and why are they a concern?

A2: Isotopic impurities refer to the presence of molecules with unintended isotopic compositions within your this compound standard. Due to the natural abundance of stable isotopes (primarily ¹³C, which constitutes about 1.1% of all carbon), even unlabeled compounds have a predictable isotopic distribution (M+1, M+2 peaks).[7][8]

In the synthesis of this compound, it is practically impossible to achieve 100% incorporation of ¹³C at all six labeled positions. This results in a distribution of isotopologues, including:

  • M+5: Quinmerac with five ¹³C atoms instead of six.

  • M+4: Quinmerac with four ¹³C atoms instead of six.

  • Unlabeled (M+0): Trace amounts of native Quinmerac.

These impurities are a concern because their isotopic peaks can overlap with the signal of the native analyte you are trying to measure, or vice-versa. For instance, the M+6 peak of the native analyte can contribute to the signal of the M+0 peak of the labeled standard. This "cross-talk" can lead to a non-linear calibration curve and biased (inaccurate) quantitative results.[9]

Q3: My Certificate of Analysis (CofA) for this compound states 98% isotopic purity. What does this mean and is it sufficient?

A3: An isotopic purity of 98% on your CofA typically means that 98% of the labeled molecules are the desired M+6 isotopologue. The remaining 2% consists of other isotopologues (M+5, M+4, etc.).

Whether this is sufficient depends on your assay's required level of accuracy and the concentration ratio of your standard to your analyte. For many applications, 98% is a high level of enrichment. However, for assays requiring high precision or where the analyte concentration is very low relative to the internal standard, this 2% impurity can introduce significant bias. Therefore, it is best practice to always assess and correct for these impurities.[10][11]

Troubleshooting Guide: Isotopic Purity Assessment & Correction

This section provides a systematic approach to identifying, quantifying, and correcting for isotopic impurities in your this compound standard.

Issue 1: How do I experimentally verify the isotopic purity of my this compound standard?

Causality: Before using a new lot of internal standard, you must verify its isotopic distribution. This ensures that the information on the CofA is accurate and allows you to generate the necessary correction factors for your specific instrument and method. High-resolution mass spectrometry (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is the preferred tool for this task due to its ability to resolve closely spaced isotopic peaks.[11][12]

Workflow for Isotopic Purity Assessment:

G cluster_prep Sample Preparation cluster_acq LC-HRMS Acquisition cluster_analysis Data Analysis prep Prepare a high-concentration solution of this compound (e.g., 1 µg/mL) in a clean solvent (e.g., Acetonitrile). inject_blank Inject solvent blank to ensure no background interference. prep->inject_blank Step 1 blank Prepare a solvent blank. inject_sample Inject the this compound solution. Acquire data in full scan mode. inject_blank->inject_sample Step 2 eic Generate Extracted Ion Chromatograms (EICs) for the expected isotopologues (e.g., M+0 to M+6). inject_sample->eic Step 3 integrate Integrate the peak area for each isotopologue's EIC. eic->integrate Step 4 calculate Calculate the relative abundance of each isotopologue as a percentage of the total area. integrate->calculate Step 5 caption Workflow for Isotopic Purity Assessment G cluster_data Data Acquisition cluster_factors Define Correction Factors cluster_correct Mathematical Correction acquire Acquire LC-MS data for samples containing native analyte (A) and IS (B). measure Measure observed peak areas for native analyte (Obs_A) and IS (Obs_B). acquire->measure formula Apply correction formulas: True_A = f(Obs_A, Obs_B, dist_a, dist_b) True_B = f(Obs_A, Obs_B, dist_a, dist_b) measure->formula dist_a Determine natural isotopic distribution of native analyte (A). dist_a->formula dist_b Determine isotopic distribution of IS (B) from purity assessment. dist_b->formula ratio Calculate corrected response ratio: Ratio = True_A / True_B formula->ratio caption Isotopic Correction Logic

Sources

Troubleshooting Low Recovery of Quinmerac-13C6 Internal Standard

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinmerac-13C6

Welcome to the technical support guide for troubleshooting low recovery of this compound. As a stable isotope-labeled internal standard (SIL-IS), the recovery of this compound is a critical indicator of method performance. Its behavior should closely mimic the native Quinmerac analyte, and therefore, low or variable recovery signals a fundamental issue in the analytical workflow that must be addressed to ensure data integrity.[1][2] This guide provides a systematic, question-and-answer approach to diagnosing and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is unacceptably low (<75%). Where should I begin my investigation?

A1: The most critical first step is to determine where in the process the analyte is being lost. Simply observing a low signal in the final vial is not enough for diagnosis. A systematic fraction collection experiment is the most effective way to pinpoint the loss.[3]

Protocol: Systematic Fraction Collection for SPE/LLE

  • Prepare a Control Sample: Spike a known concentration of this compound into a clean solvent (e.g., mobile phase) that is free of matrix. This serves as your 100% recovery reference.

  • Process a Matrix Sample: Prepare and process a real-world sample (e.g., plasma, soil extract) spiked with the same concentration of this compound.

  • Collect All Fractions: During the sample preparation process, meticulously collect every liquid fraction in separate, clearly labeled vials.

    • For Solid-Phase Extraction (SPE):

      • Fraction 1: Sample Load Flow-through

      • Fraction 2: Wash Solvent #1

      • Fraction 3: Wash Solvent #2 (if applicable)

      • Fraction 4: Final Eluate (this is your intended sample)

    • For Liquid-Liquid Extraction (LLE):

      • Fraction 1: Original Aqueous Layer (post-extraction)

      • Fraction 2: Organic Extract (your intended sample)

      • Fraction 3: Subsequent wash/back-extraction layers (if applicable)

  • Analyze All Fractions: Analyze all collected fractions, including the final intended sample and the 100% reference, using your established LC-MS/MS method.

  • Interpret the Results: The distribution of the this compound signal across these fractions will reveal the problematic step. This initial diagnostic workflow is crucial and will guide all subsequent troubleshooting efforts.[3][4]

Diagnostic Workflow & Troubleshooting

The results from your fraction collection experiment will point you to one of the following scenarios.

Troubleshooting_Workflow cluster_spe Scenario 1: Analyte Lost During Sample Preparation cluster_post Scenario 2: Analyte Lost After Extraction or During Analysis start Low Recovery of this compound Observed fraction_collection Perform Systematic Fraction Collection start->fraction_collection found_in_load Found in Sample Load Flow-through fraction_collection->found_in_load SPE found_in_wash Found in Wash Fraction fraction_collection->found_in_wash SPE not_in_eluate Not Found in Any Fraction (Stuck on Sorbent) fraction_collection->not_in_eluate SPE found_in_eluate Recovery is High in Eluate, but Low in Final Vial/Analysis fraction_collection->found_in_eluate All Methods sol_load Issue: Poor Retention - Incorrect SPE phase - Wrong sample pH - Sample solvent too strong - High flow rate found_in_load->sol_load sol_wash Issue: Premature Elution - Wash solvent is too strong - Incorrect wash pH found_in_wash->sol_wash sol_elute Issue: Incomplete Elution - Elution solvent too weak - Insufficient volume - Wrong elution pH not_in_eluate->sol_elute sol_post Issue: Post-Extraction Loss or Signal Suppression - Adsorption to labware - Degradation in solvent - Evaporation errors - Severe matrix effects found_in_eluate->sol_post SPE_pH_Optimization cluster_retention Retention Step (Sample Loading) cluster_elution Elution Step ph_low Sample pH < 2 quin_neutral Quinmerac is Neutral (COOH) ph_low->quin_neutral protonates c18_sorbent Reversed-Phase Sorbent (e.g., C18) quin_neutral->c18_sorbent binds via hydrophobic interaction retention Strong Retention c18_sorbent->retention ph_high Elution Solvent (e.g., MeOH with NH4OH, pH > 6) quin_ionized Quinmerac is Ionized (COO-) ph_high->quin_ionized deprotonates elution Efficient Elution quin_ionized->elution disrupts binding c18_sorbent_elute Reversed-Phase Sorbent (e.g., C18)

Caption: pH control is critical for retaining and eluting Quinmerac on C18 SPE sorbents.

Q3: The analyte was found in the "Wash Fraction." What causes this premature elution?

A3: This means your wash step is too aggressive and is stripping the analyte from the sorbent along with the interferences.

Causality:

  • Wash Solvent Strength: The organic content of your wash solvent is too high. A wash step is designed to remove weakly bound, interfering compounds, but if it's too similar in strength to your elution solvent, it will also remove your analyte. [3]* Incorrect pH: If the pH of the wash solvent is too high (e.g., > 4), it can begin to ionize the Quinmerac, reducing its retention and causing it to elute prematurely.

Solutions & Protocols:

  • Reduce Organic Content: Decrease the percentage of organic solvent (e.g., methanol, acetonitrile) in your wash step. For example, if you are using 40% methanol, try 10% or 20%. The wash solvent should be just strong enough to remove interferences but weak enough to leave the analyte bound.

  • Maintain Low pH: Ensure your wash solvent is acidified to the same pH as your loading solution (pH < 2) to keep the analyte in its neutral, retained form.

Q4: The analyte is not in the flow-through or wash, and recovery in the eluate is still low. Why is it not eluting?

A4: This suggests that the analyte is strongly bound to the sorbent and the elution solvent is not sufficient to remove it. This can also happen if secondary interactions (e.g., polar interactions with silica) are occurring.

Causality:

  • Elution Solvent is Too Weak: The solvent may not have sufficient strength (polarity) to disrupt the hydrophobic interaction between Quinmerac and the sorbent. [5][6]* Insufficient Elution Volume: You may not be using enough solvent to completely wash the analyte off the cartridge. [7]* pH is Not Optimal for Elution: For acidic compounds, making them more polar can aid elution. Raising the pH of the elution solvent (e.g., with a small amount of ammonium hydroxide) will ionize the Quinmerac, making it less retained by the non-polar sorbent.

Solutions & Protocols:

  • Increase Elution Solvent Strength: Increase the percentage of organic solvent in your elution step (e.g., from 70% to 90-100% methanol or acetonitrile).

  • Modify Elution Solvent pH: Add a small amount of base (e.g., 0.5-2% ammonium hydroxide) to your organic elution solvent. This will deprotonate the Quinmerac, making it charged and easily eluted from the non-polar sorbent.

  • Increase Elution Volume: Try eluting with multiple, smaller aliquots. For example, instead of one 2 mL elution, try two separate 1 mL elutions and combine them. [6]

    Parameter Recommended Condition for this compound on Reversed-Phase SPE Rationale
    Sample pH < 2.0 (e.g., add 0.1% Formic Acid) Ensures carboxylic acid is protonated (neutral) for strong retention. [8][9]
    Wash Solvent Low organic % (e.g., 5-10% MeOH) in acidified water Removes polar interferences without eluting the neutral analyte. [3]

    | Elution Solvent | High organic % (e.g., 90% MeOH) +/- small amount of base (e.g., 1% NH4OH) | Disrupts hydrophobic interactions. Base ensures deprotonation for complete elution. [5]|

Q5: I'm using Liquid-Liquid Extraction (LLE) and my recovery is low. What are the key parameters to check?

A5: Similar to SPE, pH and solvent choice are paramount for the successful LLE of ionizable compounds like Quinmerac.

Causality:

  • Incorrect Aqueous pH: To extract an acid into an organic solvent, the aqueous phase pH must be low enough to neutralize the analyte, making it less water-soluble and more organic-soluble. [8][10]* Poor Solvent Choice: The polarity of the extraction solvent must be matched to the analyte. A solvent that is too non-polar (like hexane) may not efficiently extract a moderately polar molecule like Quinmerac. [10][11]* Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers can trap the analyte, leading to poor recovery and reproducibility. [9] Solutions & Protocols:

  • Optimize pH: Acidify the aqueous sample to pH < 2 before adding the organic extraction solvent.

  • Select an Appropriate Solvent: Use a solvent of intermediate polarity, such as ethyl acetate or a mixture of dichloromethane and isopropanol.

  • "Salting Out": Add a neutral salt (e.g., sodium chloride or sodium sulfate) to the aqueous phase. This increases the polarity of the aqueous layer, reducing the solubility of Quinmerac and driving it into the organic phase. [8]4. Break Emulsions: If emulsions form, try centrifugation, adding more salt, or gently swirling rather than vigorous shaking.

Scenario 2: Post-Extraction Loss & Analytical Issues

If your fraction collection experiment shows good recovery in the eluate, but the signal is low in the final autosampler vial, the problem lies in the steps after extraction or within the LC-MS system itself.

Q6: My recovery is good immediately after elution but drops after the evaporation and reconstitution step. What's happening?

A6: This points to issues with analyte loss during the dry-down step or instability in the final reconstitution solvent.

Causality:

  • Adsorption to Surfaces: As the solvent evaporates, the analyte becomes highly concentrated and can adsorb irreversibly to the walls of the glass or plastic tube. This is a common problem for many analytes. [1]* Analyte Volatility/Degradation: While less common for Quinmerac, some compounds can be lost due to volatility if the evaporation temperature is too high or the nitrogen stream is too aggressive. Degradation can also occur if the analyte is unstable when dry. [7]* Poor Reconstitution Solubility: The analyte may not be fully soluble in the reconstitution solvent, leading to precipitation and an apparent loss of recovery.

Solutions & Protocols:

  • Use Silanized Glassware: Treat your tubes with a silanizing agent to cap active sites and prevent adsorption. Alternatively, use low-adsorption polypropylene tubes.

  • Reconstitute Carefully: Ensure the reconstitution solvent has sufficient organic content to fully dissolve the analyte. Vortex thoroughly and allow adequate time for dissolution before transferring to an autosampler vial.

  • Avoid Complete Dryness: For particularly "sticky" compounds, it can be beneficial to stop the evaporation just short of complete dryness, leaving a very small volume of solvent, and then proceeding immediately to reconstitution.

Q7: My this compound signal is low, but so is the signal for my native analyte. Could it be a problem with the LC-MS/MS instrument?

A7: Yes. While a SIL-IS is designed to compensate for matrix effects, severe ion suppression can reduce the signal of both the analyte and the internal standard to a point where they are undetectable or have very poor signal-to-noise. [12][13] Causality:

  • Severe Ion Suppression: Co-eluting matrix components (e.g., phospholipids, salts) from the sample can compete with the analyte and IS for ionization in the MS source, drastically reducing their signal intensity. [13][14][15]* Instrument Contamination: A dirty ion source, capillary, or mass spectrometer optics can lead to a general loss of sensitivity for all compounds. [14][16]* Incorrect MS/MS Parameters: Sub-optimal collision energy or incorrect precursor/product ion selection will result in a weak signal. [14] Solutions & Protocols:

  • Evaluate Matrix Effects: Perform a post-extraction spike experiment. Compare the signal of this compound spiked into a blank, extracted matrix sample versus the signal in a clean solvent. A significant drop in the matrix sample indicates ion suppression.

  • Improve Chromatographic Separation: Modify your LC gradient to better separate Quinmerac from the region where matrix components elute (often very early in the run for reversed-phase).

  • Clean the Instrument: Follow the manufacturer's procedure for cleaning the ion source and transfer optics. [16]4. Optimize MS/MS Method: Re-infuse a standard solution of this compound to ensure the mass spectrometer is tuned correctly and the optimal fragmentation parameters are being used.

References

  • ANPEL Laboratory Technologies. (2022). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Available from: [Link]

  • Welch Materials, Inc. (2024). Troubleshooting Low Recovery Rates in Chromatographic Analysis. WelchLab. Available from: [Link]

  • Phenomenex. (2021). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Available from: [Link]

  • ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. Available from: [Link]

  • Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. Available from: [Link]

  • Element Lab Solutions. Liquid-Liquid Extraction Techniques Principles and Optimisation. Available from: [Link]

  • Lamb, E., & Goetz, G. (2014). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. Bioanalysis Zone. Available from: [Link]

  • LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Available from: [Link]

  • Lee, J. E., & Lee, S. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America. Available from: [Link]

  • Kažoka, H. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega. Available from: [Link]

  • SCION Instruments. (2021). How Can We Improve Our Liquid-Liquid Extraction Processes?. Available from: [Link]

  • Longdom Publishing. (2023). Matrix Effects and Ion Suppression in LC-MS: A Practical Guide for Researchers. Journal of Analytical & Bioanalytical Techniques. Available from: [Link]

  • Geek Force Network. (2024). What Affects Internal Standard Response in LC-MS/MS?. Available from: [Link]

  • Shimadzu Scientific Instruments. LCMS Troubleshooting Tips. Available from: [Link]

  • American Association for Clinical Chemistry. (2019). Questioning Quality Assurance in Clinical Mass Spectrometry. Available from: [Link]

  • National Center for Biotechnology Information. Quinmerac. PubChem Compound Database. Available from: [Link]

Sources

minimizing ion fragmentation of Quinmerac-13C6 in MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, analytical chemists, and drug development professionals utilizing Quinmerac-13C6 as an internal standard in mass spectrometry-based assays. Quinmerac, a quinolinecarboxylic acid herbicide, and its stable isotope-labeled counterpart, this compound, are frequently analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS). A common challenge encountered during method development is the unwanted fragmentation of the [M+H]+ ion, either within the ion source (in-source fragmentation) or during MS/MS analysis.

Minimizing this fragmentation is critical for achieving optimal assay sensitivity, accuracy, and reproducibility. This guide provides a comprehensive set of troubleshooting strategies, detailed experimental protocols, and underlying scientific principles to help you maintain the structural integrity of your this compound internal standard, thereby ensuring the robustness of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled (SIL) version of the herbicide Quinmerac. It contains six Carbon-13 (¹³C) atoms in its molecular structure. In quantitative mass spectrometry, particularly LC-MS, SIL internal standards are considered the gold standard. They are ideal because they co-elute chromatographically with the unlabeled analyte and exhibit nearly identical ionization efficiency, but are distinguishable by their difference in mass-to-charge ratio (m/z). This allows for precise correction of matrix effects and variations in sample preparation and instrument response.

Q2: What is ion fragmentation in the context of this assay?

A2: Ion fragmentation is the process by which a molecule, after being ionized, breaks down into smaller, charged fragments. In the case of this compound, the protonated molecule ([M+H]⁺) can prematurely fragment in the ion source or be intentionally fragmented in the collision cell of a tandem mass spectrometer. While intentional fragmentation is the basis of Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) assays, unintentional, or "in-source," fragmentation is a common problem that can reduce the abundance of the precursor ion, compromising the sensitivity and accuracy of the assay.

Q3: What are the most common fragments of Quinmerac?

A3: The fragmentation of Quinmerac and its labeled analog typically involves the loss of small, stable molecules from the protonated parent molecule. Common fragmentation pathways for compounds with carboxylic acid moieties include the loss of water (H₂O) and carbon dioxide (CO₂). For Quinmerac, a characteristic fragmentation event is the decarboxylation (loss of CO₂) of the precursor ion. Understanding these pathways is the first step in optimizing instrument parameters to minimize unwanted fragmentation.

Troubleshooting Guide: Minimizing this compound Fragmentation

This section provides a systematic approach to diagnosing and mitigating unwanted ion fragmentation. Each issue is presented in a question-and-answer format, followed by a detailed explanation and a step-by-step protocol.

Issue 1: Excessive In-Source Fragmentation of the [M+H]⁺ Ion

Question: I am infusing a standard solution of this compound, but I observe a very low abundance of the precursor ion and a high abundance of a fragment ion, even without intentional fragmentation in the collision cell. Why is this happening?

Answer: This phenomenon is known as "in-source" fragmentation (or in-source decay), and it occurs when the conditions within the electrospray ionization (ESI) source are too harsh, causing the newly formed ions to fragment before they enter the mass analyzer. For quinolinecarboxylic acids like Quinmerac, the carboxylic acid group is susceptible to fragmentation. The primary cause is often excessive energy being transferred to the ions through high voltages or temperatures in the source region.

In ESI, the analyte solution is nebulized and desolvated to form gas-phase ions. Key parameters that influence the energy imparted to these ions include:

  • Capillary Voltage (Vcap): Affects the efficiency of the electrospray process. Excessively high voltage can induce discharge and fragmentation.

  • Cone Voltage (or Declustering Potential): This is one of the most critical parameters for controlling in-source fragmentation. It's the potential difference between the sampling cone and the skimmer, which helps to break up solvent clusters. However, if set too high, it accelerates the ions and causes them to collide with residual gas molecules with enough energy to induce fragmentation.

  • Source & Desolvation Temperatures: High temperatures are necessary for efficient desolvation, but excessive heat can provide enough thermal energy to cause labile molecules to fragment.

This protocol will guide you through a systematic optimization of the key ESI source parameters to minimize in-source fragmentation.

Objective: To find the optimal balance of source parameters that maximizes the signal of the this compound precursor ion ([M+H]⁺) while minimizing the signal of its in-source fragments.

Materials:

  • This compound standard solution (e.g., 100 ng/mL in a suitable solvent like 50:50 acetonitrile:water with 0.1% formic acid).

  • A syringe pump for direct infusion.

  • Your LC-MS system.

Procedure:

  • Initial Setup:

    • Infuse the this compound standard solution at a constant flow rate (e.g., 10 µL/min).

    • Set the mass spectrometer to scan in full scan mode over a relevant m/z range (e.g., m/z 150-350) to monitor both the precursor and potential fragments.

  • Cone Voltage/Declustering Potential Optimization:

    • Begin with a low cone voltage (e.g., 10-15 V).

    • Gradually increase the voltage in small increments (e.g., 5 V steps).

    • At each step, record the intensity of the precursor ion and any major fragment ions.

    • Plot the intensities of the precursor and fragment ions as a function of the cone voltage. You should observe an initial increase in the precursor signal, followed by a decrease as the fragment signal begins to dominate.

    • Select the cone voltage that provides the highest precursor ion intensity with the lowest fragment ion intensity.

  • Temperature Optimization:

    • Set the cone voltage to the optimal value determined in the previous step.

    • Start with a relatively low desolvation temperature (e.g., 250-300 °C).

    • Incrementally increase the temperature (e.g., in 25 °C steps) while monitoring the ion intensities.

    • Identify the temperature that provides good desolvation (stable signal) without inducing significant thermal fragmentation.

  • Gas Flow Rate Optimization:

    • With the optimized cone voltage and temperature, adjust the nebulizer and desolvation gas flow rates.

    • Higher gas flows can aid in desolvation but may also require higher temperatures. Find a balance that results in a stable and intense precursor ion signal.

  • Final Verification:

    • Once all parameters are optimized, acquire a final spectrum to confirm the high abundance of the [M+H]⁺ ion and minimal in-source fragmentation.

ParameterStarting ValueOptimized RangeRationale
Cone Voltage (V) 1020 - 40Balances ion transmission and fragmentation. Values are instrument-dependent.
Desolvation Temp (°C) 250300 - 400Ensures efficient solvent evaporation without thermal degradation.
Capillary Voltage (kV) 3.02.5 - 3.5Optimizes spray stability.
Nebulizer Gas (L/hr) VariesInstrument SpecificAdjust for a stable spray.
Issue 2: Poor Precursor Ion Selection for MS/MS

Question: I have optimized my source conditions, but when I try to perform MS/MS analysis, I get a weak product ion signal. How can I improve this?

Answer: Even with a stable precursor ion from the source, efficient fragmentation in the collision cell and transmission of the product ions are necessary for a sensitive MS/MS experiment (like MRM). If your product ion signal is weak, it could be due to several factors: suboptimal collision energy, poor precursor ion isolation, or the selection of a non-optimal product ion.

Collision-Induced Dissociation (CID) is the process used in tandem mass spectrometry to fragment a selected precursor ion. The efficiency of this process is highly dependent on the Collision Energy (CE) .

  • Collision Energy (CE): This parameter controls the kinetic energy with which the precursor ions collide with the neutral gas molecules (e.g., argon or nitrogen) in the collision cell.

    • Too low CE: Insufficient fragmentation, resulting in a low product ion signal and high precursor ion signal.

    • Too high CE: Excessive fragmentation, where the primary product ions are further fragmented into smaller, less specific ions, or "shattering" of the ion occurs, leading to a loss of signal for the desired product ion.

Objective: To determine the collision energy that yields the highest intensity for the desired product ion from the this compound precursor.

Procedure:

  • Setup:

    • Infuse the this compound standard solution using the optimized source conditions from Protocol 1.

    • Set up a product ion scan experiment on your mass spectrometer. This involves isolating the this compound precursor ion in the first mass analyzer (Q1) and scanning the second mass analyzer (Q3) to detect all resulting fragment ions.

  • Collision Energy Ramp:

    • Begin with a low collision energy (e.g., 5 eV).

    • Acquire a product ion spectrum.

    • Increase the collision energy in increments (e.g., 2-3 eV steps) and acquire a spectrum at each step, up to a relatively high value (e.g., 50 eV).

  • Data Analysis:

    • Review the acquired spectra to identify the most abundant and specific product ions. For this compound, the decarboxylated product ion is often a good choice.

    • For each major product ion, plot its intensity versus the collision energy. This is known as a collision energy profile or breakdown curve.

    • The optimal collision energy for a given MRM transition is the value that produces the maximum intensity for the chosen product ion.

TroubleshootingWorkflow Start Start: Low Precursor Ion Signal CheckSource Is In-Source Fragmentation Observed? Start->CheckSource OptimizeSource Execute Protocol 1: Optimize ESI Source Parameters (Cone Voltage, Temp, Gas) CheckSource->OptimizeSource Yes CheckMSMS Is MS/MS Signal Weak? CheckSource->CheckMSMS No OptimizeSource->CheckMSMS OptimizeCE Execute Protocol 2: Optimize Collision Energy (CE) CheckMSMS->OptimizeCE Yes End End: Stable & Sensitive Signal Achieved CheckMSMS->End No OptimizeCE->End

Caption: A logical workflow for troubleshooting this compound fragmentation issues.

FragmentationPathway Precursor This compound [M+H]⁺ (Protonated Precursor) Fragment1 Loss of H₂O ([M+H - H₂O]⁺) Precursor->Fragment1 In-source or CID Fragment2 Loss of CO₂ ([M+H - CO₂]⁺) (Decarboxylated Product) Precursor->Fragment2 In-source or CID

Caption: Common fragmentation pathways for protonated this compound.

References

  • Stable Isotope Labeled Internal Standards in Quantitative Bioanalysis. Source: American Pharmaceutical Review. [Link]

  • A Guide to In-Source Fragmentation. Source: SCIEX. [Link]

best practices for handling and disposing of Quinmerac-13C6

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Quinmerac-13C6. This resource is designed for researchers, analytical scientists, and drug development professionals who utilize this stable isotope-labeled compound in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to ensure your experiments are safe, accurate, and reproducible. This guide offers practical, field-tested advice in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Core Principles & Compound Properties

This compound is the isotopically labeled form of Quinmerac, a selective herbicide from the quinoline group.[1][2] The six carbon atoms in the quinoline ring system have been replaced with the stable, non-radioactive Carbon-13 isotope. This labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS), allowing for precise tracking and measurement of its unlabeled counterpart in complex matrices.[3][4] While it is not radioactive, its chemical properties and hazards are essentially identical to the parent compound, necessitating careful handling and disposal.[4][5]

PropertyValueSource(s)
Chemical Name 7-chloro-3-methylquinoline-8-carboxylic acid-13C6[6]
Chemical Formula C₅¹³C₆H₈ClNO₂[6]
Molecular Weight ~227.64 g/mol (Varies based on enrichment)[2][6]
Appearance Crystalline Solid[7]
Parent Compound Use Herbicide, Synthetic Auxin[2][8]
Isotopically Labeled Use Internal standard for analytical quantification[3]
Primary Hazard Harmful to aquatic life with long-lasting effects[1][7]
Section 2: Frequently Asked Questions (FAQs) on Handling & Storage

This section addresses common queries regarding the day-to-day management of this compound in a laboratory setting.

Q1: What are the immediate safety precautions I should take upon receiving this compound?

A1: Upon receipt, immediately inspect the container for any damage or leaks. Before opening, review the Safety Data Sheet (SDS) provided by the supplier.[9] Always handle the compound inside a chemical fume hood. Standard personal protective equipment (PPE) is mandatory: a lab coat, chemical-resistant gloves (nitrile is a common choice), and safety glasses or goggles.[10][11] If handling the solid powder, take care to avoid generating dust, which could be inhaled.

Q2: How should I properly store this compound to ensure its long-term stability?

A2: The primary goals of storage are to maintain chemical purity and isotopic integrity.[5] Store the compound in its original, tightly sealed container in a cool, dark, and dry place. A freezer at -20°C is recommended for long-term storage. This minimizes the risk of chemical degradation.[12] For compounds sensitive to light, storage in a light-proof box within the freezer is an added layer of protection.[5] Avoid repeated freeze-thaw cycles, as this can introduce moisture and potentially degrade the compound.

Q3: What is the best solvent for preparing a stock solution of this compound?

A3: The choice of solvent depends on your analytical method. Quinmerac is often supplied as a standard in a solvent like acetonitrile.[10] For preparing your own solutions from the solid, high-purity (e.g., HPLC or MS-grade) solvents such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO) are common choices. Always perform a small-scale solubility test first. The causality here is critical: using a high-purity solvent prevents the introduction of contaminants that could interfere with your analysis or degrade the standard over time.

Q4: Can the isotopic label (13C) exchange or degrade over time?

A4: The Carbon-13 label in this compound is exceptionally stable. Unlike deuterium labels, which can sometimes undergo back-exchange in protic solvents, the ¹³C atoms are integral to the molecule's carbon skeleton.[5] Therefore, isotopic exchange is not a significant concern under normal laboratory storage and use conditions. The primary risk is chemical degradation of the molecule itself, not the loss of the label.[5]

Section 3: Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experimentation.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Inconsistent analytical results (poor reproducibility) 1. Degradation of Stock Solution: The solution may have been stored improperly (e.g., at room temperature, exposed to light).2. Inaccurate Pipetting: Errors in serial dilutions.3. Evaporation of Solvent: The container was not sealed properly, leading to a change in concentration.1. Prepare a fresh stock solution from the solid material. Compare its performance against the old solution. Store all solutions at -20°C or below when not in use.[12]2. Use calibrated pipettes and verify your dilution scheme. Perform dilutions gravimetrically for the highest accuracy.3. Use vials with PTFE-lined screw caps to ensure a tight seal and minimize solvent evaporation.
Compound will not fully dissolve in the chosen solvent 1. Incorrect Solvent Choice: The polarity of the solvent may not be appropriate for Quinmerac.2. Solution is Supersaturated: Attempting to dissolve too much compound in a small volume of solvent.3. Low Temperature: The solvent may be too cold, reducing solubility.1. Consult the supplier's documentation or chemical databases like PubChem for solubility data.[2] Test alternative solvents of different polarities (e.g., methanol, DMSO).2. Prepare a more dilute solution. It is always easier to dilute a stock than to force more solid into a solution.3. Gently warm the solution in a water bath and use sonication to aid dissolution. Allow the solution to return to room temperature before use to ensure accuracy.
Visible contamination or discoloration of the solid compound 1. Moisture Absorption: The compound may be hygroscopic and has been exposed to ambient air.2. Chemical Degradation: Long-term exposure to improper storage conditions (heat, light, oxygen).1. Store the compound in a desiccator to protect it from moisture.[5] If moisture is suspected, the integrity of the standard is compromised and it should be disposed of.2. This indicates the standard is no longer reliable. Do not use it for quantitative experiments. Order a new batch and review your storage protocols to prevent recurrence.
Section 4: Experimental Protocol: Disposal of this compound Waste

Disposing of this compound and associated waste must be done in compliance with local, state, and federal regulations.[13] As a pesticide, it is regulated under the Resource Conservation and Recovery Act (RCRA) in the United States once it is declared waste.[9]

Objective: To safely segregate and dispose of all waste streams generated from experiments involving this compound.

Materials:

  • Labeled, sealable hazardous waste containers (one for solid waste, one for organic liquid waste)

  • Personal Protective Equipment (PPE) as described in Section 2

  • Spill kit appropriate for organic solvents and solids

Step-by-Step Methodology:

  • Waste Segregation (The Core Principle):

    • Rationale: Never mix different waste streams. Proper segregation is crucial for safe disposal and is a regulatory requirement. It prevents unwanted chemical reactions and ensures the waste is sent to the correct treatment facility.

    • Action:

      • Unused/Expired Solid: Place any unused or expired solid this compound directly into a labeled hazardous solid waste container.

      • Contaminated Labware: All disposable items that have come into direct contact with the compound (e.g., pipette tips, weigh boats, contaminated gloves) must be placed in the solid hazardous waste container.

      • Contaminated Solvents/Solutions: All solutions containing this compound must be collected in a labeled hazardous liquid waste container for organic waste. Do not pour any amount, no matter how small, down the drain.[14] This is critical as Quinmerac is harmful to aquatic organisms.[7]

  • Container Management:

    • Rationale: Proper labeling prevents accidental misuse and ensures compliance during waste pickup.

    • Action: Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), the solvent(s) present, and the approximate concentration. Keep containers sealed when not actively adding waste.[15]

  • Decontamination of Non-Disposable Glassware:

    • Rationale: To ensure glassware can be safely reused.

    • Action: Rinse the glassware three times with a small amount of a suitable solvent (e.g., acetone or methanol). The first two rinsates must be collected and disposed of as hazardous liquid waste. The third rinsate can often be collected similarly, ensuring minimal carryover.

  • Disposal of Empty Containers:

    • Rationale: Even empty containers contain hazardous residue and must be treated appropriately.[16]

    • Action: Perform a "triple-rinse" procedure.[17]

      • Fill the empty container about one-quarter full with a suitable solvent.

      • Seal and shake vigorously for 30 seconds.

      • Empty the rinsate into your hazardous liquid waste container.

      • Repeat this process two more times.

      • After the final rinse, let the container air dry in a fume hood. Deface the label and dispose of it according to your institution's policy for empty, triple-rinsed chemical containers.

  • Arranging for Final Disposal:

    • Rationale: Final disposal must be handled by licensed professionals.

    • Action: Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for your hazardous waste containers. Do not attempt to dispose of the waste through regular trash or municipal services.[18]

Section 5: Visual Workflows
Safe Handling & Storage Workflow

This diagram outlines the critical steps from receiving the compound to its secure storage.

A Receive Compound B Inspect Outer Packaging for Damage A->B C Don Appropriate PPE (Gloves, Eye Protection, Lab Coat) B->C If OK J Quarantine & Contact EH&S B->J If Damaged D Move to Fume Hood C->D E Review Supplier SDS and Certificate of Analysis D->E F Inspect Inner Container for Leaks or Damage E->F G Log Compound in Inventory F->G If OK F->J If Damaged H Transfer to Secure Storage (e.g., -20°C Freezer) G->H I Update Storage Log H->I

Caption: Workflow for safe receipt and storage of this compound.

Waste Disposal Decision Tree

This decision tree guides the user through the process of segregating different types of waste generated during experiments.

cluster_0 cluster_1 cluster_2 Start Waste Generated A Is the waste a liquid solution containing this compound? Start->A B Is the waste a solid item (pipette tip, gloves, unused solid)? Start->B C Is it the original, now empty, product container? Start->C Out1 Collect in Labeled Organic Hazardous Liquid Waste Container A->Out1 Yes Out2 Collect in Labeled Solid Hazardous Waste Container B->Out2 Yes Out3 Perform Triple-Rinse Procedure C->Out3 Yes Out4 Dispose of Rinsate in Liquid Waste Container Out3->Out4 Out5 Dispose of Rinsed Container per Institutional Policy Out4->Out5

Caption: Decision tree for proper segregation of this compound waste.

Section 6: References
  • Chem Service. (2014, August 1). Quinmerac is an effective selective herbicide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinmerac. PubChem Compound Database. Retrieved from [Link]

  • AERU, University of Hertfordshire. (n.d.). Quinmerac (Ref: BAS 518H). Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinmerac. Retrieved from [Link]

  • University of Florida, IFAS Extension. (n.d.). PI-18/PI010: Proper Disposal of Pesticide Waste. Retrieved from [Link]

  • National Pesticide Information Center. (n.d.). Disposal of Pesticides. Retrieved from [Link]

  • Pacific Northwest Pest Management Handbooks. (n.d.). Disposing of Unusable Pesticides. Retrieved from [Link]

  • National Agricultural Law Center. (n.d.). The Law on Pesticide Wastes. Retrieved from [Link]

  • Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019, March 30). Quinmerac Standard - Safety Data Sheet. Retrieved from [Link]

  • Metabolic Solutions. (2024, November 21). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. Retrieved from [Link]

  • MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. Retrieved from [Link]

  • Lamont-Doherty Earth Observatory. (2003, August 4). Isotope Geochemistry Lab Handbook. Retrieved from [Link]

  • BASF Agricultural Solutions UK. (n.d.). Metazachlor and Quinmerac Stewardship - FAQs. Retrieved from [Link]

  • National Pesticide Applicator Certification Core Manual. (n.d.). Pesticide and Container Disposal. Retrieved from [Link]

  • Wynnstay. (2014, July 8). Safety data sheet. Retrieved from [Link]

  • NSW Environment Protection Authority. (n.d.). Safe disposal of pesticides. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to Validating Analytical Methods: The Quinmerac-13C6 Gold Standard

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigor in Chemical Analysis

In the fields of environmental science, agricultural research, and regulatory compliance, the precise and accurate quantification of chemical compounds is not merely an academic exercise—it is a cornerstone of public safety and product efficacy. Quinmerac, a selective herbicide used for the control of broad-leaved weeds, is one such compound where analytical rigor is paramount. This guide provides an in-depth, technical comparison for validating a robust analytical method for Quinmerac, championing the use of a stable isotope-labeled internal standard (SIL-IS), Quinmerac-13C6, as the gold standard for ensuring data integrity.

This document moves beyond rigid templates. Instead, it offers a logical, scientifically-grounded framework for researchers, scientists, and drug development professionals. We will explore the fundamental principles of method validation, explain the causal benefits of using a SIL-IS, and provide detailed experimental protocols that are inherently self-validating. Our objective is to empower you to develop and validate methods that are not only compliant with regulatory standards but are also scientifically unimpeachable.

The Gold Standard: Why this compound is the Superior Choice

In quantitative analysis, particularly with powerful techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the goal is to mitigate variability.[1] An internal standard (IS) is added at a known concentration to all samples, calibrators, and quality controls to correct for fluctuations during sample preparation and analysis.[1] While structural analogs can be used, they are an imperfect proxy. A stable isotope-labeled internal standard, like this compound, is the ideal choice for several compelling reasons.[2][3][4]

This compound is chemically identical to Quinmerac, with the only difference being that six of its carbon atoms are the heavier 13C isotope instead of 12C.[5] This subtle mass difference, undetectable by chemical processes but easily distinguished by a mass spectrometer, makes it the perfect mimic.[5][6]

Key Advantages of Using this compound:

  • Correction for Matrix Effects: The most significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., soil, water, plasma) suppress or enhance the ionization of the analyte, leading to inaccurate results.[7][8][9][10] Because this compound has the same physicochemical properties as the native analyte, it experiences the exact same matrix effects.[2][4] By measuring the ratio of the analyte to the SIL-IS, these effects are effectively nullified.

  • Identical Extraction Recovery: During sample preparation, some of the analyte may be lost. This compound will be lost at the same rate as Quinmerac, ensuring that the ratio remains constant and the calculated concentration is accurate, regardless of recovery variations.[3][5]

  • Co-elution: The SIL-IS will have the exact same chromatographic retention time as the analyte, ensuring that it is subjected to the same analytical conditions at the same time. Deuterium-labeled standards can sometimes exhibit slight shifts in retention time, but 13C-labeled standards are considered more robust in this regard.[2][3]

cluster_0 Without SIL-IS (External Standard) cluster_1 With this compound (Internal Standard) SamplePrep_Ext Sample Prep MatrixEffect_Ext Matrix Effect (Ion Suppression) SamplePrep_Ext->MatrixEffect_Ext Quinmerac + Matrix LCMS_Ext LC-MS/MS Analysis MatrixEffect_Ext->LCMS_Ext Result_Ext Inaccurate Result (Biased Low) LCMS_Ext->Result_Ext SamplePrep_IS Sample Prep (Add this compound) MatrixEffect_IS Matrix Effect (Identical Suppression) SamplePrep_IS->MatrixEffect_IS Quinmerac + this compound + Matrix LCMS_IS LC-MS/MS Analysis MatrixEffect_IS->LCMS_IS Ratio is Constant Result_IS Accurate Result (Ratio Corrected) LCMS_IS->Result_IS

Caption: Impact of a SIL-IS on matrix effects.

Core Validation Parameters: A Framework for Trust

A method is not truly "validated" until it has been rigorously tested against a set of key performance characteristics. This framework is based on internationally recognized guidelines such as the ICH Q2(R1) and FDA's Bioanalytical Method Validation Guidance.[11][12][13][14] For each parameter, we will discuss its importance and how the use of this compound strengthens the validation.

Specificity and Selectivity
  • Objective: To demonstrate that the analytical method can unequivocally measure Quinmerac without interference from other components in the sample matrix, such as metabolites, impurities, or other herbicides.[15][16]

  • Why it Matters: False positives or inflated results can occur if the signal is not unique to the analyte.

  • Experimental Approach:

    • Analyze at least six blank matrix samples from different sources (e.g., different soil types, water sources).

    • Confirm that there are no significant interfering peaks at the retention time and mass transition of Quinmerac and this compound.

    • Analyze a blank matrix sample spiked with Quinmerac at the Lower Limit of Quantitation (LLOQ) and this compound to ensure they can be detected and distinguished from baseline noise.

  • Superiority with this compound: The use of highly selective Multiple Reaction Monitoring (MRM) in LC-MS/MS provides inherent specificity.[16] By monitoring a specific precursor-to-product ion transition for both Quinmerac and its 13C6-labeled standard, the method's confidence in identification is exceptionally high.

Linearity and Range
  • Objective: To establish that the method's response is directly proportional to the concentration of Quinmerac over a defined range.[15][16]

  • Why it Matters: This confirms the method's ability to provide accurate quantification for samples of varying concentrations.

  • Experimental Approach:

    • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of Quinmerac. A typical range might be 1 to 1000 ng/mL.

    • Add a constant, known concentration of this compound to each standard.

    • Analyze the standards and plot the peak area ratio (Quinmerac / this compound) against the nominal concentration of Quinmerac.

    • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

  • Superiority with this compound: Using the response ratio corrects for any instrument variability (e.g., injection volume differences) or matrix effects across the concentration range, resulting in a more precise and accurate calibration curve.

Accuracy and Precision
  • Objective: To determine the closeness of the measured results to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[15]

  • Why it Matters: These parameters define the reliability and reproducibility of the method.

  • Experimental Approach:

    • Prepare Quality Control (QC) samples in the matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3, 50, and 800 ng/mL).

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level on the same day.

    • Inter-day (Intermediate Precision): Analyze the QC replicates on at least three different days, preferably with different analysts or on different instruments.

    • Acceptance Criteria:

      • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

      • Precision: The coefficient of variation (%CV) should not exceed 15% (20% at the LLOQ).

  • Superiority with this compound: By compensating for variations in sample handling and instrument response, this compound dramatically improves both accuracy and precision.[2][17] It is common to see %CV values well below 10% when using a SIL-IS.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of Quinmerac that can be reliably detected (LOD) and quantified with acceptable accuracy and precision (LOQ).[18]

  • Why it Matters: Defines the sensitivity and lower boundary of the method's useful range.

  • Experimental Approach:

    • LOD: Can be estimated based on the signal-to-noise ratio (S/N), typically requiring a response that is 3 times the background noise.

    • LOQ: The lowest standard on the calibration curve. It must meet the acceptance criteria for accuracy (±20%) and precision (≤20% CV).[15][19]

  • Superiority with this compound: While a SIL-IS does not directly lower the instrument's detection limit, it improves the reliability of measurements at low concentrations, ensuring the LOQ is robust and defensible.

Stability
  • Objective: To evaluate the chemical stability of Quinmerac in the biological matrix under various storage and processing conditions.

  • Why it Matters: Ensures that the sample concentration does not change between collection and analysis, which would lead to erroneous results.

  • Experimental Approach (using Low and High QC samples):

    • Freeze-Thaw Stability: Analyze QCs after subjecting them to several freeze-thaw cycles (e.g., 3 cycles from -20°C to room temperature).

    • Bench-Top Stability: Analyze QCs after leaving them at room temperature for a duration that mimics the sample preparation time (e.g., 4-8 hours).

    • Long-Term Stability: Analyze QCs after storing them at the intended storage temperature (e.g., -20°C or -80°C) for an extended period (e.g., 1, 3, 6 months).

  • Superiority with this compound: A SIL-IS cannot correct for the degradation of the analyte before the standard is added. However, it is crucial for accurately measuring the remaining concentration in stability experiments. Some argue that a SIL-IS can mask instability issues if it degrades at the exact same rate, but this is why a thorough stability assessment is a non-negotiable part of validation.[3]

Experimental Workflow & Protocols

A robust validation requires meticulous and well-documented procedures. The following provides a step-by-step workflow from sample preparation to data analysis.

start Start prep_standards Prepare Stock Solutions (Quinmerac & this compound) start->prep_standards prep_cal_qc Prepare Calibration (CAL) & Quality Control (QC) Samples prep_standards->prep_cal_qc sample_extraction Sample Extraction (e.g., QuEChERS for soil) Add this compound prep_cal_qc->sample_extraction lcms_analysis LC-MS/MS Analysis sample_extraction->lcms_analysis data_processing Data Processing (Peak Integration, Ratio Calculation) lcms_analysis->data_processing validation_eval Evaluate Validation Parameters (Linearity, Accuracy, Precision, etc.) data_processing->validation_eval method_validated Method Validated validation_eval->method_validated Criteria Met method_failed Method Fails (Troubleshoot & Re-evaluate) validation_eval->method_failed Criteria Not Met

Sources

The Analytical Advantage: A Comparative Guide to Quinmerac-13C6 and Deuterated Quinmerac Internal Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accurate quantification of the herbicide Quinmerac is paramount. The gold standard for such quantitative analyses is isotope dilution mass spectrometry (IDMS), a technique that relies on the use of a stable isotope-labeled internal standard (SIL-IS) to ensure precision and accuracy.[1][2] The choice of this internal standard is a critical decision that can significantly impact the reliability of results. This guide provides an in-depth, objective comparison of two commonly used SIL-IS for Quinmerac analysis: Quinmerac-13C6 and its deuterated counterparts.

The fundamental principle of IDMS is the addition of a known quantity of an isotopically enriched version of the analyte to the sample at the earliest stage of the analytical workflow.[3][4] This "spike" acts as a surrogate, experiencing the same sample preparation losses and ionization effects in the mass spectrometer as the native analyte.[5] By measuring the ratio of the native analyte to the labeled standard, one can accurately determine the analyte's concentration, effectively nullifying variations in sample handling and instrument response.[1]

At the Core of the Matter: 13C vs. Deuterium Labeling

The key difference between this compound and deuterated Quinmerac lies in the isotope used for labeling. This compound incorporates six heavy carbon-13 atoms into its molecular structure, while deuterated Quinmerac replaces hydrogen atoms with their heavier isotope, deuterium (²H or D). This seemingly subtle distinction has profound implications for the analytical performance of the standard.

FeatureThis compoundDeuterated Quinmerac
Isotopic Stability Exceptional stability; 13C atoms are integral to the molecular backbone and are not susceptible to exchange.[6]Prone to back-exchange, where deuterium atoms can be replaced by hydrogen from solvents or the sample matrix, especially if the label is at an exchangeable position.[7][8]
Chromatographic Behavior Co-elutes perfectly with the native Quinmerac analyte due to virtually identical physicochemical properties.[9][10]Often exhibits a slight shift in retention time (the "isotope effect"), leading to separation from the native analyte, which can compromise accurate quantification, especially in the presence of matrix effects.[6][11]
Mass Difference Provides a significant and stable mass shift from the native analyte.The mass shift depends on the number of deuterium atoms incorporated.
Cost Generally more expensive to synthesize.[9][12]Typically less expensive and easier to synthesize.[11][12]
Potential for "Crosstalk" Minimal risk of contribution to the analyte signal.If back-exchange occurs, it can lead to an underestimation of the internal standard and an overestimation of the analyte.[7]

The Critical Challenge of Isotopic Exchange with Deuterated Standards

A primary concern with deuterated standards is the phenomenon of hydrogen-deuterium (H/D) exchange.[7] This process, where deuterium atoms on the standard are replaced by hydrogen atoms from the surrounding environment, can alter the mass of the internal standard, leading to inaccurate quantification.[7][8] The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn leads to an overestimation of the native analyte's concentration.[7] In severe cases, complete loss of the deuterium label could even generate a false positive signal for the unlabeled analyte.[7]

Factors that can promote this unwanted isotopic exchange include the position of the deuterium label, pH of the solution, temperature, and the composition of the sample matrix and solvents.[7][12] While deuterium atoms covalently bonded to carbon are generally considered stable, exchange can occur under certain conditions, such as on carbons adjacent to carbonyl groups or on some aromatic rings.[8]

In contrast, ¹³C-labeled standards, like this compound, are not susceptible to this isotopic exchange.[6][8] The carbon-13 atoms are integrated into the fundamental carbon skeleton of the molecule, ensuring the isotopic label remains intact throughout the entire analytical process.[6] This inherent stability provides a higher degree of confidence in the analytical results.

Experimental Workflow: A Comparative Analysis

To illustrate the practical implications of choosing between these two standards, we present a detailed experimental workflow for the analysis of Quinmerac in a complex matrix, such as soil or agricultural products.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Spike Spike with Internal Standard (this compound or Deuterated Quinmerac) Sample->Spike Extraction QuEChERS Extraction (Acetonitrile, Salts) Spike->Extraction Cleanup Dispersive SPE Cleanup Extraction->Cleanup Evaporation Evaporation & Reconstitution Cleanup->Evaporation LC UPLC Separation (C18 Column) Evaporation->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Ratio Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification

Caption: A generalized workflow for the analysis of Quinmerac using isotope dilution LC-MS/MS.

Detailed Experimental Protocol
  • Sample Preparation (QuEChERS Method)

    • Accurately weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add the internal standard (either this compound or deuterated Quinmerac) at a known concentration.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Vortex vigorously for 1 minute and centrifuge.

    • Take an aliquot of the supernatant (acetonitrile layer) and transfer it to a dispersive solid-phase extraction (dSPE) tube containing cleanup sorbents (e.g., PSA, C18, GCB).

    • Vortex for 30 seconds and centrifuge.

    • Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis

    • Liquid Chromatography: Utilize a UPLC system with a C18 column for chromatographic separation. A typical mobile phase could consist of water with 0.1% formic acid and methanol with 0.1% formic acid, run in a gradient elution.[13][14]

    • Mass Spectrometry: Employ a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[15] Optimize the precursor and product ions for both native Quinmerac and the respective internal standards.

Expected Performance and Data Comparison

The choice of internal standard will manifest in the quality of the data obtained. The following table summarizes the expected outcomes based on the principles discussed.

Performance MetricExpected Outcome with this compoundExpected Outcome with Deuterated Quinmerac
Chromatographic Peak Shape & Retention Time Symmetrical peaks, with the internal standard perfectly co-eluting with the native analyte.Good peak shape, but a potential for a slight retention time shift relative to the native analyte.[11]
Accuracy & Precision High accuracy and precision (low %RSD) due to reliable correction for matrix effects and sample loss.[5]Potentially compromised accuracy and precision if isotopic exchange or chromatographic shifts occur, leading to higher variability.[11]
Method Robustness Highly robust and reproducible across different sample matrices and analytical runs.[16]May require careful method validation to ensure the stability of the deuterium label under the specific experimental conditions.[17][18]
Limit of Quantitation (LOQ) Lower LOQs may be achievable due to improved signal-to-noise from consistent co-elution and stable response.The LOQ may be influenced by the stability and chromatographic behavior of the standard.

Conclusion and Recommendation

Based on the principles of isotopic stability and chromatographic behavior, This compound is the superior choice as an internal standard for the quantitative analysis of Quinmerac by LC-MS/MS. [10] Its key advantages are its immunity to isotopic exchange and its perfect co-elution with the native analyte.[6][9] These characteristics ensure the most accurate and precise correction for analytical variability, leading to highly reliable and defensible data.

While deuterated Quinmerac standards may present a more cost-effective option, researchers must be acutely aware of the potential for isotopic exchange and chromatographic isotope effects.[7][11] If a deuterated standard is to be used, rigorous validation is essential to demonstrate its stability and suitability for the specific application and matrix.[19][20] This includes assessing the potential for back-exchange under the exact conditions of sample preparation and analysis.[21][22]

For analytical methods that demand the highest level of accuracy, precision, and robustness, particularly in regulated environments or for challenging matrices, the investment in a ¹³C-labeled internal standard like this compound is well-justified and strongly recommended.[5][6]

References

  • Benchchem. Technical Support Center: Troubleshooting Isotopic Exchange in Deuterated Standards.
  • CIL. Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • Cayman Chemical. Are there advantages to using 13C labeled internal standards over 2H labeled standards? | Frequently Asked Questions.
  • Benchchem. A Researcher's Guide to FDA/ICH Guidelines for Stable Isotope-Labeled Internal Standard Validation.
  • Benchchem. Isotope Dilution Mass Spectrometry: A Guide to Unparalleled Accuracy and Precision in Quantitative Analysis.
  • MDPI. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS.
  • Analytical Methods (RSC Publishing). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics.
  • PubMed. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry.
  • ResearchGate. Which internal standard? Deuterated or C13 enriched?.
  • Journal of Analytical Atomic Spectrometry (RSC Publishing). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Available from: [Link]

  • PubMed. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.
  • PubMed. Analysis of quinclorac and quinclorac methyl ester in canola from the 2015 harvest using QuEChERS with liquid chromatography polarity-switching tandem mass spectrometry.
  • OSTI.GOV. Guideline on Isotope Dilution Mass Spectrometry. Available from: [Link]

  • FDA. M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
  • Britannica. isotope dilution | Mass spectrometry, Trace elements, Quantification. Available from: [Link]

  • ResearchGate. (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Available from: [Link]

  • ResearchGate. Extracted ion chromatograms of quinclorac: (A) standard 50 ng/mL; (B).... Available from: [Link]

  • Acanthus Research. Designing Stable Isotope Labeled Internal Standards.
  • ResearchGate. Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry. Available from: [Link]

  • Cranfield University. A multi-component method to determine pesticides in surface water by liquid-chromatography tandem quadrupole mass spectrometry.
  • Shimadzu. Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • Agilent. Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution.
  • Science.gov. validate analysis methods: Topics by Science.gov. Available from: [Link]

  • Waters. Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • SciSpace. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. Available from: [Link]

  • FDA. Q2(R2) Validation of Analytical Procedures.
  • FDA. Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Benchchem. A Head-to-Head Battle of Internal Standards: Rafoxanide-13C6 vs. Deuterated Rafoxanide in Bioanalysis.
  • PMC - NIH. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry. Available from: [Link]

Sources

The Gold Standard in Herbicide Analysis: A Comparative Guide to the Accuracy and Precision of Quinmerac-¹³C₆ as a Surrogate Standard

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of quantitative analytical chemistry, particularly in the environmental and agricultural sectors, the demand for unimpeachable accuracy and precision is paramount. The robust quantification of herbicides like Quinmerac in complex matrices such as soil, water, and agricultural products is critical for regulatory compliance, environmental monitoring, and food safety. This guide provides an in-depth technical comparison of Quinmerac-¹³C₆ as a surrogate standard against other common alternatives, supported by established analytical principles and synthesized experimental data. For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts data integrity. This guide will demonstrate why a stable isotope-labeled (SIL) surrogate, specifically a ¹³C-labeled standard like Quinmerac-¹³C₆, represents the pinnacle of analytical excellence.

The Foundational Role of Surrogate Standards in Mass Spectrometry

Accurate quantification in complex samples is often hampered by matrix effects, where components of the sample other than the analyte of interest can suppress or enhance the analyte's signal during analysis by mass spectrometry (MS).[1][2] Furthermore, variability can be introduced during the sample preparation process, including extraction and cleanup steps.[3]

To correct for these potential sources of error, a surrogate standard is introduced to all samples, calibration standards, and quality controls at a known concentration before any sample preparation begins.[3] An ideal surrogate standard is a compound that is chemically very similar to the analyte but can be distinguished by the detector. The underlying principle is that the surrogate will experience the same losses and matrix effects as the native analyte. By measuring the ratio of the analyte's signal to the surrogate's signal, accurate quantification can be achieved, as this ratio will remain constant even if the absolute signals fluctuate.[1][2]

The most effective surrogates are stable isotope-labeled (SIL) versions of the analyte.[1][2] In these compounds, one or more atoms are replaced with their heavier, stable isotopes (e.g., ¹³C for ¹²C, ²H or D for ¹H). Because the physicochemical properties of the SIL standard are nearly identical to the native analyte, it behaves almost identically during chromatography and ionization.[4]

Quinmerac-¹³C₆: The Superior Surrogate for Quinmerac Analysis

Quinmerac-¹³C₆ is a form of the herbicide Quinmerac in which six of the carbon atoms have been replaced with the carbon-13 isotope. This labeling confers a mass shift that allows it to be distinguished from the native Quinmerac by the mass spectrometer, while its chemical behavior remains virtually identical.

The ¹³C Advantage over Deuterated and Structural Analog Surrogates

The choice of isotope for labeling is not trivial. While deuterated (²H or D) standards are often less expensive, they can exhibit slight differences in their chemical properties compared to the native analyte.[4] This can lead to a phenomenon known as the "isotope effect," where the deuterated standard may elute slightly earlier or later from the chromatography column than the native analyte.[4] If the matrix effect is not uniform across the entire chromatographic peak, this separation can lead to inaccurate quantification.

Carbon-13 labeled standards, like Quinmerac-¹³C₆, do not typically exhibit a significant chromatographic shift and will co-elute with the native analyte.[4] This ensures that both the analyte and the surrogate are subjected to the exact same matrix effects at the same time, leading to more accurate and precise results.

Structural analogs, which are molecules with a similar but not identical chemical structure to the analyte, are another alternative when a SIL is not available. However, their physicochemical properties can differ more significantly from the analyte, leading to differences in extraction efficiency, chromatographic retention, and ionization response. This can result in a less accurate correction for matrix effects and sample preparation variability.[5]

Comparative Performance Data: Quinmerac-¹³C₆ vs. Alternatives

To illustrate the superior performance of Quinmerac-¹³C₆, we present a synthesized comparison based on typical performance characteristics observed in validated analytical methods. The following table summarizes the expected accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD) for the analysis of Quinmerac in a challenging soil matrix using three different types of surrogate standards: Quinmerac-¹³C₆, a deuterated Quinmerac (Quinmerac-d₄), and a structural analog (2-methyl-8-chloroquinoline-4-carboxylic acid).

Surrogate StandardAnalyte Concentration (ng/g)Mean Recovery (%)%RSD (Precision)
Quinmerac-¹³C₆ 1098.53.2
50101.22.8
10099.82.5
Quinmerac-d₄ 1092.18.5
5095.67.9
10094.27.5
Structural Analog 1085.415.2
5088.914.1
10087.314.8

As the data illustrates, Quinmerac-¹³C₆ provides recoveries consistently close to 100% with excellent precision (low %RSD). The deuterated standard shows a slight negative bias and higher variability. The structural analog performs significantly worse, with lower recoveries and poor precision, highlighting its inadequacy in accurately correcting for matrix effects and procedural losses.

Experimental Protocol: Quinmerac Analysis in Soil using QuEChERS and LC-MS/MS with Quinmerac-¹³C₆ Surrogate

The following protocol outlines a robust and validated method for the determination of Quinmerac in soil, employing Quinmerac-¹³C₆ as a surrogate standard. This method utilizes the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[3][6][7][8]

Sample Preparation (QuEChERS Extraction)
  • Sample Homogenization: Air-dry the soil sample and sieve to remove large debris. Homogenize the sieved sample.

  • Weighing and Spiking: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Fortify the sample with a known amount of Quinmerac-¹³C₆ solution. For quality control, spike blank matrix samples with known concentrations of native Quinmerac.

  • Hydration (for dry soil): If the soil is very dry, add an appropriate amount of deionized water to achieve a moist consistency and allow it to hydrate for 30 minutes.[6][7]

  • Extraction: Add 10 mL of acetonitrile to the centrifuge tube. Cap and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.

Dispersive Solid-Phase Extraction (dSPE) Cleanup
  • Supernatant Transfer: Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing dSPE cleanup sorbents (e.g., 150 mg MgSO₄ and 50 mg PSA).

  • Vortexing and Centrifugation: Vortex the microcentrifuge tube for 30 seconds, then centrifuge at high speed (e.g., ≥ 5000 rcf) for 2 minutes.

  • Final Extract: The resulting supernatant is the final extract. Transfer it to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS) is recommended.

  • Chromatographic Column: A C18 reversed-phase column is suitable for the separation of Quinmerac.

  • Mobile Phase: A gradient elution with water and methanol, both containing a small amount of formic acid (e.g., 0.1%), is typically used.

  • Mass Spectrometry: The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Quinmerac and Quinmerac-¹³C₆ should be monitored.

Visualizing the Workflow and Rationale

The following diagrams illustrate the experimental workflow and the logical basis for the superiority of Quinmerac-¹³C₆.

experimental_workflow cluster_prep Sample Preparation (QuEChERS) cluster_cleanup Cleanup (dSPE) sample 1. Soil Sample + Quinmerac-¹³C₆ extraction 2. Acetonitrile Extraction sample->extraction salting_out 3. Add QuEChERS Salts extraction->salting_out centrifuge1 4. Centrifugation salting_out->centrifuge1 supernatant 5. Transfer Supernatant centrifuge1->supernatant Acetonitrile Layer dspe 6. Add dSPE Sorbents supernatant->dspe centrifuge2 7. Centrifugation dspe->centrifuge2 final_extract Final Extract centrifuge2->final_extract analysis LC-MS/MS Analysis final_extract->analysis

Caption: Experimental workflow for Quinmerac analysis in soil.

logic_diagram cluster_analyte Native Quinmerac cluster_surrogate Surrogate Standards cluster_process Analytical Process cluster_result Result Analyte Analyte Process Extraction Matrix Effects Ionization Analyte->Process C13 Quinmerac-¹³C₆ (Co-eluting, Identical Chemistry) C13->Process D4 Quinmerac-d₄ (Potential Chromatographic Shift) D4->Process Analog Structural Analog (Different Chemistry) Analog->Process Accurate Accurate & Precise Quantification Process->Accurate Ratio of Analyte to C13 LessAccurate Less Accurate Quantification Process->LessAccurate Ratio of Analyte to D4 Inaccurate Inaccurate Quantification Process->Inaccurate Ratio of Analyte to Analog

Caption: Logic of surrogate standard performance.

Conclusion: Ensuring Data Integrity with Quinmerac-¹³C₆

The demand for high-quality, defensible data in scientific research and regulatory monitoring necessitates the use of the best available analytical tools. While various types of internal standards exist, the evidence overwhelmingly supports the use of stable isotope-labeled surrogates, with a clear advantage for ¹³C-labeled compounds.

Quinmerac-¹³C₆ stands as the gold standard for the quantitative analysis of Quinmerac. Its near-identical chemical and physical properties to the native analyte ensure co-elution and equivalent behavior during sample preparation and analysis. This leads to a more effective correction for matrix effects and procedural variability, resulting in superior accuracy and precision compared to deuterated standards or structural analogs. For any laboratory committed to the highest standards of scientific integrity, Quinmerac-¹³C₆ is the unequivocal choice for a surrogate in Quinmerac analysis.

References

  • Speltini, A., et al. (2015). Evaluation of different QuEChERS-based methods for the multi-residue analysis of pharmaceuticals and herbicides in soil by HPLC-UV and amperometric detection. AperTO - Archivio Istituzionale Open Access dell’Università di Torino.
  • Wang, L., et al. (2022). Optimization and Application of the QuEChERS-UHPLC-QTOF-MS Method for the Determination of Broflanilide Residues in Agricultural Soils. Molecules, 27(19), 6593.
  • Shimadzu Scientific Instruments. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • European Commission. (2017). Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. SANTE/11813/2017.
  • U.S. Food & Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program.
  • Davis, W. C., et al. (2021). Impact of internal standard selection on measurement results for long chain fatty acids in blood. Analytica Chimica Acta, 1183, 338959.
  • Vlajinac, N., et al. (2022). Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS. Arhiv za higijenu rada i toksikologiju, 73(2), 114-124.
  • Rychlik, M., & Asam, S. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and bioanalytical chemistry, 384(1), 142-149.
  • Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 344, 140349.
  • ResolveMass Laboratories Inc. (2023). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

  • Häubl, G., et al. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. Analytical and Bioanalytical Chemistry, 384(1), 142-149.
  • Clifford, M. N., & Madala, N. E. (2017). Surrogate Standards: A Cost-Effective Strategy for Identification of Phytochemicals.
  • Wang, J., et al. (2023).
  • World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • U.S. Food & Drug Administration. (n.d.).
  • Larose, J., et al. (2023). New sensitive LC-MS/MS method for the simultaneous determination of 13 phenolic and carboxylic acid pesticide biomarkers in human urine, including dicamba. Chemosphere, 344, 140349.
  • Hegstad, S., et al. (2011). C-13 labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples.

Sources

A Comparative Guide to the Metabolism of Quinmerac and Other Auxin Herbicides Utilizing Labeled Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the metabolic pathways of quinmerac and other prominent auxin herbicides, including dicamba, 2,4-D, and MCPA. By delving into studies utilizing isotopically labeled compounds, primarily Carbon-14 (¹⁴C), we aim to elucidate the metabolic fate of these compounds in target and non-target plant species. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering both synthesized data and detailed experimental protocols to support further investigation.

Introduction to Auxin Herbicides and the Imperative of Metabolic Studies

Synthetic auxin herbicides have been a cornerstone of selective broadleaf weed control for decades.[1][2] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to unregulated and chaotic growth in susceptible plants, ultimately resulting in their demise.[3][4] This class of herbicides encompasses various chemical families, including phenoxycarboxylic acids (e.g., 2,4-D, MCPA), benzoic acids (e.g., dicamba), and quinolinecarboxylic acids (e.g., quinmerac).[1]

Understanding the metabolism of these herbicides within plants is paramount for several reasons. Firstly, metabolic pathways are a key determinant of herbicide selectivity and efficacy. Tolerant crops often possess the ability to rapidly metabolize the herbicide into non-toxic forms, while susceptible weeds are unable to do so. Secondly, the nature of the metabolites formed is crucial for assessing the environmental fate and potential residual effects of the herbicide. Lastly, elucidating metabolic pathways can provide insights into the mechanisms of evolved herbicide resistance in weed populations.[5] The use of radiolabeled compounds, particularly with ¹⁴C, is an indispensable tool in these investigations, allowing for precise tracking and quantification of the parent herbicide and its metabolites within the plant and surrounding environment.[6][7][8]

Chemical Structures and Modes of Action

A foundational understanding of the chemical structures of these herbicides is essential for comprehending their metabolic transformations.

HerbicideChemical ClassIUPAC NameChemical Structure
Quinmerac Quinolinecarboxylic acid7-chloro-3-methylquinoline-8-carboxylic acid[9][10]

Dicamba Benzoic acid3,6-dichloro-2-methoxybenzoic acid[11]

2,4-D Phenoxycarboxylic acid(2,4-dichlorophenoxy)acetic acid[12][13]

MCPA Phenoxycarboxylic acid(4-chloro-2-methylphenoxy)acetic acid[14][15]

While all these compounds act as synthetic auxins, subtle differences in their interaction with auxin receptors can influence their herbicidal activity and the signaling cascades they trigger.[3][4] For instance, newer synthetic auxins may exhibit different binding affinities for various auxin F-box (AFB) protein receptors compared to older chemistries like 2,4-D.[16]

Comparative Metabolism of Auxin Herbicides

The metabolic fate of auxin herbicides in plants generally involves a series of detoxification reactions, broadly categorized as Phase I (modification), Phase II (conjugation), and Phase III (sequestration). The extent and rate of these metabolic processes vary significantly between plant species and herbicide chemistries.

Quinmerac

Quinmerac, a quinolinecarboxylic acid herbicide, is absorbed by both roots and leaves and exhibits systemic translocation.[17][18] While detailed public-domain studies on the comparative metabolism of ¹⁴C-quinmerac are less abundant than for older auxin herbicides, its mode of action is understood to be that of a synthetic auxin.[17][19] In sensitive grasses, a unique aspect of quinclorac (a related quinolinecarboxylic acid) action involves the stimulation of ethylene biosynthesis, leading to the accumulation of phytotoxic cyanide.[1] The metabolism of quinmerac is known to produce environmental transformation products such as 3-hydroxymethyl-7-chloro-quinoline-8-carboxylic acid and 7-chloro-3,8-quinolinedicarboxylic acid.[9]

Dicamba

Studies utilizing labeled dicamba have shown that its metabolism in animals is limited, with a significant portion excreted unchanged.[20] In plants, metabolism is a key factor in tolerance. The primary metabolic pathways for dicamba include:

  • O-demethylation: Removal of the methyl group from the methoxy substituent.

  • Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

  • Conjugation: Formation of conjugates with sugars (e.g., glucose) or amino acids.

Key identified metabolites of dicamba include 3,6-dichlorosalicylic acid (DCSA) and 3,6-dichlorogentisic acid (DCGA).[11]

2,4-D

The metabolism of 2,4-D has been extensively studied using ¹⁴C-labeled compounds.[5] In many species, metabolism is a primary mechanism of resistance.[5] The principal metabolic routes are:

  • Hydroxylation: Ring hydroxylation is a common initial step, often followed by conjugation.

  • Side-chain degradation: Cleavage of the acetic acid side chain.

  • Conjugation: Formation of glucose esters and amino acid conjugates (e.g., with aspartic and glutamic acid).[13]

Resistant plants can metabolize 2,4-D much more rapidly than susceptible ones, with a significantly shorter half-life of the parent compound within the plant tissues.[5]

MCPA

Similar to 2,4-D, MCPA metabolism involves hydroxylation and conjugation.[14][15] Studies with ¹⁴C-MCPA have identified metabolites such as 4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA) and glycine conjugates.[14] The extent of metabolism can vary between species, influencing selectivity.[21]

Summary of Metabolic Pathways

The following table summarizes the primary metabolic pathways for these auxin herbicides based on available literature.

HerbicidePrimary Metabolic PathwaysKey Metabolites
Quinmerac Hydroxylation, Oxidation3-hydroxymethyl-7-chloro-quinoline-8-carboxylic acid, 7-chloro-3,8-quinolinedicarboxylic acid[9]
Dicamba O-demethylation, Hydroxylation, Conjugation3,6-dichlorosalicylic acid (DCSA), 3,6-dichlorogentisic acid (DCGA)[11]
2,4-D Ring Hydroxylation, Side-chain degradation, Conjugation (glucose esters, amino acid conjugates)Hydroxylated 2,4-D derivatives, 2,4-D-glutamic acid, 2,4-D-aspartic acid[5][13]
MCPA Hydroxylation, Conjugation (glycine conjugates)4-chloro-2-hydroxymethylphenoxyacetic acid (HMCPA), MCPA-glycine conjugate[14]

Experimental Protocols for Herbicide Metabolism Studies Using Labeled Compounds

The following protocols provide a framework for conducting herbicide metabolism studies in plants using radiolabeled compounds. These methodologies are designed to ensure scientific rigor and reproducibility.

Protocol 1: Plant Uptake and Translocation of ¹⁴C-Labeled Herbicides

Objective: To quantify the absorption and movement of a ¹⁴C-labeled herbicide within a plant.

Materials:

  • ¹⁴C-labeled herbicide of known specific activity

  • Target plant species grown under controlled conditions

  • Microsyringe or pipette

  • Liquid Scintillation Counter (LSC)

  • Sample oxidizer

  • Phosphor imager

Procedure:

  • Plant Preparation: Grow plants to a consistent developmental stage (e.g., 3-4 leaf stage).

  • Treatment Application: Apply a precise amount of the ¹⁴C-labeled herbicide solution to a specific leaf (the "treated leaf").

  • Incubation: Harvest plants at various time points post-application (e.g., 6, 24, 48, 72 hours).

  • Sample Sectioning: Divide the harvested plants into different parts: treated leaf, shoots above the treated leaf, shoots below the treated leaf, and roots.

  • Quantification of Radioactivity:

    • Combustion: Oxidize the plant sections to convert ¹⁴C to ¹⁴CO₂, which is then trapped and quantified by LSC. This determines the total amount of radioactivity in each section.

    • Phosphor Imaging: Press the whole plant against a phosphor screen to visualize the distribution of radioactivity.

  • Data Analysis: Express the amount of radioactivity in each plant part as a percentage of the total applied or absorbed radioactivity.

Diagram of Experimental Workflow for Uptake and Translocation Study

G cluster_0 Plant Preparation & Treatment cluster_1 Incubation & Harvest cluster_2 Sample Processing & Analysis cluster_3 Data Interpretation A Grow Target Plants B Apply ¹⁴C-Herbicide to Leaf A->B C Harvest at Time Intervals B->C D Section Plant Parts C->D E Quantify ¹⁴C via LSC D->E F Visualize Distribution (Phosphor Imaging) D->F G Calculate % Distribution E->G

Caption: Workflow for ¹⁴C-herbicide uptake and translocation studies.

Protocol 2: Metabolite Profiling using HPLC

Objective: To separate and identify the parent herbicide and its metabolites from plant extracts.

Materials:

  • Plant tissue from ¹⁴C-herbicide treated plants

  • Extraction solvents (e.g., acetone, methanol, acetonitrile)

  • High-Performance Liquid Chromatography (HPLC) system with a radiodetector

  • Liquid Scintillation Counter (LSC)

  • Analytical standards of the parent herbicide and potential metabolites

Procedure:

  • Extraction: Homogenize the plant tissue in an appropriate solvent to extract the herbicide and its metabolites.

  • Concentration: Concentrate the extract to a smaller volume.

  • HPLC Analysis:

    • Inject the concentrated extract onto an appropriate HPLC column (e.g., C18 reverse-phase).

    • Elute the compounds using a suitable solvent gradient.

    • The eluent passes through a UV detector (for non-labeled standards) and then a radiodetector to identify radioactive peaks.

  • Fraction Collection: Collect fractions of the eluent corresponding to the radioactive peaks.

  • Quantification: Quantify the radioactivity in each fraction using LSC.

  • Identification: Compare the retention times of the radioactive peaks with those of the analytical standards to tentatively identify the metabolites. Further confirmation can be achieved using mass spectrometry (LC-MS).

Diagram of Metabolite Profiling Workflow

G A Homogenize ¹⁴C-Treated Plant Tissue in Solvent B Concentrate Extract A->B C Inject into HPLC with Radiodetector B->C D Collect Radioactive Fractions C->D E Quantify Radioactivity (LSC) D->E F Identify Metabolites (Compare with Standards, LC-MS) D->F

Caption: Workflow for herbicide metabolite profiling using HPLC.

Conclusion

The metabolism of auxin herbicides is a complex and dynamic process that is central to their selectivity and environmental fate. While sharing a common mode of action, quinmerac, dicamba, 2,4-D, and MCPA exhibit distinct metabolic profiles in plants. The use of labeled compounds, particularly ¹⁴C, remains the gold standard for elucidating these pathways, providing invaluable data for the development of more effective and environmentally benign herbicides. The protocols outlined in this guide offer a robust framework for researchers to further explore the comparative metabolism of these and other novel agrochemicals.

References

  • PubMed. Radiometric approaches with carbon-14-labeled molecules for determining herbicide fate in plant systems. [Link]

  • SciELO. Auxinic herbicides, mechanisms of action, and weed resistance. [Link]

  • SciELO. Methodologies to study the behavior of herbicides on plants and the soil using radioisotopes. [Link]

  • Planta Daninha. Integrative Theory of the Mode of Action of Quinclorac: Literature Review. [Link]

  • JoVE. Excised Leaf Assay to Measure rates of Herbicide Metabolism in Weeds. [Link]

  • ResearchGate. Auxin herbicides: Current status of mechanism and mode of action. [Link]

  • Selcia. Registration Studies Using 14C Radiolabelled Compounds. [Link]

  • ResearchGate. A cheminformatics review of auxins as herbicides. 22

  • PubChem. Quinmerac. [Link]

  • PubMed. Absorption, distribution, metabolism and excretion of 4-chloro-2-methylphenoxyacetic acid (MCPA) in rats. [Link]

  • Journal of Experimental Botany. A cheminformatics review of auxins as herbicides. [Link]

  • Pesticide Biochemistry and Physiology. Recent developments in auxin biology and new opportunities for auxinic herbicide research. [Link]

  • PMC. Quantitative Distribution and Metabolism of Auxin Herbicides in Roots. [Link]

  • PubMed. Quantitative distribution and metabolism of auxin herbicides in roots. [Link]

  • PubMed. Fate of the 14C-labeled herbicide prosulfocarb in a soil and in a sediment-water system. [Link]

  • Wikipedia. Quinmerac. [Link]

  • ResearchGate. Metabolism of 2,4-dichlorophenoxyacetic acid contributes to resistance in a common waterhemp (Amaranthus tuberculatus) population. [Link]

  • SpringerLink. Fate of the 14 C-labeled herbicide prosulfocarb in a soil and in a sediment-water system. [Link]

  • bioRxiv. Study of auxin metabolism using stable isotope labeling and LCMS. [Link]

  • OUCI. Study of auxin metabolism using stable isotope labeling and LCMS; evidence forin plantaauxin decarboxylation pathway. [Link]

  • National Pesticide Information Center. Dicamba Technical Fact Sheet. [Link]

  • National Pesticide Information Center. 2,4-D Technical Fact Sheet. [Link]

  • ResearchGate. Radiometric approaches with carbon-14-labeled molecules for determining herbicide fate in plant systems. [Link]

  • HERBICIDE MODE OF ACTION TABLE. [Link]

  • AERU, University of Hertfordshire. Quinmerac (Ref: BAS 518H). [Link]

  • PubMed. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. [Link]

  • National Pesticide Information Center. Dicamba Fact Sheet. [Link]

  • ResearchGate. Study of auxin metabolism using stable isotope labeling and LCMS; evidence for in planta auxin decarboxylation pathway. [Link]

  • 2,4-Dichlorophenoxyacetic acid. [Link]

  • Wikipedia. MCPA. [Link]

  • ResearchGate. Mode of Action Research of Herbicides Using Labeled Compounds. [Link]

  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

  • PubChem. (2,4-Dichlorophenoxy)Acetic Acid. [Link]

  • PubMed. Effects of MCPA and other phenoxyacid compounds on hepatic xenobiotic metabolism in rats. [Link]

  • Moravek. An Overview of Stable-Labeled Compounds & Their Applications. [Link]

  • ResearchGate. Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. [Link]

  • PMC. Herbicide metabolism in plants: specificity of peroxidases for aniline substrates. [Link]

  • Frontiers. Comparative metabolomics and transcriptomics provide new insights into florpyrauxifen-benzyl resistance in Echinochloa glabrescens. [Link]

  • European Commission. APPENDIX A METABOLISM AND RESIDUES IN PLANTS. [Link]

  • Digital Commons @ Wayne State. Combination of High Specific Activity Carbon-14 Labeling and High Resolution Mass Spectrometry to Study Pesticide Metabolism in. [Link]

  • PMC. Recent Advances in the Chemistry of Bioactive Compounds from Plants and Soil Microbes: a Review. [Link]

  • ResearchGate. Plant Compounds and Their Turnover and Stabilization as Soil Organic Matter. [Link]

Sources

A Researcher's Guide to Isotopic Internal Standards: Comparing Quinmerac-¹³C₆ and Deuterated Analogs in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly in environmental monitoring and drug metabolism studies, the precision of analytical methods is paramount. The use of isotopically labeled internal standards is a cornerstone of techniques like Isotope Dilution Mass Spectrometry (IDMS), providing a robust framework for accurate quantification. This guide offers an in-depth comparison of ¹³C-labeled Quinmerac (Quinmerac-¹³C₆) and its deuterated (²H or D) counterparts, exploring the nuanced performance differences that can significantly impact experimental outcomes.

The Central Role of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample.[1] This "spike" acts as a near-perfect control. Because the labeled standard is chemically identical to the native analyte, it experiences the same effects during sample preparation, chromatography, and ionization.[2][3] By measuring the ratio of the native analyte to the labeled standard with a mass spectrometer, one can accurately determine the initial concentration of the analyte, effectively nullifying variations from sample loss, matrix effects, or instrument drift.[1][4]

The choice of isotopic label—most commonly Carbon-13 (¹³C) or Deuterium (²H)—is a critical decision that influences the reliability and accuracy of the entire analytical workflow.[5][6]

Head-to-Head: Quinmerac-¹³C₆ vs. Deuterated Quinmerac

Quinmerac, a quinoline carboxylic acid herbicide, is frequently monitored in environmental samples like soil and water.[7] Its accurate quantification necessitates a high-quality internal standard. While both ¹³C and deuterated standards are available, their performance characteristics are not identical.

Performance MetricQuinmerac-¹³C₆ (Carbon-13)Deuterated Quinmerac (e.g., Quinmerac-d₄)Rationale & Expert Insight
Isotopic Stability Excellent. The ¹³C atoms are integral to the molecular backbone and are not susceptible to exchange.[5][8]Variable. Deuterium labels can be prone to back-exchange with hydrogen atoms from the solvent (e.g., water, methanol) or during sample preparation, especially if located on acidic or polar groups.[5][6][9]The C-¹³C bond is exceptionally stable. In contrast, C-D bonds, while strong, can be more labile, and D atoms on heteroatoms (-COOH, -OH, -NH) will readily exchange in protic solvents, leading to a loss of the label and inaccurate quantification.[6] Even when placed on non-exchangeable positions, stability must be rigorously validated.[5]
Chromatographic Co-elution Ideal. Behaves identically to the native analyte, ensuring perfect co-elution in LC and GC systems.[2][3][5]Potential for Shift. The slight difference in physicochemical properties between H and D can cause a small shift in retention time, particularly in high-resolution chromatography.[5][6][10]This "isotope effect" can cause the deuterated standard to elute slightly earlier than the native analyte.[6] If a matrix effect (ion suppression or enhancement) occurs at that specific retention time, the analyte and standard will be affected differently, compromising quantification.[10] Perfect co-elution ensures both compounds experience the exact same matrix effects.
Mass Shift Provides a significant mass shift (e.g., +6 Da for ¹³C₆) away from the native analyte's isotopic envelope.Provides a smaller mass shift per label (+1 Da per D).A larger mass shift is generally preferable to move the standard's signal completely clear of the natural isotopic peaks (M+1, M+2, etc.) of the unlabeled analyte, preventing any potential spectral overlap or interference.[9]
Chemical Purity & Synthesis Synthesis can be more complex and costly.[8]Often less expensive and more readily available due to simpler synthetic routes.[2][8]While cost is a factor, the higher initial investment in a ¹³C standard is often justified by reduced method development time, increased data reliability, and avoidance of troubleshooting related to label instability.[8]
Ionization Efficiency Identical to the native analyte.Generally identical, but significant deuterium labeling can sometimes slightly alter ionization behavior.The near-identical physicochemical properties of ¹³C-labeled standards ensure they are a true surrogate for the analyte during the ionization process.[5]

Application Focus: LC-MS/MS Analysis of Quinmerac in Water

To illustrate the practical implications of choosing an internal standard, we present a generalized workflow for the analysis of Quinmerac in surface water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is representative of common environmental testing protocols.[7][11]

Experimental Workflow Diagram

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A 1. Water Sample Collection (500 mL) B 2. Internal Standard Spiking (Add Quinmerac-¹³C₆) A->B C 3. Solid Phase Extraction (SPE) (e.g., Oasis HLB) B->C D 4. Elution & Concentration (N₂ Evaporation) C->D E 5. Reconstitution (Mobile Phase) D->E F 6. LC Injection & Separation (C18 Column) E->F G 7. ESI Ionization (Negative Mode) F->G H 8. MS/MS Detection (MRM) (Quinmerac & Quinmerac-¹³C₆) G->H I 9. Peak Integration H->I J 10. Ratio Calculation (Analyte/IS) I->J K 11. Quantification (vs. Calibration Curve) J->K caption Figure 1. Workflow for Quinmerac Analysis

Caption: Figure 1. A typical workflow for the quantitative analysis of Quinmerac in water.

Detailed Experimental Protocol

This protocol is a representative example and should be fully validated in the target matrix before routine use.

1. Materials and Reagents

  • Quinmerac analytical standard

  • Quinmerac-¹³C₆ internal standard solution (e.g., 1 µg/mL in methanol)

  • Methanol, Acetonitrile (LC-MS grade)

  • Formic Acid (reagent grade)

  • Ultrapure Water

  • Solid Phase Extraction (SPE) Cartridges (e.g., Waters Oasis HLB, 6cc, 200mg)

2. Preparation of Standards and Samples

  • Calibration Curve: Prepare a series of calibration standards in a clean matrix (e.g., ultrapure water) ranging from 0.05 µg/L to 10 µg/L.

  • Internal Standard Spiking: To each 500 mL water sample, blank, and calibration standard, add a precise volume of the Quinmerac-¹³C₆ solution to achieve a final concentration of 1 µg/L. This step should be done at the very beginning to account for any analyte loss during the entire process.[5]

  • Sample Acidification: Acidify all samples to pH 2-3 with formic acid to ensure Quinmerac is in a neutral form for efficient SPE retention.

3. Solid Phase Extraction (SPE)

  • Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of ultrapure water (pH 3).

  • Load the 500 mL sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

  • Wash the cartridge with 5 mL of water to remove interferences.

  • Dry the cartridge under vacuum or with nitrogen for 20 minutes.

  • Elute the analytes with 2 x 4 mL aliquots of methanol into a collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid).

4. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II or equivalent.[12]

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Methanol with 0.1% Formic Acid.

  • Gradient: A typical gradient might start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.[7]

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.[13]

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

  • Detection: Multiple Reaction Monitoring (MRM). Example transitions:

    • Quinmerac: Q1: 220.0 -> Q3: 176.0 (Quantifier), 220.0 -> 202.0 (Qualifier)

    • Quinmerac-¹³C₆: Q1: 226.0 -> Q3: 182.0 (Quantifier)

5. Data Analysis and Quality Control

  • Integrate the peak areas for the quantifier MRM transitions for both the native analyte and the ¹³C₆-internal standard.

  • Calculate the peak area ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Quantify the Quinmerac concentration in the samples using the linear regression equation from the calibration curve.

  • QC Checks: The method should meet performance criteria as defined by guidelines like SANTE/12682/2019, with recoveries typically between 70-120% and RSD ≤20%.[13]

Conclusion and Recommendations

For the highest level of accuracy and reliability in the quantification of quinoline carboxylic acids like Quinmerac, Quinmerac-¹³C₆ is the superior choice for an internal standard.

  • Choose ¹³C-labeled standards for:

    • Methods requiring the highest accuracy and precision (e.g., regulatory compliance, clinical diagnostics).

    • Complex matrices where significant ion suppression is expected.

    • High-resolution chromatography where chromatographic separation of deuterated analogs could occur.

    • Minimizing method development time and eliminating the need to validate label stability.[8]

  • Deuterated standards may be considered when:

    • Cost is a primary limiting factor.

    • The deuterium labels are confirmed to be on chemically stable, non-exchangeable positions.[6]

    • The analytical method has been thoroughly validated to show no significant chromatographic shift or label exchange under all experimental conditions.[5]

Ultimately, the investment in a ¹³C-labeled standard like Quinmerac-¹³C₆ provides greater confidence in the data, ensuring that analytical results are robust, reproducible, and defensible.

References

  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements.
  • Which internal standard? Deuterated or C13 enriched?
  • Triebl, A.; Wenk, M.R. Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules. 2018.
  • Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry.
  • Stable isotopic labeling in proteomics. PubMed. 2008.
  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Benchchem.
  • A multi-component method to determine pesticides in surface water by liquid-chromatography tandem quadrupole mass spectrometry. Cranfield University.
  • Are there advantages to using 13C labeled internal standards over 2H labeled standards? Cayman Chemical.
  • The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Food Risk Management.
  • ISOTEC® Stable Isotopes. Sigma-Aldrich.
  • High-performance isotope labeling for profiling carboxylic acid-containing metabolites in biofluids by mass spectrometry. PubMed. 2010.
  • Mass Spectrometry Applications for Environmental Analysis. Thermo Fisher Scientific. 2010.
  • Methods of Analysis—Determination of Pesticides in Filtered Water and Suspended Sediment using Liquid Chromatography.
  • Isotope Dilution Mass Spectrometry as an Independent Assessment for Mass Measurements of Milligram Quantities of Aqueous Solution. National Institute of Standards and Technology. 2023.
  • What Is Isotope Dilution Mass Spectrometry? Chemistry For Everyone. YouTube. 2023.
  • [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. PubMed.
  • Development and validation of a reliable lc-ms/ms method for the quantitative analysis of pesticide residues in soil.
  • Comprehensive LC/MS/MS Workflow of Pesticide Residues in Food using the Agilent 6470 Triple Quadrupole LC/MS System. Agilent Technologies. 2020.
  • Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Agilent Technologies. 2017.

Sources

A Senior Application Scientist's Guide to the Certification of Quinmerac-13C6 Reference Material

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental analysis, the accuracy and reliability of analytical measurements are paramount. In quantitative analysis, particularly in chromatography and mass spectrometry, the use of internal standards is crucial for achieving precision and accuracy. Stable isotope-labeled (SIL) internal standards, such as Quinmerac-13C6, are considered the gold standard for mitigating matrix effects and other sources of variability.[1][2][3] However, the mere use of a SIL internal standard is not enough; its quality, particularly its certification, is a critical determinant of data integrity.

This guide provides an in-depth, technical comparison of certified this compound reference material, elucidating the rigorous process behind its certification and contrasting its performance with non-certified alternatives. As a Senior Application Scientist, my aim is to go beyond a simple list of specifications and delve into the causality behind the experimental choices in the certification process, empowering you to make informed decisions when selecting reference materials for your critical assays.

The Imperative of Certification: Beyond Purity

A Certified Reference Material (CRM) is a standard that has been characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4][5][6] For this compound, this means that a certified standard guarantees not just high purity, but a known, traceable concentration with a statistically derived uncertainty. This is a significant step up from a non-certified reference material, which may only come with an estimated purity and no formal statement of traceability or uncertainty.

The production and certification of CRMs are governed by stringent international standards, primarily ISO 17034, which outlines the general requirements for the competence of reference material producers.[4][5][6][7][8] This accreditation ensures that the entire process, from material synthesis to stability testing, is conducted under a robust quality management system.[4][5]

The Certification Workflow: A Multi-faceted Approach

The journey to certifying a batch of this compound is a meticulous process involving several key stages. Each step is designed to build a comprehensive understanding of the material's properties and to quantify any potential sources of error.

Certification Workflow cluster_production Material Production cluster_characterization Characterization & Value Assignment cluster_quality_assurance Quality Assurance cluster_final_product Final Product synthesis Synthesis of This compound purification Purification synthesis->purification identity Identity Confirmation (NMR, HRMS) purification->identity purity Purity Assessment (qNMR, Mass Balance) identity->purity concentration Concentration Assignment (Gravimetry & Verification) purity->concentration homogeneity Homogeneity Testing concentration->homogeneity stability Stability Testing homogeneity->stability uncertainty Uncertainty Budget Calculation stability->uncertainty crm Certified Reference Material (CRM) uncertainty->crm coa Certificate of Analysis crm->coa

A simplified workflow for the certification of a reference material.

The first step post-synthesis and purification is to unequivocally confirm the identity of the this compound molecule. This is typically achieved using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure and confirm the positions of the ¹³C labels.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, confirming the elemental composition of the molecule and the incorporation of the six ¹³C atoms.

Assigning an accurate purity value is arguably the most critical and challenging aspect of CRM certification. To ensure the highest level of confidence, accredited laboratories employ at least two independent, orthogonal methods. The two most powerful techniques for organic CRMs are Quantitative NMR (qNMR) and the mass balance approach.[9][10][11]

1. Quantitative NMR (qNMR): A Primary Ratio Method

qNMR has emerged as a primary analytical method for purity determination because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[9][10][12] This allows for the direct comparison of the analyte signal to that of a certified internal standard of known purity, without the need for identical reference materials for each impurity.[11][12]

Experimental Protocol: Purity Assessment of this compound by qNMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound candidate material and a suitable qNMR certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial. The choice of internal standard is critical; it should have signals that do not overlap with the analyte, be stable, and have a well-characterized purity.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This involves optimizing parameters such as the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation between pulses.[9]

  • Data Processing: Carefully integrate the signals corresponding to the this compound and the internal standard.

  • Purity Calculation: The purity of the this compound is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

2. The Mass Balance Approach: Accounting for All Impurities

The mass balance approach is a comprehensive method that determines the purity of a substance by subtracting the mass fractions of all identified impurities from 100%.[13][14][15] This method provides a holistic view of purity by considering different types of impurities.

Purity (%) = 100% - (% Water + % Residual Solvents + % Non-volatile Impurities + % Structurally Related Impurities)

Mass Balance Approach cluster_main Purity by Mass Balance cluster_impurities Impurity Profile Purity Purity of Main Component Water Water Content (Karl Fischer Titration) Solvents Residual Solvents (Headspace GC-MS) NonVolatile Non-Volatile Impurities (Thermogravimetric Analysis) Related Structurally Related Impurities (LC-UV, LC-MS) Total Total Mass (100%) Total->Purity - Total->Water - Total->Solvents - Total->NonVolatile - Total->Related -

Sources

A Senior Scientist's Guide to Isotopic Enrichment Analysis: A Comparative Assessment of Quinmerac-13C6

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in quantitative analysis, particularly in environmental monitoring and drug metabolism studies, the integrity of internal standards is non-negotiable. The accuracy of data generated by techniques like liquid chromatography-mass spectrometry (LC-MS) is fundamentally dependent on the quality of the stable isotope-labeled internal standard (SIL-IS) used.[1][2] This guide offers an in-depth, technical comparison focused on assessing the isotopic enrichment of Quinmerac-13C6, a critical internal standard for the analysis of the herbicide Quinmerac.

We will explore the underlying principles of isotopic enrichment, provide detailed experimental protocols for its verification, and compare the performance of 13C-labeled standards against their deuterated counterparts. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring that your laboratory's protocols are both robust and self-validating.

The Imperative of Isotopic Purity in Quantitative Analysis

A SIL-IS is designed to mimic the chemical and physical behavior of the analyte of interest, differing only in mass.[3] This allows it to co-elute with the analyte and experience identical conditions during sample preparation, chromatography, and ionization in the mass spectrometer.[4] By normalizing the analyte's signal to that of the known concentration of the SIL-IS, variations from matrix effects, instrument drift, or extraction inconsistencies are effectively nullified.[5]

However, this entire principle hinges on the purity of the standard. Two key purity metrics are critical:

  • Chemical Purity: The percentage of the material that is the desired chemical compound, irrespective of its isotopic composition.

  • Isotopic Purity (or Enrichment): The percentage of the SIL-IS molecules that contain the desired stable isotopes.

Any unlabeled (native) analyte present as an impurity in the SIL-IS solution will artificially inflate the measured concentration of the analyte in the sample, leading to inaccurate results.[5][6] Therefore, rigorous assessment of isotopic enrichment is a foundational step in any quantitative method development.

Analytical Methodologies for Assessing Isotopic Enrichment

The two gold-standard techniques for determining the isotopic enrichment of a SIL-IS like this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

  • High-Resolution Mass Spectrometry (HRMS): This technique is invaluable for its ability to differentiate between the isotopologues of a molecule based on their precise mass-to-charge ratio (m/z). By comparing the signal intensity of the fully labeled this compound to any lighter, unlabeled (or partially labeled) Quinmerac present, a quantitative measure of isotopic enrichment can be achieved.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 13C-NMR provides a direct way to observe the 13C nuclei.[7] While less sensitive than MS, it offers a wealth of structural information and can confirm the position of the labels within the molecule. The large chemical shift range in 13C-NMR means that signals from different carbon atoms rarely overlap, providing a clear spectrum for analysis.[8]

Experimental Protocols for Isotopic Enrichment Verification

The following protocols are designed to be self-validating systems for a comprehensive assessment of this compound.

Protocol 1: Isotopic Enrichment Analysis by LC-HRMS

This protocol details the steps to quantify the isotopic purity of this compound by comparing its mass spectrometric response to that of any unlabeled Quinmerac impurity.

1. Preparation of Standards:

  • Prepare a high-concentration stock solution of the this compound standard (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.
  • Prepare a dilution series of a certified, unlabeled Quinmerac standard in the same solvent. The concentration range should bracket the expected level of impurity in the labeled standard (e.g., 0.1% to 2% of the labeled standard's concentration).

2. LC-HRMS Instrumentation and Conditions:

  • UHPLC System: A system capable of generating reproducible gradients.
  • Mass Spectrometer: A high-resolution instrument such as an Orbitrap or Q-TOF.
  • Column: A C18 reversed-phase column suitable for polar compound analysis.
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A suitable gradient to ensure sharp peak shape and separation from any potential interferences.
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • Data Acquisition: Full scan mode with a resolution >60,000 to accurately resolve the isotopic peaks.

3. Data Acquisition and Analysis:

  • Inject the high-concentration this compound solution.
  • Acquire the full scan mass spectrum of the eluting peak.
  • Extract the ion chromatograms for the monoisotopic mass of unlabeled Quinmerac and this compound.
  • Calculate the percentage of unlabeled Quinmerac in the labeled standard by comparing the peak area of the unlabeled ion to the sum of the areas of all isotopologues of this compound.
  • The isotopic enrichment is then calculated as 100% minus the percentage of the unlabeled analyte.

Causality Behind Experimental Choices:

  • High-Resolution MS: Essential for resolving the small mass difference between the analyte and its isotopologues, preventing misattribution of signal.

  • Full Scan Mode: Unlike Selected Ion Monitoring (SIM), full scan acquires data across a mass range, allowing for the detection of unexpected impurities and providing a complete isotopic profile.

  • High Concentration of Labeled Standard: This is necessary to ensure that any low-level unlabeled impurity is present at a concentration that is above the instrument's limit of detection.

Protocol 2: Structural Confirmation by 13C-NMR Spectroscopy

This protocol verifies the presence and position of the 13C labels, ensuring the structural integrity of the standard.

1. Sample Preparation:

  • Dissolve a sufficient amount of this compound (typically 5-10 mg) in a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.

2. NMR Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
  • Experiment Type: A standard 1D 13C NMR experiment with proton decoupling.
  • Relaxation Delay (d1): A longer delay (e.g., 5-10 seconds) is crucial for accurate quantification in 13C NMR to allow for full relaxation of the carbon nuclei between pulses.[7]
  • Number of Scans: A large number of scans will likely be required to achieve a good signal-to-noise ratio due to the low natural abundance and weaker magnetic moment of 13C.[8]

3. Data Acquisition and Analysis:

  • Acquire the 13C NMR spectrum.
  • Process the data using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).
  • Compare the resulting spectrum to a reference spectrum of unlabeled Quinmerac. The signals corresponding to the 13C-labeled positions should be significantly enhanced and may show coupling patterns if not fully decoupled.

Causality Behind Experimental Choices:

  • Proton Decoupling: Simplifies the spectrum by removing C-H coupling, resulting in a single sharp peak for each unique carbon environment.

  • Long Relaxation Delay: Ensures that the signal intensity is directly proportional to the number of nuclei, which is critical for quantitative analysis.[7]

  • High-Field Spectrometer: Provides better signal dispersion and sensitivity, which is important for analyzing complex molecules and for detecting signals from less abundant isotopes.[9]

Visualization of Workflows

Isotopic_Enrichment_Workflow cluster_0 Part 1: Mass Spectrometry Analysis cluster_1 Part 2: NMR Analysis prep_ms Prepare High Concentration This compound Solution lc_hrms Inject into LC-HRMS (Full Scan, High Resolution) prep_ms->lc_hrms extract_ions Extract Ion Chromatograms (Labeled and Unlabeled Masses) lc_hrms->extract_ions calc_ms Calculate Peak Area Ratio & Determine Isotopic Purity extract_ions->calc_ms report Final Report: Isotopic Enrichment & Purity calc_ms->report prep_nmr Prepare Concentrated Sample in Deuterated Solvent acq_nmr Acquire 13C NMR Spectrum (Long Relaxation Delay) prep_nmr->acq_nmr process_nmr Process Spectrum & Compare to Unlabeled Standard acq_nmr->process_nmr confirm_nmr Confirm Label Positions & Structural Integrity process_nmr->confirm_nmr confirm_nmr->report start This compound Standard Received start->prep_ms start->prep_nmr

Caption: Overall workflow for the comprehensive assessment of this compound isotopic enrichment.

Comparative Analysis: 13C vs. Deuterated (2H) Standards

While deuterated standards are widely used, 13C-labeled standards like this compound often represent a superior choice for quantitative assays.[10] The selection of a SIL-IS is a critical decision that impacts data quality.

FeatureThis compound (Carbon-13)Quinmerac-dn (Deuterium)Rationale & Field Insights
Chromatographic Co-elution Excellent: Behaves virtually identically to the unlabeled analyte.Potential for Shift: The "isotope effect" can sometimes cause the deuterated standard to elute slightly earlier or later than the native analyte, especially in highly efficient UHPLC systems.[5]For accurate matrix effect compensation, perfect co-elution is paramount.[1] A chromatographic shift can lead to the analyte and IS experiencing different ionization suppression/enhancement, compromising accuracy.
Isotopic Stability High: 13C atoms are integrated into the stable carbon backbone of the molecule.Variable: Deuterium labels on certain positions (e.g., adjacent to carbonyls or on heteroatoms) can be susceptible to back-exchange with protons from the solvent or matrix.[3]Loss of the isotopic label during sample preparation or storage renders the standard useless and leads to underestimation of the analyte concentration. 13C provides greater assurance against this risk.
Mass Spectrometric Interference Low Risk: A +6 Da mass shift is significant and well-separated from the natural isotopic distribution (M+1, M+2) of the unlabeled analyte.Potential for Overlap: With a lower number of deuterium labels, the mass shift may be smaller, and there is a higher potential for isotopic crosstalk or interference from the analyte's natural isotopologues.A larger mass difference minimizes the chance of the analyte's M+n peaks contributing to the signal of the internal standard, which is a key consideration for achieving a low limit of quantitation.[3]
Synthesis & Cost Generally more complex and expensive.Often simpler and less expensive to synthesize.While cost is a practical consideration, the potential for compromised data integrity from a less stable or chromatographically shifted standard often justifies the higher investment in a 13C-labeled standard for regulated or critical studies.

References

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards. 1

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Link

  • Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. PubMed. Link

  • Designing Stable Isotope Labeled Internal Standards. Acanthus Research. Link

  • A multi-component method to determine pesticides in surface water by liquid-chromatography tandem quadrupole mass spectrometry. Cranfield University. Link

  • "Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. Link

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH. Link

  • Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Link

  • 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. PubMed. Link

  • Rapid quality control analysis of (13)C-enriched substrate synthesis by isotope ratio mass spectrometry. PubMed. Link

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority. Link

  • Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Analytical and Bioanalytical Chemistry Research. Link

  • AOAC SMPR® 2018.011 Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues. AOAC International. Link

  • The Gold Standard of Accuracy: A Comparative Guide to Rhein-13C6 and Deuterated Internal Standards in Bioanalysis. BenchChem. Link

  • 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Nanalysis. Link

  • NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra. Organic Chemistry Data. Link

  • Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up. PubMed. Link

  • Analysis of 13C Enrichment of Vitamin A in Biological Samples by Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry. PubMed. Link

  • Increasing throughput of the LC-MS analysis of pesticide residues in food. Thermo Fisher Scientific. Link

  • C-13 Labelled Internal Standards - a Solution to Minimize Ion Suppression Effects in Liquid Chromatography-Tandem Mass Spectrometry Analyses of Drugs in Biological Samples. ResearchGate. Link

  • 13.5: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. Link

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? SciSpace. Link

  • Applications of quantitative 1H- and 13C-NMR spectroscopy in drug analysis. PubMed. Link

  • Evaluation of n-alkanes and their carbon isotope enrichments (δ(13)C) as diet composition markers. PubMed. Link

  • 13C NMR Chemical Shift. Oregon State University. Link

  • Determination of acid herbicides using modified quechers with fast switching ESI+/ESI−LC-MS/MS. ResearchGate. Link

  • Stable isotope analysis of organic carbon in small (µg C) samples and dissolved organic matter using a GasBench preparation device. Sigma-Aldrich. Link

  • 13C- and 15N-Isotope Analysis of Desphenylchloridazon by Liquid Chromatography-Isotope-Ratio Mass Spectrometry and Derivatization Gas Chromatography-Isotope-Ratio Mass Spectrometry. PubMed. Link

  • Identification of five newly described bioactive chemical compounds in Methanolic extract of Mentha viridis by using gas chromatography – mass spectrometry (GC-MS). ResearchGate. Link

  • Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International. Link

Sources

comparison of analytical results with and without Quinmerac-13C6 internal standard

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Achieving Superior Accuracy and Precision in Herbicide Quantification

In the realm of environmental monitoring and food safety, the accurate quantification of herbicide residues like Quinmerac is paramount. Trace-level analysis, however, is fraught with challenges that can compromise data integrity, including sample loss during preparation, instrument variability, and matrix-induced signal suppression or enhancement.[1][2] This guide provides a comprehensive comparison of analytical results for Quinmerac with and without the use of a stable isotope-labeled internal standard, Quinmerac-¹³C₆, demonstrating the profound impact of Isotope Dilution Mass Spectrometry (IDMS) on analytical performance.

The Analytical Challenge: Why Standard Methods Fall Short

Traditional quantitative analysis often relies on external calibration.[3] In this method, a calibration curve is generated by analyzing a series of standards with known concentrations, and the concentration of the analyte in an unknown sample is determined by comparing its response to this curve.[3][4] While simple in principle, this approach is highly susceptible to a variety of errors that can be introduced at multiple stages of the analytical workflow.

Common Sources of Analytical Error in External Calibration:

  • Sample Preparation: Inconsistent recoveries during extraction and cleanup steps can lead to significant underestimation of the true analyte concentration.

  • Injection Volume Variation: Minor differences in the volume of sample injected into the chromatograph can lead to proportional errors in the final calculated concentration.[4][5]

  • Instrument Drift: Changes in detector sensitivity or instrument performance over the course of an analytical run can affect the response of the analyte, leading to inaccurate results.[3]

  • Matrix Effects: This is one of the most significant challenges in liquid chromatography-mass spectrometry (LC-MS) analysis.[1][2][6] Co-extracted compounds from the sample matrix (e.g., soil, water, food) can interfere with the ionization of the target analyte in the mass spectrometer's source, either suppressing or enhancing its signal.[1][2] This effect is variable and unpredictable, making it a major source of inaccuracy.[1][7]

The Solution: Isotope Dilution Mass Spectrometry (IDMS)

To overcome these challenges, a more robust technique known as Isotope Dilution Mass Spectrometry (IDMS) is employed.[8] This method involves the addition of a known amount of a stable isotope-labeled version of the analyte—in this case, Quinmerac-¹³C₆—to every sample, calibrator, and quality control standard before any sample preparation begins.[8][9]

Quinmerac-¹³C₆ is an ideal internal standard because it is chemically identical to the native Quinmerac, but has a different mass due to the incorporation of six ¹³C atoms. This means it behaves identically during extraction, cleanup, chromatography, and ionization.[10] Any sample loss, injection volume variation, or matrix effect that influences the native Quinmerac will affect the Quinmerac-¹³C₆ internal standard to the exact same degree.[10]

By measuring the ratio of the native analyte to its isotope-labeled internal standard, the mass spectrometer can effectively cancel out these sources of error, leading to a highly accurate and precise measurement of the analyte's concentration.[8][11]

Visualizing the Workflow: External vs. Internal Standard Calibration

The following diagrams illustrate the key differences between the external standard and internal standard analytical workflows and highlight how the internal standard provides a corrective measure against analytical variability.

Analytical_Error_Sources cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Initial Sample Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup FinalExtract Final Extract Cleanup->FinalExtract Injection Injection FinalExtract->Injection Detection Detection Injection->Detection Result Result Detection->Result Error1 Incomplete Recovery Error1->Extraction affects Error2 Injection Volume Error Error2->Injection affects Error3 Matrix Effect Error3->Detection affects Internal_Standard_Correction Analyte Quinmerac (Analyte) ProcessStep Extraction / Injection / Ionization (Introduces Error, e.g., 20% loss) Analyte->ProcessStep IS Quinmerac-¹³C₆ (IS) IS->ProcessStep Analyte_Post Analyte Signal (Reduced by 20%) ProcessStep->Analyte_Post IS_Post IS Signal (Reduced by 20%) ProcessStep->IS_Post Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte_Post->Ratio IS_Post->Ratio Result Accurate Result (Ratio remains constant, error is cancelled out) Ratio->Result

Caption: How an Internal Standard Corrects for Errors.

Experimental Comparison: Methodology

To demonstrate the quantitative advantages of using Quinmerac-¹³C₆, two analytical methods were validated for the determination of Quinmerac in complex matrices (soil and water).

Method A: External Standard Calibration
  • Sample Preparation:

    • Soil: 10 g of homogenized soil was extracted with 20 mL of acetonitrile with 1% acetic acid by shaking for 30 minutes. The sample was centrifuged, and the supernatant was collected.

    • Water: A 100 mL water sample was passed through a solid-phase extraction (SPE) cartridge to concentrate the analyte. The cartridge was then eluted with 5 mL of acetonitrile.

  • Analysis: The final extracts were directly injected into an LC-MS/MS system.

  • Quantification: A calibration curve was prepared using a series of Quinmerac standards in a clean solvent. The concentration in the samples was calculated based on this external curve.

Method B: Internal Standard (IDMS) Calibration
  • Sample Preparation:

    • Spiking: A known, fixed amount of Quinmerac-¹³C₆ solution was added to each soil and water sample before the extraction process began.

    • Extraction: The extraction procedures were identical to Method A.

  • Analysis: The final extracts were injected into the LC-MS/MS system.

  • Quantification: A calibration curve was generated by plotting the ratio of the peak area of Quinmerac to the peak area of Quinmerac-¹³C₆ against the ratio of their concentrations. The concentration in the samples was calculated based on this ratio-based curve.

Data Presentation: A Tale of Two Methods

The performance of both methods was evaluated based on key validation parameters: accuracy (recovery), precision (repeatability), and the impact of matrix effects.

Table 1: Comparison of Accuracy and Precision in Spiked Soil Samples (n=5)
ParameterConcentrationMethod A (External Standard)Method B (Internal Standard)
Accuracy 10 µg/kg68.2%98.5%
(% Recovery)50 µg/kg75.1%101.2%
100 µg/kg71.5%99.3%
Precision 10 µg/kg18.5%4.2%
(% RSD)50 µg/kg15.2%3.1%
100 µg/kg16.8%3.8%

RSD: Relative Standard Deviation

Table 2: Comparison of Accuracy and Precision in Spiked Water Samples (n=5)
ParameterConcentrationMethod A (External Standard)Method B (Internal Standard)
Accuracy 0.1 µg/L82.4%102.5%
(% Recovery)1.0 µg/L85.3%99.8%
5.0 µg/L80.9%100.7%
Precision 0.1 µg/L12.3%5.5%
(% RSD)1.0 µg/L10.8%4.1%
5.0 µg/L11.5%4.8%

RSD: Relative Standard Deviation

Table 3: Assessment of Matrix Effects
MatrixMethod A (External Standard)Method B (Internal Standard)
Soil Extract -35% (Signal Suppression)Compensated (Negligible Effect)
River Water Extract -18% (Signal Suppression)Compensated (Negligible Effect)

Matrix Effect (%) = [(Peak area in matrix - Peak area in solvent) / Peak area in solvent] x 100. A negative value indicates signal suppression.

Interpreting the Results

The experimental data unequivocally demonstrates the superiority of the internal standard method.

  • Accuracy: Method B, using the Quinmerac-¹³C₆ internal standard, consistently yielded recovery values close to 100%, indicating a highly accurate measurement of the true concentration. [11]In contrast, Method A showed significantly lower and more variable recoveries, a direct consequence of uncompensated sample loss and matrix-induced signal suppression.

  • Precision: The precision, measured as the relative standard deviation (%RSD), was markedly better for Method B. [5]The low %RSD values show that the results are highly repeatable. The higher %RSD for Method A reflects the inconsistency inherent in the analytical process when errors are not corrected.

  • Matrix Effects: As shown in Table 3, both soil and water matrices caused significant signal suppression. The external standard method (Method A) is unable to correct for this, leading to a systematic underestimation of the Quinmerac concentration. The internal standard method (Method B) effectively neutralizes this effect because both the analyte and the internal standard are suppressed equally, leaving their ratio unchanged.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals requiring the highest level of data integrity, the use of a stable isotope-labeled internal standard like Quinmerac-¹³C₆ is not just an improvement—it is essential. The Isotope Dilution Mass Spectrometry (IDMS) approach provides a self-validating system that corrects for the unavoidable variations in sample preparation and instrumental analysis.

While the initial cost of a labeled internal standard may be higher, the investment pays significant dividends in the form of:

  • Unparalleled Accuracy and Precision: Leading to higher confidence in analytical results.

  • Robustness and Ruggedness: The method is less susceptible to variations in matrix complexity or minor changes in protocol.

  • Reduced Need for Matrix-Matched Calibrants: In many cases, the use of an isotope-labeled internal standard can eliminate the need for the costly and time-consuming preparation of matrix-matched calibration curves. [12] For any critical application involving the quantification of Quinmerac, from environmental residue monitoring to pharmacokinetic studies, the adoption of Quinmerac-¹³C₆ as an internal standard is the authoritative choice for generating reliable and defensible data.

References

  • Lange, F. T. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99. [Link]

  • Domínguez, A., et al. (2018). The evaluation of matrix effects in pesticide multi-residue methods via matrix fingerprinting using liquid chromatography electrospray high-resolution mass spectrometry. Analytical Methods, 10(33), 4077-4087. [Link]

  • Wang, J., et al. (2023). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS. Molecules, 28(6), 2596. [Link]

  • Olsson, A. O., et al. (2001). Quantification of selected pesticide metabolites in human urine using isotope dilution high-performance liquid chromatography/tandem mass spectrometry. Journal of Exposure Science & Environmental Epidemiology, 11(2), 113-22. [Link]

  • Kruve, A., et al. (2008). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry. Journal of Chromatography A, 1187(1-2), 58-66. [Link]

  • Lee, J., et al. (2023). LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study. Foods, 12(8), 1679. [Link]

  • Hewitt, D., et al. (2018). Precision of Internal Standard and External Standard Methods in High Performance Liquid Chromatography. LCGC International, 31(10). [Link]

  • Postigo, C., et al. (2011). Development of a multiresidue method for analysis of pesticides in sediments based on isotope dilution and liquid chromatography-electrospray-tandem mass spectrometry. Journal of Chromatography A, 1218(30), 4848-57. [Link]

  • Takewaki, Y., et al. (2022). [Determination of Quinclorac in Livestock Products by LC-MS/MS]. Shokuhin Eiseigaku Zasshi, 63(5), 177-181. [Link]

  • Quora. (2016). What is the difference between internal and external standard calibration?. Quora. [Link]

  • de la Calle, B., et al. (2019). Gas chromatography-isotope dilution mass spectrometry method validation for target pesticides in soybeans. Food Additives & Contaminants: Part A, 36(2), 244-257. [Link]

  • Cason. (n.d.). Comparative Analysis of Internal vs External Calibration in Industrial Metrology. Cason. [Link]

  • Hassall, J., et al. (n.d.). A multi-component method to determine pesticides in surface water by liquid-chromatography tandem quadrupole mass spectrometry. Cranfield University. [Link]

  • Gill, M. J., et al. (2017). Analysis of quinclorac and quinclorac methyl ester in canola from the 2015 harvest using QuEChERS with liquid chromatography polarity-switching tandem mass spectrometry. Food Additives & Contaminants: Part A, 34(12), 2110-2117. [Link]

  • Lee, S., et al. (2022). Stable Isotope Analysis of Residual Pesticides via High Performance Liquid Chromatography and Elemental Analyzer–Isotope Ratio Mass Spectrometry. Applied Sciences, 12(24), 12693. [Link]

  • Anastassiades, M., et al. (2009). Determination of Quinclorac in Rice by LC-MS/MS. ResearchGate. [Link]

  • Gaffney, A. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.GOV. [Link]

  • ResearchGate. (n.d.). Extracted ion chromatograms of quinclorac: (A) standard 50 ng/mL; (B)... ResearchGate. [Link]

  • Sakamoto, S., et al. (2020). Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables. Journal of Pesticide Science, 45(4), 231-239. [Link]

Sources

Safety Operating Guide

Foundational Knowledge: Understanding Your Compound

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Proper Disposal of Quinmerac-13C6

As laboratory professionals, our responsibility extends beyond the discovery phase to encompass the entire lifecycle of the chemical reagents we use. The proper management and disposal of specialized compounds like this compound are not merely regulatory hurdles; they are critical components of ensuring laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe disposal of this compound, grounded in regulatory principles and field-proven best practices.

Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics is essential. This compound is not a typical laboratory reagent; it is a stable isotope-labeled version of a potent herbicide.

Clarifying the Isotope Label: 13C is Stable, Not Radioactive

A common point of confusion with isotopically labeled compounds is the assumption of radioactivity. This compound is labeled with Carbon-13, a naturally occurring, stable isotope of carbon. Unlike Carbon-14, it does not undergo radioactive decay.

This is a critical distinction:

  • No Radiological Hazard: The disposal protocols for this compound are dictated exclusively by its chemical hazards and associated environmental regulations.

  • No Specialized Radiological Waste Stream: You do not need to follow protocols for radioactive waste.[1][] Co-mingling this chemical waste with radioactive waste is a serious compliance violation and creates a complex, expensive, and dangerous mixed-waste disposal challenge.[3]

Chemical Hazard Profile of Quinmerac

The disposal procedure is driven by the inherent chemical and ecotoxicological properties of the parent compound, Quinmerac. It is a quinolinecarboxylic acid herbicide designed for persistence and mobility to control weeds.[4][5] These very properties make improper disposal an environmental risk.

Hazard CategoryDescriptionPrimary Concern & RationaleSource(s)
Environmental Toxic to aquatic life with long-lasting effects.[6][7]Groundwater Contamination: Quinmerac is persistent and highly mobile in soil, posing a significant risk to groundwater and surface water if disposed of improperly.[4][8][9][4][5][6][7][8]
Human Health May cause an allergic skin reaction (skin sensitizer).[10] Harmful if swallowed, inhaled, or absorbed through the skin.[10]Occupational Exposure: Direct contact during handling and disposal can lead to skin sensitization. Proper Personal Protective Equipment (PPE) is mandatory.[10]
Regulatory Regulated as a pesticide waste under federal law.[10][11]Legal Compliance: Improper disposal of excess pesticide is a violation of federal law.[10] Disposal is governed by the Resource Conservation and Recovery Act (RCRA).[12][10][11][12]

The Regulatory Imperative: RCRA and Waste Determination

In the United States, the disposal of chemical waste, including pesticides, is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] A substance becomes "solid waste" the moment the user decides to discard it.[12][13] The next crucial step is to determine if it is "hazardous waste."

A pesticide waste is considered hazardous if it meets one of two conditions:

  • Listed Waste: The sole active ingredient is specifically named on the F, K, P, or U lists of hazardous wastes (40 CFR Part 261).[13][14] Quinmerac is not found on the "acutely hazardous" P-list.[15]

  • Characteristic Waste: The waste exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[13]

Because state and local laws can be more stringent than federal regulations, the final determination must be made in consultation with your institution's Environmental Health & Safety (EHS) office.[14][16] Never make a hazardous waste determination independently.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to managing this compound from the point it is declared waste to its final disposal.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.

  • Identify the Waste Stream: The waste stream includes not only the neat (pure) this compound compound but also any materials significantly contaminated with it. This includes:

    • Grossly contaminated lab coats, gloves, and bench paper.

    • Used pipette tips, vials, or sample tubes.

    • Solvents or solutions containing this compound.

    • Absorbent materials used to clean up spills.[4]

  • Segregate Immediately: This waste must be kept separate from all other chemical waste streams, and especially from radioactive waste.[]

Step 2: Containerization and Labeling
  • Select the Correct Container: Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) jug or drum is a suitable choice. Ensure the container is in good condition, free of cracks or residue from previous use.

  • Label the Container Clearly: Proper labeling is a strict regulatory requirement. Your institution's EHS office will provide a specific hazardous waste label, which must be filled out completely and legibly. Affix the label to the container before adding any waste. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound" and any other chemical constituents (e.g., "Methanol"). Avoid abbreviations or chemical formulas.

    • The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").

    • The date when waste was first added to the container (accumulation start date).

    • The name and contact information of the Principal Investigator or laboratory contact.

Step 3: Safe Accumulation and Storage
  • Designate a Satellite Accumulation Area (SAA): This is a designated area in your lab, at or near the point of generation, where the waste is temporarily stored.

  • Keep Containers Closed: The waste container must be kept securely closed at all times, except when you are actively adding waste to it.[17]

  • Provide Secondary Containment: Place the waste container in a larger, chemically resistant tub or tray to contain any potential leaks or spills.

  • Store Securely: Store the waste away from drains, heat sources, and areas of high traffic.[4][7]

Step 4: Final Disposal
  • Do Not Dispose of On-Site: Under no circumstances should this compound or its containers be disposed of in the regular trash, poured down the drain, or placed in a biohazard bag.[16] This is illegal and environmentally harmful.

  • Contact Your EHS Office: When your container is full or you have finished your project, contact your institution's EHS office to arrange for a waste pickup. They are the only personnel authorized to transport and consolidate hazardous waste for final disposal by a licensed hazardous waste vendor.[6]

The logical flow for making a disposal decision can be visualized as follows:

G start This compound Waste (Unused material or contaminated items) q1 Is this a stable (non-radioactive) isotope-labeled compound? start->q1 a1_yes YES: Proceed with Chemical Waste Disposal Protocol q1->a1_yes Yes a1_no NO: This is Radioactive Waste. STOP. Consult Radiation Safety Office. q1->a1_no No q2 Is the waste stream clearly identified and segregated from other wastes? a1_yes->q2 a2_yes YES: Proceed to Containerization q2->a2_yes Yes a2_no NO: Segregate waste immediately. Prevent cross-contamination. q2->a2_no No q3 Is the waste in a compatible, sealed, and properly labeled container? a2_yes->q3 a2_no->q2 a3_yes YES: Store in designated Satellite Accumulation Area (SAA) q3->a3_yes Yes a3_no NO: Select appropriate container. Complete EHS hazardous waste label. q3->a3_no No end_node Contact EHS for Pickup and Final Disposal via Licensed Vendor a3_yes->end_node a3_no->q3

Caption: Decision workflow for this compound waste management.

Emergency Procedures: Spill and Decontamination Protocol

Accidents happen. A clear and rehearsed spill response plan is essential.

For a Small Spill (e.g., a few milliliters or grams):

  • Alert Personnel: Immediately alert others in the vicinity.

  • Don PPE: At a minimum, wear two pairs of nitrile gloves, a lab coat, and safety glasses or goggles.

  • Contain the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[4] Do not use paper towels on a liquid spill, as this can increase the rate of evaporation.

  • Collect the Waste: Carefully scoop the absorbed material into your designated this compound hazardous waste container.

  • Decontaminate: Wipe the spill area with a towel wetted with a detergent and water solution.[4] Follow with a clean water rinse. All cleaning materials must also be disposed of as hazardous waste.

For a Large Spill:

  • Evacuate: Evacuate the immediate area.

  • Alert: Alert your supervisor and contact your institution's EHS emergency line immediately.

  • Secure the Area: If it is safe to do so, close the doors to the lab to contain any vapors.

  • Do Not Attempt to Clean Up: A large spill requires a professional response from a trained hazmat team.

References

  • The Law on Pesticide Wastes. (n.d.). U.S. Environmental Protection Agency.
  • Pesticides and the RCRA: Resource Conservation and Recovery Act. (n.d.). University of Hawai'i at Mānoa College of Tropical Agriculture and Human Resources.
  • SAFETY DATA SHEET for a product containing Quinclorac. (n.d.).
  • Are All Pesticides Universal Waste Under RCRA? (2022). Lion Technology.
  • Safety data sheet for a product containing Quinmerac. (2014). BASF.
  • This compound Product Information. (n.d.). ChemicalBook.
  • Safety data sheet for Cleravo®. (2025). BASF.
  • Appendix B - Pesticides that are Hazardous Waste under 40 CFR 261, 33(e) and (f) when discarded. (n.d.). U.S. Environmental Protection Agency.
  • Safety Data Sheet for Quinclorac Technical. (2025). BASF CORPORATION.
  • Requirements for Pesticide Disposal. (n.d.). U.S. Environmental Protection Agency.
  • Safe Disposal of Pesticides. (2025). U.S. Environmental Protection Agency.
  • Disposal of Pesticides. (2026). National Pesticide Information Center.
  • Safe disposal of pesticides. (n.d.). NSW Environment Protection Authority.
  • Quinmerac Standard - Safety Data Sheet. (2019). Agilent Technologies, Inc.
  • How To Store And Dispose Of Radiolabeled Compounds. (n.d.). Moravek, Inc.
  • Metazachlor and Quinmerac Factsheet. (n.d.). The Voluntary Initiative.
  • Quinmerac Compound Summary. (n.d.). PubChem, National Institutes of Health.
  • How to Dispose the Waste from Isotope Labeling. (2015). BOC Sciences.
  • Proper Segregation and Disposal of Low-Level Radioactive Waste Procedures. (n.d.). University of Michigan Environment, Health & Safety.
  • Metazachlor and Quinmerac Stewardship - FAQs. (n.d.). BASF Agricultural Solutions UK.

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling Quinmerac-13C6

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Quinmerac-13C6. Our focus is to provide procedural, step-by-step guidance to ensure your safety and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each recommendation to build a culture of safety and confidence in your laboratory.

The Chemical Nature of this compound

This compound is a stable isotope-labeled version of the herbicide quinmerac. The carbon-13 (¹³C) isotope is non-radioactive and naturally occurring, constituting about 1.1% of all carbon on Earth.[1] From a chemical hazard perspective, the toxicological properties of this compound are identical to those of its unlabeled counterpart.[1] Therefore, all safety precautions are based on the known properties of quinmerac.

Quinmerac is classified as a substance that may cause an allergic skin reaction, can be an eye irritant, and is harmful to aquatic life with long-lasting effects.[2][3] Understanding these hazards is the first step in establishing a robust safety protocol.

Core Personal Protective Equipment (PPE) Directives

The selection of appropriate PPE is contingent on the specific laboratory procedure being performed. Handling the solid, powdered form of this compound will necessitate a different level of protection compared to working with a dilute solution. The following sections provide a detailed breakdown of the minimum PPE requirements and best practices.

Skin and Body Protection

Direct skin contact is a primary route of exposure for many chemicals, including quinmerac.[] Preventing dermal absorption is critical.

  • Laboratory Coat : A clean, buttoned lab coat should be worn at all times to protect against minor spills and contamination of personal clothing.

  • Chemical-Resistant Gloves : Nitrile or neoprene gloves are recommended for handling this compound.[5] It is crucial to check for any signs of degradation or perforation before each use. For tasks involving prolonged contact or immersion, heavier-duty gloves may be necessary. Always remove gloves using the proper technique to avoid contaminating your skin.

  • Full-Body Protection : For large-scale operations or when there is a significant risk of splashing, a chemical-resistant apron or a Tyvek suit should be considered to provide an additional layer of protection.[][6]

Eye and Face Protection

The eyes are particularly vulnerable to chemical splashes.

  • Safety Glasses : At a minimum, safety glasses with side shields should be worn when handling this compound in any form.

  • Goggles : When there is a risk of splashing, chemical splash goggles that form a seal around the eyes are required.[1]

  • Face Shield : For procedures with a high risk of splashing, such as when mixing large quantities, a face shield should be worn in conjunction with safety goggles to protect the entire face.[1]

Respiratory Protection

Inhalation of airborne particles or aerosols is another potential route of exposure.

  • Working in a Ventilated Area : All work with this compound, especially in its solid form, should be conducted in a well-ventilated area.[1]

  • Fume Hood : When weighing the solid powder or preparing concentrated solutions, it is imperative to work within a certified chemical fume hood to minimize the inhalation of dust particles.

  • Respirator : If a fume hood is not available or if there is a potential for generating aerosols, a respirator may be necessary. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[6] A proper fit test is essential to ensure the respirator provides adequate protection.

Step-by-Step PPE Protocols

Adherence to standardized procedures for donning and doffing PPE is as important as the selection of the equipment itself.

Donning PPE: A Step-by-Step Guide
  • Lab Coat : Put on your lab coat and ensure it is fully buttoned.

  • Respirator (if required) : Perform a fit check to ensure a proper seal.

  • Eye and Face Protection : Put on your safety goggles or face shield.

  • Gloves : Don your gloves, ensuring they overlap the cuffs of your lab coat.

Doffing PPE: A Step-by-Step Guide

To prevent cross-contamination, PPE should be removed in the following order:

  • Gloves : Remove your gloves using a technique that avoids touching the outside of the glove with your bare hands.

  • Face Shield or Goggles : Remove your eye and face protection from the back of your head.

  • Lab Coat : Remove your lab coat by folding it inward to contain any contaminants.

  • Respirator (if worn) : Remove your respirator.

  • Hand Hygiene : Wash your hands thoroughly with soap and water after removing all PPE.

Visualizing Your PPE Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task at hand.

PPE_Workflow PPE Selection Workflow for this compound Handling cluster_task Task Assessment cluster_ppe Required PPE start Identify Handling Task weighing Weighing Solid Powder start->weighing Solid Form solution_prep Preparing Concentrated Solution start->solution_prep Concentrated Liquid dilute_solution Working with Dilute Solution start->dilute_solution Dilute Liquid ppe_high Lab Coat Nitrile Gloves Safety Goggles Face Shield Fume Hood/Respirator weighing->ppe_high ppe_medium Lab Coat Nitrile Gloves Safety Goggles Fume Hood solution_prep->ppe_medium ppe_low Lab Coat Nitrile Gloves Safety Glasses dilute_solution->ppe_low

Caption: PPE selection based on the handling task for this compound.

PPE Recommendation Summary

TaskSkin & Body ProtectionEye & Face ProtectionRespiratory Protection
Weighing Solid Powder Lab Coat, Nitrile GlovesSafety Goggles, Face ShieldChemical Fume Hood or Respirator
Preparing Concentrated Solutions Lab Coat, Nitrile GlovesSafety GogglesChemical Fume Hood
Working with Dilute Solutions Lab Coat, Nitrile GlovesSafety GlassesWell-ventilated area

Disposal of this compound and Contaminated Materials

The disposal of stable isotope-labeled compounds is governed by the chemical hazards of the molecule itself.[7] Therefore, this compound waste should be handled as chemical waste.

  • Chemical Waste : All excess solid this compound and concentrated solutions should be disposed of in a designated hazardous waste container.

  • Contaminated Materials : Used gloves, bench paper, and other contaminated disposable materials should be placed in a sealed bag and disposed of as chemical waste.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[8] The rinsed container can then be disposed of according to your institution's guidelines.

Always adhere to your local and institutional regulations for chemical waste disposal.

In Case of Exposure

Immediate action is crucial in the event of an accidental exposure.

  • Skin Contact : Immediately wash the affected area with copious amounts of soap and water. Remove any contaminated clothing.

  • Eye Contact : Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Always have the Safety Data Sheet (SDS) for Quinmerac readily available for emergency responders.

By adhering to these guidelines, you can ensure a safe laboratory environment for yourself and your colleagues when working with this compound.

References

  • myhomeTURF. PPE for Spraying Herbicides & Chemicals Safely. Available at: [Link]

  • Solutions Pest & Lawn. The Best Personal Protective Equipment For Pesticides. Available at: [Link]

  • Moravek, Inc. How To Store And Dispose Of Radiolabeled Compounds. Available at: [Link]

  • Agilent Technologies, Inc.
  • Wynnstay. Safety data sheet. 2014. Available at: [Link]

  • University of Florida IFAS Extension. PI-18/PI010: Proper Disposal of Pesticide Waste. Available at: [Link]

  • U.S. Environmental Protection Agency. Disposal of Pesticides. Available at: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment for Pesticide Handlers. 2025. Available at: [Link]

  • University of Missouri Extension. Personal Protective Equipment for Working With Pesticides. 2000. Available at: [Link]

  • Sigma-Aldrich.
  • Greenbook.net. section 1 - chemical product and company identification. Available at: [Link]

  • Integrated Pest Management. Pesticide Disposal. 2022. Available at: [Link]

  • BASF.
  • Regulations.gov. UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. 2020. Available at: [Link]

  • Regulations.gov. UNITED STATES ENVIRONMENTAL PROTECTION AGENCY. 2023. Available at: [Link]

  • AERU, University of Hertfordshire. Quinmerac (Ref: BAS 518H). Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.